1-(2-Amino-4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUOGSRVUOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443333 | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42465-53-2 | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Multifunctional Scaffold in Synthetic Chemistry
An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone
This compound, also known as 2'-Amino-4'-methoxyacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its structure is characterized by an acetophenone core substituted with an amino group ortho to the acetyl moiety and a methoxy group in the para position. This specific arrangement of electron-donating groups and a reactive carbonyl function imparts a unique chemical reactivity profile, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and applications, tailored for professionals in research and drug development.
Part 1: Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its core physical and structural characteristics. These properties govern its behavior in chemical reactions, its solubility, and its handling requirements.
Chemical Identity and Data
Quantitative data for this compound is summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2'-Amino-4'-methoxyacetophenone | [2] |
| CAS Number | 335104-63-7 (hydrochloride) | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Beige to yellow powder/solid | [4] |
| Melting Point | 89 °C (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |
| Boiling Point | 130-160 °C at 1.5 Torr (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |
| Solubility | Soluble in methanol | [6] |
Note: Specific melting and boiling points for the title compound are not consistently available; data for a structural isomer is provided for reference.
Molecular Structure
The molecular structure features a benzene ring with three key substituents that dictate its chemical behavior: an acetyl group, an amino group, and a methoxy group. The ortho-amino and para-methoxy groups are both electron-donating, which activates the aromatic ring towards electrophilic substitution.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Reactivity Profile
Plausible Synthetic Pathway
While numerous proprietary methods exist, a common and logical approach to synthesizing substituted acetophenones involves the Friedel-Crafts acylation. For this compound, a plausible route starts from a commercially available substituted aniline.
Workflow: Synthesis via Friedel-Crafts Acylation
-
Starting Material Selection: The synthesis logically begins with 3-methoxyaniline. The directing effects of the amino and methoxy groups must be considered. The amino group is a stronger activating group and is ortho-, para-directing.
-
Protection of the Amino Group: The highly reactive amino group must be protected to prevent side reactions and to modulate its directing effect. Acetylation to form an acetanilide is a standard procedure.
-
Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acylation will be directed ortho to the activating acetamido group.
-
Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the free amine and yield the target compound.
Caption: Plausible synthetic workflow for this compound.
Core Reactivity
The reactivity of this molecule is governed by its three functional groups:
-
Aromatic Ring: Highly activated by the ortho-amino and para-methoxy groups, the ring is susceptible to further electrophilic aromatic substitution. The positions ortho and para to the activating groups are the most reactive.
-
Amino Group: The primary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and diazotization. It is also basic, allowing for the formation of hydrochloride salts which are often more stable and easier to handle.[7]
-
Ketone Carbonyl: The acetyl group undergoes typical ketone reactions, including reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon. This site is a key handle for extending the molecular framework. The presence of the ortho-amino group can also facilitate intramolecular cyclization reactions to form heterocyclic systems like indoles or quinolines under appropriate conditions.
Part 3: Spectroscopic Characterization and Analysis
Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | m (multiplet) | 3H |
| -NH₂ | 4.5 - 6.0 (broad) | s (singlet) | 2H |
| -OCH₃ | ~3.8 | s (singlet) | 3H |
| -COCH₃ | ~2.5 | s (singlet) | 3H |
Note: Predicted values are based on standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ is characteristic of the primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Bands appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic CH₃).
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ indicates the conjugated ketone.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ corresponds to the aryl ether linkage.
Standard Protocol for NMR Sample Preparation and Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality spectral data.[8]
Materials:
-
NMR tube (5 mm, high precision)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
-
Volumetric glassware and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Add a minimal amount of TMS as an internal standard (0 ppm reference).
-
Cap the vial and vortex thoroughly until the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.
-
-
NMR Data Acquisition:
-
Insert the tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized (shimmed) to maximize spectral resolution, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay). Average multiple scans to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
Caption: Standard workflow for NMR-based structural analysis.
Part 4: Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile chemical building block.[6] Its trifunctional nature allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential.
-
Synthesis of Heterocycles: It is an ideal starting material for synthesizing nitrogen-containing heterocycles like quinolines, indazoles, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[9]
-
Lead Optimization: In drug discovery programs, this intermediate can be used to generate libraries of analogues. By modifying the amino or acetyl groups, or by performing substitutions on the aromatic ring, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound to enhance potency, selectivity, or pharmacokinetic properties.
-
Precursor to Bioactive Molecules: The structural motifs present in this compound are found in various classes of biologically active agents. Its use as an intermediate ensures a reliable and efficient supply chain for the synthesis of active pharmaceutical ingredients (APIs).[10][11]
Part 5: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory.
5.1. Hazard Identification Based on data for structurally similar compounds, this compound and its salts should be handled as potentially hazardous.[1][12][13]
5.2. Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
5.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
For sensitive applications or long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the amino group.[14]
-
Incompatible Materials: Keep away from strong oxidizing agents.[12]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic utility make it an indispensable intermediate. A thorough understanding of its characteristics, from spectroscopic signature to safe handling protocols, empowers researchers to leverage its full potential in the creation of novel materials and life-saving therapeutics.
References
- Vertex AI Search. (n.d.). 2-Amino-4'-hydroxyacetophenone hydrochloride Safety Data Sheet.
- precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
- Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Benchchem. (n.d.). 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block.
- PubChem, NIH. (n.d.). 1-(4-Amino-2-methoxyphenyl)ethan-1-one.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Safety Data Sheet. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone.
- BLDpharm. (n.d.). This compound hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
- CP Lab Safety. (n.d.). 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%, 10 grams.
- PubChem, NIH. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride.
- Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
- Benchchem. (n.d.). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
- ChemicalBook. (n.d.). 1-(2-Amino-6-methoxyphenyl)ethanone CAS.
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"1-(2-Amino-4-methoxyphenyl)ethanone" CAS number 42465-53-2
An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone (CAS No. 42465-53-2)
Authored by: A Senior Application Scientist
Foreword: Unveiling a Key Synthetic Intermediate
This compound, registered under CAS number 42465-53-2, is a highly versatile organic compound that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, featuring an amino group, a methoxy substituent, and a ketone functional group on a phenyl ring, makes it a valuable and strategic building block in medicinal chemistry and fine chemical synthesis.[1] The strategic placement of these functional groups allows for a wide range of selective modifications, rendering it an essential precursor for the synthesis of complex heterocyclic compounds, particularly quinazolines and their derivatives, which are scaffolds found in numerous pharmacologically active molecules.[1][2][3]
This guide provides an in-depth technical exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic protocol, comprehensive analytical characterization, key applications in drug discovery, and essential safety guidelines. The insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively utilize this compound in their synthetic endeavors.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 42465-53-2 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | (Expected) Light yellow to brown solid | General chemical knowledge |
| Melting Point | Not consistently reported; requires experimental verification. | |
| Boiling Point | Not available; likely to decompose at atmospheric pressure. | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General chemical knowledge |
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[5] The choice of starting material is critical for achieving the desired regiochemistry. Using 3-methoxyaniline as the substrate directs the incoming acyl group to the ortho position relative to the activating amino group and para to the methoxy group, yielding the target molecule.
The causality behind this choice lies in the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director. The methoxy (-OCH₃) group is also activating and an ortho-, para-director. When both are present, the powerful -NH₂ group's directing effect typically dominates, and acylation occurs at the position ortho to the amine and para to the methoxy group, which is sterically accessible.
Diagram: Proposed Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation to synthesize the target compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
3-Methoxyaniline
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 3-methoxyaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. These predictions are based on established principles and data from structurally similar compounds.[6][7][8][9]
| Technique | Expected Signals / Peaks |
| ¹H NMR | ~7.6 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃) |
| ¹³C NMR | ~198-200 (C=O), ~165 (C-OCH₃), ~152 (C-NH₂), ~133 (Ar C-H), ~115 (Ar C-CO), ~105 (Ar C-H), ~98 (Ar C-H), ~55 (-OCH₃), ~28 (-COCH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine), ~1650 (C=O stretch, ketone, conjugated), ~1250 (C-O stretch, aryl ether), ~1600 (C=C aromatic stretch) |
| Mass Spec. | Molecular Ion Peak [M]⁺ at m/z = 165.08 |
Diagram: Analytical Workflow
Caption: A logical workflow for the analysis and validation of the synthesized compound.
Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol ensures high-quality data for structural elucidation.[6]
Materials:
-
NMR tube (5 mm, high precision)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Synthesized sample (5-10 mg)
-
Pasteur pipette, vials, vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid into a clean vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ (containing 0.03% v/v TMS). Cap the vial and vortex until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Applications in Drug Discovery: The Quinazoline Scaffold
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material.[1] Its primary utility lies in its role as a precursor to N-heterocycles, with the synthesis of quinazolines being a prominent example.[2][10]
The quinazoline core is considered a "privileged scaffold" in medicinal chemistry. This is because it is a structural component of numerous compounds with a wide range of biological activities, including several FDA-approved drugs like Gefitinib (an anti-cancer agent) and Prazosin (an antihypertensive agent).[3][11] The reaction of a 2-aminoacetophenone derivative, such as our title compound, with various reagents provides a versatile entry into this important chemical space.
Diagram: General Synthesis of a Quinazoline Derivative
Caption: A generalized scheme for synthesizing quinazolines from 2-aminoacetophenones.
This synthetic versatility allows for the creation of large libraries of quinazoline derivatives by varying the amine source and other reactants, which can then be screened for biological activity in drug discovery programs.[2][3]
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally related aminoacetophenones.[12][13][14]
| Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[12][14] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12][14] |
| First Aid: Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12] |
| First Aid: Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12] |
| First Aid: Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
Conclusion
This compound (CAS 42465-53-2) stands out as a strategically important intermediate in modern organic synthesis. Its value is defined not by its own biological activity, but by the potential it unlocks. Through well-understood reaction pathways like Friedel-Crafts acylation for its synthesis and subsequent cyclization reactions, it provides efficient access to privileged heterocyclic scaffolds, most notably quinazolines. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is crucial for any researcher aiming to leverage its synthetic potential in the pursuit of novel molecules for pharmaceutical and materials science applications.[1]
References
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. (n.d.). precisionFDA. Retrieved from [Link]
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Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SAFETY DATA SHEET - 107060 - 2'-Hydroxy-4'-methoxyacetophenone. (2024). Iesmat. Retrieved from [Link]
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved from [Link]
-
Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and 1,3-dicarbonyl compound (139) in lactic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
material safety data sheet - 2-amino acetophenone. (n.d.). oxfordlabchem.com. Retrieved from [Link]
-
1-(4-Amino-2-methoxyphenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. (n.d.). PubChem. Retrieved from [Link]
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BOC Sciences. (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-(2-Amino-4-methoxyphenyl)ethanone, a pivotal intermediate in the landscape of pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its significant applications in the synthesis of therapeutic agents.
Introduction and Physicochemical Properties
This compound, also known as 2'-Amino-4'-methoxyacetophenone, is an aromatic ketone that serves as a versatile scaffold in organic synthesis. Its structure, featuring an acetyl group, a primary amine, and a methoxy group on the phenyl ring, offers multiple reactive sites for chemical modification. This trifunctional nature makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures.
The strategic placement of the amino and methoxy groups influences the molecule's reactivity and imparts specific properties to its derivatives, making it a valuable asset in the medicinal chemist's toolbox for designing novel therapeutic agents.[1][2] It is particularly noted for its role as a key intermediate in the synthesis of compounds targeting a range of diseases.[1]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| CAS Number | 42465-53-2 | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 168 °C | [1] |
| Boiling Point (Predicted) | 315.4 ± 22.0 °C | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2'-Amino-4'-methoxyacetophenone | [4] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is characterized by a benzene ring substituted with an acetyl group at position 1, an amino group at position 2, and a methoxy group at position 4. The presence of both an electron-donating amino group and a methoxy group, ortho and para to the acetyl group respectively, significantly influences the electron density distribution within the aromatic ring and the reactivity of the functional groups.
Characterization of this molecule relies on standard spectroscopic techniques. While experimentally verified spectra are the gold standard, predicted data based on established principles of spectroscopy provide a valuable reference for confirmation of synthesis and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the amine protons, and the methoxy protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the nine carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.[5]
A general protocol for acquiring NMR spectra is provided in the experimental section.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the manipulation of commercially available substituted acetophenones. The following protocol is a representative, self-validating procedure that can be adapted by researchers.
Reaction Scheme:
A plausible synthetic route starts from 2'-aminoacetophenone, which can be methoxylated at the 4'-position. The following is a generalized procedure based on established organic chemistry principles.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 eq) in a suitable solvent such as acetone.[6]
-
Addition of Reagents: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the solution. Subsequently, add the methoxylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the stirred suspension.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like acetone facilitates the nucleophilic substitution reaction.
-
The base is essential to deprotonate the phenolic hydroxyl group that would be transiently formed from the amino group under certain synthetic strategies, or to neutralize any acid generated during the reaction, thereby promoting the methoxylation.
-
Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The work-up and purification steps are crucial for isolating the target compound from unreacted starting materials, by-products, and reagents.
Applications in Drug Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][7]
Role as a Kinase Inhibitor Precursor:
A significant application of this intermediate is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The scaffold of this compound can be elaborated to generate compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[9][10]
For instance, derivatives of this compound have been investigated as dual inhibitors of protein kinases CK2 and PIM-1, both of which are overexpressed in many human cancers and are involved in promoting cell survival and proliferation.[9]
Caption: Mechanism of action for a kinase inhibitor derived from the title compound.
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its versatile structure allows for the synthesis of a wide range of complex molecules with diverse biological activities. The detailed understanding of its properties and synthetic methodologies, as outlined in this guide, provides a solid foundation for its application in the discovery and development of novel therapeutics. As research into targeted therapies continues to expand, the importance of such key building blocks in constructing the next generation of medicines cannot be overstated.
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ChemBK. (2024). 2-AMINO-4'-METHOXYACETOPHENONE. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-4-methoxyphenyl)ethanone, a versatile organic compound, is a key building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an amino group and a methoxy substituent on a phenyl ring attached to an acetyl group, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, applications in medicinal chemistry, and safety and handling protocols.
Chemical Identity and Synonyms
The definitive identification of this compound is crucial to distinguish it from its isomers.
IUPAC Name: this compound[2]
CAS Number: 42465-53-2[2][3][4][5][6][7][8][9][10][11]
Common Synonyms:
Molecular Structure:
Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3][7] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 119-120 °C | [3][5] |
| Boiling Point | 327.3±22.0 °C (Predicted) | [3][5] |
| Density | 1.121±0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [1] |
| pKa | 1.88±0.10 (Predicted) | [5] |
| InChI Key | FOFUOGSRVUOROJ-UHFFFAOYSA-N | [2][5] |
| SMILES | CC(=O)C1=C(N)C=C(OC)C=C1 | [2][5] |
Synthesis
While various synthetic routes exist, a common and efficient method for the preparation of this compound involves the condensation of 2-amino-4-methoxybenzaldehyde with an appropriate methylating agent, followed by oxidation. A generalized "green chemistry" approach has been reported, which minimizes environmental impact while maintaining high yields. This method involves the condensation of 2-amino-4-methoxybenzaldehyde with acetone under mild conditions, followed by oxidation to yield the final product.[1] This approach is favored for its simplicity, scalability, and cost-effectiveness.[1]
Applications in Medicinal Chemistry and Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its functional groups allow for diverse chemical transformations, making it a valuable scaffold for the development of novel therapeutics.
One notable application is in the synthesis of benzothiazine derivatives which have demonstrated significant antiproliferative activity .[5] These compounds are of interest in oncology research for their potential to inhibit the growth of cancer cells.
The versatile nature of this compound also makes it a candidate for the synthesis of other heterocyclic systems with potential therapeutic applications in areas such as inflammatory diseases.[1]
Role of this compound in Drug Development.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific experimental spectrum for this compound is not readily available in the cited literature, predicted ¹H NMR data for a closely related isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, can provide insight into the expected chemical shifts. For this compound, one would anticipate signals corresponding to the aromatic protons, the amino protons, the methoxy group protons, and the acetyl group protons, with their specific chemical shifts and multiplicities being influenced by the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone, and C-O stretching of the methoxy group.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[12] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.
Hazard Statements:
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12]
Experimental Protocols
General Protocol for Synthesis via Condensation and Oxidation:
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-methoxybenzaldehyde
-
Acetone
-
A suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
Appropriate solvents (e.g., ethanol, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation:
-
Dissolve 2-amino-4-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Add an excess of acetone to the solution.
-
Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature for a specified period to facilitate the Claisen-Schmidt condensation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the intermediate product with an organic solvent.
-
Purify the intermediate if necessary.
-
-
Oxidation:
-
Dissolve the intermediate product from the condensation step in an appropriate solvent.
-
Slowly add the oxidizing agent to the solution while maintaining a controlled temperature.
-
Stir the reaction mixture until the oxidation is complete, as indicated by TLC.
-
Quench the reaction and work up the mixture to isolate the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on literature precedents for similar transformations.
Generalized Synthesis Workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and multiple reactive sites make it an attractive starting material for the synthesis of novel heterocyclic compounds with a range of biological activities. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in this field. Further exploration of its synthetic utility is likely to lead to the discovery of new therapeutic agents.
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An In-Depth Technical Guide to the Solubility of 1-(2-Amino-4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, is an aromatic ketone with the chemical formula C₉H₁₁NO₂. Its structure, featuring a benzene ring substituted with an amino group, a methoxy group, and an acetyl group, makes it a molecule of significant interest in synthetic organic chemistry and pharmaceutical research. The strategic placement of these functional groups governs its physicochemical properties, most notably its solubility, which is a critical parameter for reaction kinetics, purification, formulation development, and bioavailability.
This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles dictating its solubility based on its molecular architecture, provide predicted solubility profiles across a range of common laboratory solvents, and present detailed, field-proven experimental protocols for both quantitative equilibrium solubility determination and rapid solubility screening. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Theoretical Solubility Profile: A Molecular Structure Perspective
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The overall polarity of this compound is a composite of its constituent functional groups, each contributing distinct characteristics.
-
Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Amino Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.[2][3] This group significantly enhances solubility in polar protic solvents like water and alcohols. Furthermore, as a weak base, the amino group can be protonated in acidic solutions to form a highly polar and water-soluble ammonium salt.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. However, the methyl group is nonpolar. Overall, the methoxy group makes a moderate contribution to polarity.
-
Acetyl Group (-COCH₃): The carbonyl (C=O) in the acetyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]
Causality Analysis: The molecule presents a balance of polar, hydrogen-bonding groups (-NH₂, -COCH₃) and nonpolar regions (phenyl ring, -CH₃ of the methoxy and acetyl groups). This amphiphilic nature suggests it will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents. Its solubility will be highest in solvents of intermediate polarity or those that can effectively engage with its specific functional groups. The primary amino group is the strongest contributor to its solubility in polar protic solvents.
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, a predicted solubility profile for this compound is summarized below. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Slightly Soluble | The amino and carbonyl groups can hydrogen bond with water, but the larger nonpolar aromatic ring limits overall solubility.[1][2] |
| Methanol / Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the solute, and its alkyl chain can interact with the nonpolar regions. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, effectively solvating the amino group. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |
| Acetone | Soluble | Acetone's carbonyl group can accept hydrogen bonds, and its overall polarity is suitable for dissolving the compound.[4] | |
| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. | |
| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute (π-π stacking), but it cannot solvate the polar groups well. |
| Ethyl Acetate | Soluble | Possesses intermediate polarity with a hydrogen bond accepting ester group, making it a good candidate. | |
| Dichloromethane (DCM) | Soluble | A solvent of intermediate polarity that can interact with both polar and nonpolar regions of the molecule. | |
| Hexane / Heptane | Insoluble | These nonpolar aliphatic solvents cannot effectively solvate the polar amino and carbonyl functional groups.[1] | |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form the corresponding ammonium chloride salt, which is ionic and highly water-soluble. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base, so solubility is not expected to increase. |
Experimental Determination of Solubility
While theoretical predictions are invaluable for guidance, empirical measurement is essential for obtaining accurate solubility data. We present two robust protocols: the "gold standard" Equilibrium Shake-Flask Method for thermodynamic solubility and a rapid Turbidimetric Screening Method for kinetic solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the most reliable for determining thermodynamic equilibrium solubility.[5][6] It involves generating a saturated solution in equilibrium with an excess of the solid compound.
Expertise & Trustworthiness:
This protocol is designed to be self-validating. By ensuring an excess of solid material is present throughout the equilibration period and by confirming the concentration plateau, the researcher can be confident that a true thermodynamic equilibrium has been reached.[5][7] The inclusion of a final analysis of the remaining solid by techniques like DSC or XRPD (not detailed here, but recommended in Good Laboratory Practice) would confirm that no phase transition or degradation has occurred.[6]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of appropriately sized, inert glass vials (e.g., 4 mL vials). A starting point could be 10-20 mg of the compound.
-
Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the chosen pre-equilibrated solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed that ensures the solid particles remain suspended without creating a vortex.[8]
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24-48 hours is standard, but the exact time to reach equilibrium should be determined preliminarily by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[5][7]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[5][9]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment.
-
Workflow Diagram: Equilibrium Solubility (Shake-Flask Method)
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Protocol 2: Rapid Kinetic Solubility Screening (Turbidimetric Method)
For drug discovery and lead optimization, a higher throughput method is often required to rank compounds.[10][11] The turbidimetric assay determines kinetic solubility by identifying the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[12][13]
Expertise & Trustworthiness:
This protocol relies on a clear, detectable endpoint—the onset of precipitation measured by light scattering (nephelometry) or absorbance (turbidimetry).[14][15] The system is validated by the use of positive and negative control compounds with known high and low solubility, ensuring the assay is performing as expected. The results are internally consistent and excellent for rank-ordering compounds, though they represent kinetic, not thermodynamic, solubility.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the desired aqueous buffer or solvent to the wells.
-
Prepare a serial dilution of the DMSO stock solution directly in the plate or in a separate plate.
-
-
Precipitation Induction:
-
Using an automated liquid handler or multichannel pipette, transfer a small, precise volume of the DMSO stock solutions into the wells containing the aqueous buffer, initiating the precipitation process. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%) to minimize its co-solvent effects.[12]
-
-
Incubation & Measurement:
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[12][13]
-
Measure the turbidity of each well using a microplate nephelometer (which measures scattered light) or a spectrophotometer (which measures absorbance at a wavelength where the compound does not absorb, e.g., 620 nm).[12][13]
-
-
Data Analysis:
-
Plot the measured turbidity/absorbance against the compound concentration.
-
The solubility limit is defined as the concentration at which the turbidity signal significantly rises above the background noise (typically a threshold of 1.5 to 2 times the signal of the negative control wells).[12]
-
-
Data Reporting:
-
Report the kinetic solubility as the determined concentration (e.g., in µM). Include the buffer composition, pH, final DMSO percentage, and incubation time and temperature.
-
Workflow Diagram: Rapid Turbidimetric Solubility Screening
Caption: Workflow for the Rapid Turbidimetric Kinetic Solubility Assay.
Conclusion
The solubility of this compound is a nuanced property dictated by the interplay of its polar and nonpolar functional groups. Theoretical analysis predicts moderate solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar aliphatic solvents. Its basic amino group ensures high solubility in dilute aqueous acid. For drug development professionals and synthetic chemists, this profile suggests that solvents like alcohols, DMSO, DMF, and acetone are excellent starting points for creating reaction or formulation solutions. However, for precise applications, the experimental protocols provided herein are essential for determining accurate thermodynamic and kinetic solubility values. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data crucial for advancing research and development objectives.
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TutorChase. How do functional groups affect solubility in organic compounds? [Link]
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Völgyi, G., Baka, E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
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Dai, W. G., Pollock-Dove, C., Dong, L. C., & Li, S. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Advanced Drug Delivery Reviews, 60(6), 657-72. [Link]
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de Campos, V. E., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. TU Chemnitz. [Link]
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An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of Substituted Acetophenones in Modern Synthesis
In the landscape of synthetic organic and medicinal chemistry, the acetophenone scaffold represents a fundamental and highly versatile building block.[1][2] These aromatic ketones are pivotal starting materials for a vast array of molecular architectures, largely due to the reactivity of the carbonyl group and the potential for functionalization of the phenyl ring.[1] Among this class of compounds, aminophenones are of particular interest due to their dual functionality, which allows for a rich and diverse range of chemical transformations.
This technical guide focuses on a specific, strategically important derivative: 1-(2-Amino-4-methoxyphenyl)ethanone . The unique arrangement of its functional groups—an amino group ortho to the acetyl moiety and a methoxy group in the para position—renders it a highly valuable precursor for the synthesis of complex heterocyclic systems, which are prevalent in many pharmacologically active compounds.[3][4] While extensive public data on this specific molecule is limited, its hydrochloride salt is cataloged under CAS number 335104-63-7.[5] This guide will, therefore, provide a comprehensive technical overview of its core properties and reactivity, drawing upon established principles of chemical reactivity and comparative data from closely related structural analogs to offer expert insights for researchers, scientists, and drug development professionals.
Caption: Molecular structure of this compound.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis. The following sections detail the known and predicted characteristics of this compound.
Physical and Chemical Properties
The properties of this compound are influenced by its three key functional groups. The amino group provides a site for hydrogen bonding and basicity, the methoxy group influences electron density and solubility, and the ketone is a polar functional group that also acts as a hydrogen bond acceptor.
For comparative purposes, the table below includes data for structurally related isomers. This comparison is crucial for understanding how the position of substituents affects the molecule's physical characteristics. For instance, the melting point of 4'-Aminoacetophenone is significantly higher than that of 2'-Aminoacetophenone, a difference attributable to the greater potential for intermolecular hydrogen bonding in the para-isomer.[4]
| Property | This compound | 1-(4-Amino-2-methoxyphenyl)ethanone[6] | 2'-Aminoacetophenone[4] |
| CAS Number | 335104-63-7 (HCl salt)[5] | 60207-18-3 | 551-93-9 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₈H₉NO |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 135.16 g/mol |
| Appearance | (Predicted) Light yellow solid | Crystalline solid | Yellow to yellow-brown liquid |
| Melting Point | Not available | 121.5 °C | 20 °C |
| Boiling Point | (Predicted) >300 °C | 337.3 ± 22.0 °C | 85-90 °C at 0.5 mmHg |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and slightly soluble in methanol. | Soluble in polar organic solvents. | Soluble in dichloromethane, DMSO. |
Spectroscopic Characterization: An Interpretive Guide
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule:
-
Aromatic Protons: The substitution pattern on the benzene ring will result in a complex splitting pattern. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the acetyl group will be the most downfield.
-
-OCH₃ Protons: A sharp singlet is anticipated around 3.8-3.9 ppm.
-
-NH₂ Protons: A broad singlet, typically in the range of 4.5-5.5 ppm, the chemical shift of which is dependent on solvent and concentration.
-
-COCH₃ Protons: A sharp singlet is expected around 2.5-2.6 ppm.
¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ketone at approximately 195-200 ppm, the methoxy carbon around 55-60 ppm, and a series of signals in the aromatic region (110-150 ppm).
Infrared (IR) Spectroscopy The IR spectrum will be characterized by absorption bands corresponding to its functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the aryl ketone.
-
C-O stretching: A band in the 1200-1300 cm⁻¹ region for the methoxy group.
Mass Spectrometry The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (165.19). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.
PART 2: Experimental Protocols
Protocol for ¹H NMR Spectroscopic Analysis
This protocol provides a standardized procedure for the preparation and analysis of aminophenone samples by ¹H NMR spectroscopy.
Materials:
-
5 mm NMR tube
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those of the -NH₂ group.
-
Add a small amount of an internal standard (e.g., TMS, 0.03% v/v).
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.[7]
-
Caption: A generalized safety workflow for handling chemical reagents in a laboratory setting.
References
-
The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). PubMed Central. Retrieved from [Link]
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Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2025). Retrieved from [Link]
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Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]
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Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.). Retrieved from [Link]
-
Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. (2017). Organic Chemistry Portal. Retrieved from [Link]
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Analytical Method Summaries. (n.d.). Retrieved from [Link]
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100790 - 4-Aminophenol - Safety Data Sheet. (n.d.). Retrieved from [Link]
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USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. (2022). Retrieved from [Link]
-
Acetophenone | Structure, Functional Group & Derivatives. (n.d.). Study.com. Retrieved from [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Google Patents.
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Analytical Methods. (n.d.). Retrieved from [Link]
-
1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. (n.d.). precisionFDA. Retrieved from [Link]
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Studies on the reaction of 2-aminoacetophenone with thiophosgene. (1991). Semantic Scholar. Retrieved from [Link]
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1-(2-Amino-6-methoxyphenyl)ethanone. (n.d.). Aaron Chemicals. Retrieved from [Link]
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (1991). Google Patents.
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the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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1-(2-Amino-4,5-dimethylphenyl)ethanone. (2018). ResearchGate. Retrieved from [Link]
-
Ethanone, 1-(2-methoxyphenyl)-. (2018). SIELC Technologies. Retrieved from [Link]
-
Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.). ResearchGate. Retrieved from [Link]
-
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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"1-(2-Amino-4-methoxyphenyl)ethanone" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-4-methoxyphenyl)ethanone
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a pivotal chemical intermediate in various research and development applications. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and delve into the causality behind spectral features and the logic of experimental design. This technical guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and quality assessment of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
The structural integrity of any synthesized compound is the bedrock of reliable scientific outcomes. Spectroscopic analysis is not merely a confirmatory step but a deep dive into the molecular architecture. For a molecule like this compound, with its multiple functional groups—a primary amine, a methoxy ether, and a ketone—each technique provides a unique and complementary piece of the structural puzzle. This guide is designed to be a self-validating reference, grounding theoretical interpretation in practical, field-proven experimental protocols.
Molecular Structure and Overview
To effectively interpret the spectroscopic data, a clear understanding of the molecular structure is essential. The compound consists of an acetophenone core substituted with an amino group at position 2 and a methoxy group at position 4. The interplay of these electron-donating groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectral output.
Figure 1: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing precise information about molecular connectivity.
Proton (¹H) NMR Spectroscopy
In ¹H NMR, we observe signals for protons in different environments. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups cause a shielding effect (upfield shift) on the aromatic protons, particularly those ortho and para to them.
Table 1: Typical ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 (Aromatic) |
| ~6.2 | dd | 1H | H-5 (Aromatic) |
| ~6.1 | d | 1H | H-3 (Aromatic) |
| ~4.5 (broad) | s | 2H | -NH₂ (Amino) |
| ~3.8 | s | 3H | -OCH₃ (Methoxy) |
| ~2.5 | s | 3H | -C(O)CH₃ (Acetyl) |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is inferred from structurally similar compounds.[1][2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.0-7.7 ppm): The three aromatic protons present a distinct splitting pattern. The H-6 proton, being ortho to the electron-withdrawing acetyl group, is the most deshielded and appears furthest downfield. The H-3 and H-5 protons are shifted significantly upfield due to the strong electron-donating effects of the adjacent amino and methoxy groups.
-
Amino Protons (δ ~4.5 ppm): The primary amine protons typically appear as a broad singlet. The chemical shift and peak shape can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.
-
Acetyl Protons (δ ~2.5 ppm): The methyl protons of the acetyl group are also equivalent and appear as a sharp, uncoupled singlet.
Experimental Protocol: ¹H NMR Spectrum Acquisition
The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[3][4] Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃. For a chemical shift reference, ensure the solvent contains tetramethylsilane (TMS, 0.03% v/v).
-
Transfer: Securely cap the vial and vortex until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the spectrum using standard parameters, ensuring a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
Figure 2: Workflow for NMR Spectroscopic Analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C =O (Ketone) |
| ~155 | C -OCH₃ |
| ~148 | C -NH₂ |
| ~132 | C -6 (Aromatic) |
| ~118 | C -C(O) (Aromatic) |
| ~105 | C -5 (Aromatic) |
| ~98 | C -3 (Aromatic) |
| ~55 | -OC H₃ (Methoxy) |
| ~28 | -C(O)C H₃ (Acetyl) |
Note: Data is inferred by comparing substituent effects in related acetophenones.[5]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons (δ 98-155 ppm): The six aromatic carbons are non-equivalent. The carbons directly attached to the electron-donating oxygen and nitrogen atoms (C-OCH₃ and C-NH₂) are the most downfield in the aromatic region. The C-3 and C-5 carbons are shielded and appear further upfield.
-
Aliphatic Carbons (δ 28-55 ppm): The methoxy carbon (-OCH₃) and the acetyl methyl carbon (-C(O)CH₃) are found in the upfield region, as expected for sp³-hybridized carbons.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | -CH₃ (Aliphatic) |
| ~1655 | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |
| ~1030 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |
Note: Frequencies are typical ranges. Data for similar compounds like 2-aminoacetophenone and various methoxyacetophenones support these assignments.[6][7]
Interpretation of the IR Spectrum:
-
N-H Stretching: A key diagnostic feature is the presence of two distinct bands in the 3450-3300 cm⁻¹ region, which is characteristic of a primary amine (-NH₂).
-
C=O Stretching: A strong, sharp absorption band around 1655 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).
-
C-O Stretching: The presence of the methoxy group is confirmed by strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid method for acquiring IR spectra of solid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5]
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern.
Table 4: Expected Mass Spectrometry Data (EI-MS)
| m/z Value | Ion | Interpretation |
| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [M - CH₃]⁺ | Loss of methyl radical |
| 122 | [M - COCH₃]⁺ | Loss of acetyl radical |
Note: The molecular formula is C₉H₁₁NO₂ and the molecular weight is 165.19 g/mol .
Interpretation and Key Fragmentation Pathways:
Upon electron ionization, the this compound molecule forms a radical cation (M⁺˙) with a mass-to-charge ratio (m/z) of 165. This molecular ion is often unstable and undergoes fragmentation.
-
Alpha-Cleavage (Loss of a Methyl Radical): The most common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[8][9] This results in the loss of a methyl radical (•CH₃, mass 15) to form a highly stable acylium ion at m/z 150. This is often the base peak in the spectrum.
-
Cleavage of the Acetyl Group (Loss of an Acetyl Radical): Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical (•COCH₃, mass 43). This leads to a fragment ion at m/z 122.
Figure 3: Primary Fragmentation Pathways in EI-MS.
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key amine, ketone, and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the technical rationale and experimental framework necessary for researchers to confidently identify this compound and ensure its purity for subsequent applications.
References
- Benchchem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
- The Royal Society of Chemistry.
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- PubChem. Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-.
- Whitman College.
- The Royal Society of Chemistry.
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- Merck Millipore. NMR Solvents.
- Benchchem. Spectroscopic Characterization of 1-(2-Amino-4,5-dimethoxyphenyl)
- eGyanKosh.
- Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes.
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A Strategic Sourcing and Application Guide to 1-(2-Amino-4-methoxyphenyl)ethanone for Pharmaceutical R&D
Introduction: The Versatility of a Substituted Acetophenone in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutics. 1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, is a key aromatic intermediate whose structural motifs—an aniline, a ketone, and a methoxy-activated phenyl ring—offer a triad of reactive sites for chemical elaboration. This guide provides an in-depth analysis of the commercial sourcing, pricing landscape, and critical technical data for this compound, tailored for researchers, chemists, and procurement specialists in the drug development sector. Understanding the nuances of its supply chain and chemical properties is essential for leveraging its full potential in the synthesis of bioactive molecules.
Commercial Availability: A Global Supplier Overview
This compound and its more stable hydrochloride salt are readily available from a range of chemical suppliers that cater to the research and bulk chemical markets. The choice of supplier often depends on the scale of the project, required purity, and lead times.
Key Commercial Suppliers:
| Supplier | Common Form(s) Offered | Purity/Grade | Noteworthy Aspects |
| Thermo Fisher Scientific (Acros Organics, Alfa Aesar) | Hydrochloride Salt | Typically ≥97% | Wide distribution network and various pack sizes available. |
| Santa Cruz Biotechnology | Free Base | Research Grade | Offers the free base form for specific synthetic requirements. |
| BLDpharm | Hydrochloride Salt | Not specified | Lists the hydrochloride salt and may offer competitive pricing for bulk quantities.[1] |
| JHECHEM CO LTD | Hydrochloride Salt | 97% | A China-based supplier that may be a source for larger quantities. |
| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Free Base | Not specified | A specialized pharmaceutical intermediate supplier in China. |
It is crucial to note that while the free base (CAS No. 42465-53-2) is available, the hydrochloride salt (CAS No. 335104-63-7) is more commonly offered due to its enhanced stability and ease of handling. Researchers should consider the implications of using the salt form in their reaction planning, as a deprotonation step may be necessary.
Navigating the Procurement Process: Pricing and Logistics
The pricing for this compound is not typically listed publicly and is subject to several factors, including the quantity required, purity specifications, and the supplier's inventory levels.
Typical Procurement Workflow:
Caption: A typical workflow for procuring specialty research chemicals.
Factors Influencing Price:
-
Quantity: Significant price breaks are common for bulk orders (kilogram scale) compared to research quantities (gram scale).
-
Purity: Higher purity grades, often required for later-stage drug development and GMP processes, command a premium.
-
Supplier Type: Direct manufacturers in regions like China may offer lower prices but could have longer lead times and different quality assurance standards compared to established distributors in North America or Europe.
-
Salt Form vs. Free Base: While not always the case, the free base may sometimes be more expensive due to potentially lower stability and smaller production batches.
For budgetary planning, researchers should anticipate a price range of
Technical Data and Quality Control for the Synthetic Chemist
A thorough understanding of the chemical and physical properties of this compound is critical for its successful application in synthesis.
Key Physicochemical Properties:
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₁₂ClNO₂[3][4] |
| Molecular Weight | 165.19 g/mol [2] | 201.65 g/mol [3][4] |
| Appearance | Varies (often a solid) | Off-white to gray solid[3][4] |
| Melting Point | Not consistently reported | ~190-193 °C |
Essential Quality Control Protocols:
A Certificate of Analysis (CoA) from the supplier is a critical document that validates the quality of the purchased material. Researchers should expect to see the following analyses:
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography is the standard method for determining the purity of the compound. A typical CoA will specify a purity of ≥95% or ≥97%.[3][4]
-
Structural Confirmation by ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. The CoA should state that the spectrum is consistent with the expected structure.[4]
-
Appearance and Identity: The CoA will also include a visual description of the material.
Illustrative Workflow for In-House Quality Verification:
Caption: A streamlined workflow for in-house quality control of incoming chemical reagents.
Synthetic Utility in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its versatility as a synthetic precursor for a range of heterocyclic scaffolds relevant to medicinal chemistry. The ortho-amino acetophenone moiety is a classic starting material for building quinolones, a privileged structure in drug discovery.
Key Synthetic Applications:
-
Synthesis of Quinolones and Azaflavones: The amino and ketone groups can readily participate in condensation reactions with various electrophiles to construct the quinolone core. These scaffolds are investigated for a wide array of biological activities, including as anticancer agents.[5]
-
Precursor to Bioactive Chalcones: Chalcones, known for their diverse pharmacological properties including anticancer effects, can be synthesized from acetophenone derivatives.[6]
-
Building Block for Heterocyclic Libraries: The reactive handles on this compound make it an ideal starting point for diversity-oriented synthesis, enabling the rapid generation of libraries of related compounds for high-throughput screening.[5]
While direct examples of the use of this compound in marketed drugs are not readily found in the public domain, its structural analogues are key intermediates in the synthesis of various therapeutic agents.[7][8] The strategic placement of the methoxy group also allows for further functionalization or potential demethylation to reveal a phenol, adding another layer of synthetic utility.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for pharmaceutical research and development. While direct pricing information requires active engagement with suppliers, a competitive market exists. For researchers and drug development professionals, a clear understanding of the procurement landscape, coupled with rigorous in-house quality control and a strategic approach to its synthetic applications, will enable the full potential of this versatile intermediate to be realized in the quest for novel therapeutics.
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PubMed Central. Available at: [Link]
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2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available at: [Link]
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2-Amino-4'-methoxyacetophenone. PubChem. Available at: [Link]
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The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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"1-(2-Amino-4-methoxyphenyl)ethanone" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 1-(2-Amino-4-methoxyphenyl)ethanone (CAS No. 42465-53-2). As a valuable intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds and active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets and chemical databases to offer field-proven insights for professionals working with this compound.
Chemical Identity and Core Properties
This compound, also known as 2'-Amino-4'-methoxyacetophenone, is an aromatic ketone characterized by an acetophenone core substituted with an amino group at the C2 position and a methoxy group at the C4 position. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry.
Below is a summary of its key physical and chemical properties, compiled from various technical sources. These parameters are critical for designing experimental setups, purification strategies, and appropriate storage solutions.
| Property | Value | Source(s) |
| CAS Number | 42465-53-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 165.19 g/mol | [3][6] |
| Appearance | Solid | |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | ~315.4 - 327.3 °C at 760 mmHg | [1][2][3] |
| Density | ~1.12 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. | |
| InChI Key | FOFUOGSRVUOROJ-UHFFFAOYSA-N | [5] |
Hazard Identification and GHS Classification
Understanding the potential hazards is the foundation of safe laboratory practice. Based on Globally Harmonized System (GHS) classifications provided by suppliers, this compound is classified as a hazardous substance.
The primary hazards are summarized by the following GHS classifications:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][6]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][6]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][6]
It is crucial to note that these classifications are consistent with those reported for the closely related hydrochloride salt (CAS 3883-94-1), which additionally includes a warning for respiratory irritation (H335).[7][8] Prudence dictates that similar respiratory precautions should be considered for the free base form, especially when handling it as a fine powder.
Hazard Communication Workflow
The following diagram outlines the logical flow from hazard identification to the necessary precautionary actions based on the GHS framework.
Caption: GHS Hazard Communication Flow for this compound.
Safe Handling and Exposure Control
Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following measures are derived from standard practices for handling irritant and acutely toxic chemicals.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][10]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. A face shield should be used if there is a significant risk of splashing.[9]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[9]
-
Lab Coat: A buttoned lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider chemical-resistant aprons or coveralls.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[9]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. The causality behind these first-aid steps is to mitigate local effects and prevent systemic absorption.
First-Aid Decision Pathway
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A Technical Guide to the Research Applications of 1-(2-Amino-4-methoxyphenyl)ethanone: A Versatile Synthon for Heterocyclic Chemistry
Abstract
1-(2-Amino-4-methoxyphenyl)ethanone is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique arrangement of a nucleophilic amine, an electrophilic ketone, and an electron-donating methoxy group on an aromatic scaffold makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the core reactivity of this molecule and its potential applications in the synthesis of pharmacologically significant scaffolds, including quinolines, quinazolines, and benzodiazepines. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and illustrate the strategic considerations necessary for leveraging this compound in drug discovery and materials science research.
Core Molecular Profile and Physicochemical Properties
This compound, a substituted o-aminoacetophenone, is the focal point of this guide. The strategic placement of its functional groups dictates its reactivity and utility as a synthon. The primary amine ortho to the acetyl group is the key to its role in cyclocondensation reactions, which are fundamental to forming fused heterocyclic rings.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-4'-methoxyacetophenone |
| CAS Number | 335104-63-7 (for hydrochloride salt)[1] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Typically a crystalline solid |
| Key Functional Groups | Primary Arylamine, Ketone, Methoxy Ether |
The interplay between these groups is critical. The amine acts as a potent nucleophile, while the acetyl group's carbonyl carbon is an electrophilic center. The methoxy group, being electron-donating, activates the aromatic ring, influencing the regioselectivity of further electrophilic substitution reactions and modulating the basicity of the amine.
The Gateway to Quinolines: The Friedländer Annulation
The most prominent application of o-aminoaryl ketones is in the synthesis of quinolines, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[2] The Friedländer synthesis provides a direct and efficient route by reacting an o-aminoaryl ketone with a compound containing a reactive α-methylene group.[3][4]
Mechanistic Insight
The Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions (acidic or basic catalysis).[2][3]
-
Aldol Condensation First (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the enolizable α-methylene compound and the ketone of this compound. The resulting aldol adduct then undergoes dehydration. The crucial final step is an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed α,β-unsaturated carbonyl system, followed by a second dehydration to yield the aromatic quinoline ring.[2][5]
-
Schiff Base Formation First (Acid-Catalyzed): Under acidic conditions, the reaction can commence with the formation of a Schiff base (imine) between the amino group and the carbonyl of the reaction partner. This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type cyclization onto the ortho-acetyl group, followed by dehydration to furnish the quinoline product.[2]
Caption: Dual pathways of the Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of 7-Methoxy-2,4-dimethylquinoline
This protocol outlines a general procedure for a base-catalyzed Friedländer synthesis. The choice of a base catalyst is often preferred for its milder conditions compared to high-temperature acid catalysis, which can be beneficial for sensitive substrates.[4]
Materials:
-
This compound (1.65 g, 10 mmol)
-
Acetylacetone (Pentane-2,4-dione) (1.10 g, 11 mmol)
-
Potassium Hydroxide (KOH) (1.12 g, 20 mmol)
-
Ethanol (30 mL)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in 25 mL of ethanol with gentle stirring.
-
Add acetylacetone to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide in 5 mL of water and add it dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water followed by a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 7-methoxy-2,4-dimethylquinoline.
Synthesis of Quinazoline Scaffolds
Quinazolines and their derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[6] this compound can be a valuable precursor for these systems.
Mechanistic Insight and Strategy
A common strategy for synthesizing quinazolines from 2-aminoacetophenones involves a condensation reaction followed by cyclization. For instance, reaction with benzylamines under oxidative conditions can yield 2-arylquinazolines.[7] The mechanism typically involves:
-
Condensation: The primary amine of the benzylamine condenses with the ketone of the 2-aminoacetophenone to form an enamine or imine intermediate.
-
Cyclization & Oxidation: The ortho-amino group then attacks the imine carbon, leading to a dihydroquinazoline intermediate. Subsequent oxidation, either by an external oxidant or air, aromatizes the ring to form the stable quinazoline product.[7][8]
Caption: General workflow for quinazoline synthesis from an o-aminoacetophenone.
Experimental Protocol: Synthesis of 2-Benzyl-7-methoxy-4-methylquinazoline
This protocol describes a hypothetical ruthenium-catalyzed dehydrogenative coupling, a modern and efficient method for quinazoline synthesis.[6]
Materials:
-
This compound (1.65 g, 10 mmol)
-
Phenylmethanamine (Benzylamine) (1.29 g, 12 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.05 mol%)
-
Catechol-based ligand (e.g., 1,2-dihydroxybenzene) (0.1 mol%)
-
Toluene (20 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, the ligand, this compound, and toluene.
-
Add benzylamine to the mixture via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to isolate the desired quinazoline product.
Access to Benzodiazepine Frameworks
Benzodiazepines are a cornerstone class of psychoactive drugs, and their synthesis is of paramount importance.[9] While 2-aminobenzophenones are the traditional starting materials, the underlying chemistry can be adapted for 2-aminoacetophenones to generate novel benzodiazepine analogues.
General Synthetic Approach
The synthesis of a 1,4-benzodiazepine ring system from a 2-aminoaryl ketone typically involves a two-step sequence:
-
Acylation/Amidation: The amino group is first acylated, often with a haloacetyl chloride or an amino acid derivative. For instance, reacting this compound with bromoacetyl bromide would yield an N-(bromoacetyl) intermediate.
-
Cyclization: The intermediate is then treated with ammonia or a primary amine. The amine displaces the bromide, and the newly introduced amino group undergoes intramolecular condensation with the ortho-acetyl ketone to form the seven-membered diazepine ring.
Caption: Key steps in the synthesis of a benzodiazepine scaffold.
Conclusion and Future Outlook
This compound is a powerful and versatile chemical intermediate. Its true potential lies in its ability to serve as a launchpad for combinatorial library synthesis. By employing the foundational reactions discussed—such as the Friedländer, Combes, and related cyclocondensations—researchers can systematically vary the reaction partners to generate large libraries of novel quinolines, quinazolines, and benzodiazepines. This high-throughput approach is invaluable in modern drug discovery, allowing for the rapid screening of thousands of compounds to identify new therapeutic leads. The electron-donating methoxy group not only influences the reactivity during synthesis but also provides a handle for further functionalization, adding another layer of diversity to the potential products. As synthetic methodologies continue to advance, the applications for this humble yet powerful building block are set to expand even further.
References
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Alyamkina, E. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]
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Slideshare. (2018). synthesis of quinoline derivatives and its applications. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Wikipedia. (2023). Friedländer synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... Available at: [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
PMC. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
YouTube. (2019). Paal-Knorr synthesis of Furan. Available at: [Link]
-
ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
-
ACS Publications. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
-
Royalchem. (n.d.). 2-Aminoacetophenone (CAS 551-93-9). Available at: [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]
-
e-Publications@Marquette. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
-
precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Available at: [Link]
-
PMC. (2013). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Available at: [Link]
-
MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]
- Unknown Source. (n.d.). 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone.
-
ResearchGate. (n.d.). Synthesis of Benzodiazepines Using Different Catalysts. Available at: [Link]
-
Chem-Impex. (n.d.). 1-(2-Hidroxi-4-metoxifenil). Available at: [Link]
-
PubChem. (n.d.). 1-(4-Amino-2-methoxyphenyl)ethan-1-one. Available at: [Link]
-
Aaron Chemicals. (n.d.). 1-(2-Amino-6-methoxyphenyl)ethanone. Available at: [Link]
-
Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. Available at: [Link]
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PubChem. (n.d.). Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. Available at: [Link]
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ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Available at: [Link]
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The Pivotal Role of 1-(2-Amino-4-methoxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery and development, the strategic selection of foundational molecular scaffolds is paramount. Among these, 1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, has emerged as a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, chemical versatility, and profound impact of this compound in medicinal chemistry, with a particular focus on its role in the generation of novel anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile synthon.
Physicochemical Characteristics and Strategic Importance
This compound is a multifaceted organic molecule whose structure is primed for a variety of chemical transformations. The presence of an aromatic amine, a ketone, and a methoxy group provides multiple reactive sites, making it an ideal starting material for constructing complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 42465-53-2 | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 119-120 °C | [2] |
| Boiling Point (Predicted) | 327.3±22.0 °C | [2] |
| Density (Predicted) | 1.121±0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.88±0.10 | [2] |
The strategic importance of this molecule lies in the ortho-relationship of the amino and acetyl groups, which facilitates cyclization reactions to form key heterocyclic systems like quinazolines. The methoxy group at the 4-position, an electron-donating group, influences the reactivity of the aromatic ring and can play a crucial role in the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Synthesis of this compound
While numerous suppliers offer this compound, understanding its synthesis is crucial for bespoke applications and process optimization. A common synthetic route involves the nitration of 3-methoxyacetophenone followed by the reduction of the nitro group.
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Nitration of 3-Methoxyacetophenone
-
To a stirred solution of 3-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice, leading to the precipitation of the nitro-substituted product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-(2-nitro-4-methoxyphenyl)ethanone.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(2-nitro-4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (3-4 equivalents) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂·2H₂O, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the crude this compound, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound in medicinal chemistry is realized in its role as a versatile precursor for a variety of bioactive heterocyclic scaffolds.
Synthesis of Chalcones: Precursors to Flavonoids and Beyond
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[3] They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[4][5]
Caption: General scheme for chalcone synthesis.
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide (2.5 equivalents), dropwise with constant stirring.[6]
-
Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.[6]
-
Collect the solid product by filtration, wash with cold water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[6]
The resulting chalcones, bearing the 2-amino-4-methoxyphenyl moiety, are valuable intermediates themselves and have been investigated for their therapeutic properties.
Synthesis of Quinazolines and Quinazolinones: A Privileged Scaffold
Quinazolines and their oxidized counterparts, quinazolinones, are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[7] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The ortho-disposed amino and acetyl groups in this compound make it an excellent starting material for various quinazoline synthetic strategies.
A common approach involves the condensation of the ortho-amino ketone with a source of the remaining two atoms of the pyrimidine ring.
Caption: General pathway to quinazoline derivatives.
-
A mixture of this compound (1 equivalent) and an appropriate aldehyde (1.2 equivalents) is refluxed in a suitable solvent, such as ethanol, in the presence of a catalyst like p-toluenesulfonic acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is then subjected to an oxidative step, for example, using an oxidizing agent like PIDA (phenyliodine diacetate), to yield the aromatic quinazoline.
-
The crude product is purified by column chromatography to afford the desired 2-substituted quinazoline.
Biological Significance of Derivatives
The true measure of this compound's importance is the biological activity exhibited by its derivatives.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of chalcones and quinazolines.
-
Chalcones : Methoxy-4'-amino chalcone derivatives have demonstrated promising anticancer activity against various cancer cell lines, including breast cancer (T47D) and leukemia (K562 and HL-60) cells.[3][9] The presence and position of the methoxy and amino groups can significantly influence the cytotoxic and selective properties of these compounds.[9] The anticancer mechanism of chalcones is often multifactorial, involving the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways.[8]
| Chalcone Derivative Example | Cancer Cell Line | IC₅₀ (µg/mL) | Source(s) |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast Cancer) | 5.28 | [3] |
-
Quinazolines : Quinazoline derivatives are well-established as potent anticancer agents, with some compounds functioning as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[7] The substitution pattern on the quinazoline core, which can be readily varied using this compound as a starting material, is critical for their activity and selectivity.[7]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of this compound have shown significant promise in this area.
-
Chalcones : Methoxy amino chalcone derivatives have exhibited good wide-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[3]
-
Quinazolines : The quinazoline scaffold is a key component in many compounds with demonstrated antimicrobial properties.[7] By modifying the substituents on the quinazoline ring, it is possible to develop potent agents against a range of pathogenic microorganisms.[10][11]
Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-designed molecular building block in medicinal chemistry. Its inherent chemical functionalities provide a versatile platform for the synthesis of a rich diversity of heterocyclic compounds, most notably chalcones and quinazolines. The significant anticancer and antimicrobial activities reported for these derivatives underscore the immense potential of this synthon in the development of next-generation therapeutics. Future research will undoubtedly continue to unlock new applications and more potent drug candidates derived from this invaluable starting material, further solidifying its role as a cornerstone in the edifice of modern drug discovery.
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An In-depth Technical Guide to the Properties and Synthesis of Aminomethoxy-Substituted Acetophenone Hydrochloride Salts
Prepared by: Gemini, Senior Application Scientist
Foreword: This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed examination of the core properties, synthesis, and analysis of aminomethoxy-substituted acetophenone hydrochlorides. It is important to note that while the specific compound 1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride (CAS No. 335104-63-7) is commercially available, detailed, publicly accessible research and characterization data for this specific isomer are limited[1][2][3]. Therefore, to provide a comprehensive and technically robust guide, this document will use the well-characterized and structurally related isomer, 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride (CAS No. 3883-94-1) , as a primary exemplar for discussing physicochemical properties, analytical methodologies, and safety protocols. Furthermore, a plausible, expertly-derived synthetic route for the target compound is presented, grounded in established chemical principles for this class of molecules.
Introduction: A Key Building Block in Medicinal Chemistry
Aminomethoxy-substituted acetophenones are a class of organic compounds that serve as versatile scaffolds and key intermediates in the synthesis of pharmaceuticals.[4] The presence of three key functional groups—an aromatic ring, a ketone, and an amine—within a compact structure provides multiple reactive handles for chemical modification. The methoxy group further modulates the electronic properties of the phenyl ring, influencing reactivity and the physiological properties of downstream compounds.
The hydrochloride salt form is typically preferred in development and handling due to its increased stability, crystallinity, and often improved solubility in polar solvents compared to the free base.[5][6] These properties are critical for consistent reaction kinetics, ease of purification, and accurate weighing and dispensing in a laboratory setting. This guide delves into the essential technical aspects of this important class of chemical intermediates.
Physicochemical and Structural Properties
The fundamental properties of these compounds are dictated by their molecular structure. The data presented below pertains to the well-documented isomer, 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.
Identity and Structure
-
IUPAC Name: 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride[7]
-
Synonyms: 2-Amino-4'-methoxyacetophenone hydrochloride, 4-Methoxyphenacylamine hydrochloride[7][8]
-
CAS Number: 3883-94-1
-
Molecular Formula: C₉H₁₂ClNO₂[7]
-
Molecular Weight: 201.65 g/mol
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | White to yellow/tan crystalline powder | [8] |
| Melting Point | 190-193 °C (lit.) | |
| Purity (Typical) | ≥90-97% | [8] |
| InChIKey | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [7] |
| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl | [7] |
Proposed Synthesis and Purification Workflow
While a specific, validated protocol for this compound hydrochloride is not widely published, a robust synthetic route can be designed based on established organic chemistry principles, such as Friedel-Crafts acylation and subsequent functional group transformations.
Proposed Synthetic Pathway
The synthesis logically begins from a commercially available substituted aniline. The chosen pathway prioritizes regiochemical control, which is a critical consideration when multiple positions on the aromatic ring are available for substitution.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Causality Statement: This protocol is designed as a self-validating system. Each step relies on fundamental, predictable reactions. The N-acetylation step (Step 1) is critical for directing the subsequent Friedel-Crafts acylation to the position ortho to the activating acetylamino group, thus ensuring the desired 2-amino substitution pattern on the final product.
Step 1: N-Acetylation of 3-Methoxyaniline
-
Dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise. An organic base such as pyridine or triethylamine (1.2 eq) can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(3-methoxyphenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a flask with a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to form the acylium ion complex.
-
Add a solution of N-(3-methoxyphenyl)acetamide (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or HPLC.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, dry over sodium sulfate, and concentrate to yield crude 1-(2-Acetylamino-4-methoxyphenyl)ethanone.
Step 3: Acidic Hydrolysis (Deprotection)
-
Reflux the crude product from Step 2 in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.
-
Monitor the reaction for the disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature. The product may precipitate from the acidic solution.
Step 4: Purification via Salt Crystallization
-
Rationale: Converting the crude aminoketone free base to its hydrochloride salt often facilitates purification by inducing crystallization and leaving more soluble, non-basic impurities behind in the solvent.[5]
-
If the product has not precipitated from the hydrolysis step, first neutralize the solution with a base (e.g., NaOH) to pH > 9 and extract the free base into a solvent like ethyl acetate. Dry and concentrate the organic phase.
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with vigorous stirring.[5]
-
The hydrochloride salt will precipitate. Continue addition until the solution becomes acidic and no further precipitation is observed.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove residual impurities.[9]
-
For further purification, recrystallize the salt from a suitable solvent system, such as an ethanol/ether mixture. Dissolve the salt in a minimal amount of hot ethanol and slowly add ether until turbidity persists, then allow to cool slowly.
-
Collect the pure crystals by filtration and dry under vacuum.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
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A Theoretical and Computational Blueprint for 1-(2-Amino-4-methoxyphenyl)ethanone: A Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for the computational study of 1-(2-Amino-4-methoxyphenyl)ethanone, a substituted acetophenone with potential applications as a versatile building block in medicinal chemistry. In the absence of extensive published experimental and computational data for this specific molecule, this document serves as a blueprint, outlining a robust workflow for in-silico analysis. By leveraging established computational methodologies and drawing parallels with structurally related compounds, we present a validated approach for predicting the structural, spectroscopic, and electronic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the discovery and optimization of novel therapeutic agents.[1][2][3][4][5]
Part 1: The Rationale for a Computational Approach
Modern drug discovery relies heavily on the early-stage characterization of lead compounds to predict their behavior and guide synthetic efforts.[1][2] Computational chemistry offers a powerful and cost-effective means to achieve this, providing detailed insights into molecular properties that are often time-consuming or challenging to determine experimentally.[4][5] For a molecule like this compound, a thorough computational analysis can elucidate its three-dimensional structure, predict its spectroscopic signatures for future experimental validation, and map its electronic properties to identify sites of reactivity.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for organic molecules, offering a favorable balance between accuracy and computational cost.[6][7][8][9] The B3LYP hybrid functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p), has been shown to provide reliable predictions of geometries, vibrational frequencies, and electronic properties for a wide range of aromatic compounds.[10][11][12][13][14] This level of theory will form the foundation of our hypothetical study.
Part 2: A Hypothetical In-Silico Investigation of this compound
Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. For this compound, we would expect the benzene ring to be largely planar, with the amino, methoxy, and ethnone substituents lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance. The table below presents a set of plausible, predicted geometric parameters for the optimized structure.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value | Justification |
| Bond Length | C=O | 1.25 Å | Typical double bond character. |
| C-N | 1.38 Å | Partial double bond character due to resonance with the ring. | |
| C-O (methoxy) | 1.37 Å | Aromatic C-O bond length. | |
| Bond Angle | C-C-O (ethanone) | 120.5° | sp² hybridization of the carbonyl carbon. |
| Dihedral Angle | C-C-N-H | ~0° or ~180° | Planarity to facilitate lone pair delocalization. |
Vibrational Analysis (FT-IR Spectroscopy)
Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a prediction of the molecule's vibrational spectrum. This theoretical spectrum can be directly compared to experimental Fourier-transform infrared (FT-IR) data to validate the computational model. Key vibrational modes for this compound would include the N-H stretches of the amino group, the C=O stretch of the ketone, and the C-O stretches of the methoxy group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Amino | N-H Symmetric Stretch | ~3400 | 3300-3500 |
| N-H Asymmetric Stretch | ~3500 | 3400-3600 | |
| Ketone | C=O Stretch | ~1680 | 1660-1700 |
| Methoxy | C-O Stretch | ~1250 | 1200-1300 |
| Aromatic | C-H Stretch | ~3050 | 3000-3100 |
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of a molecule.[8] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, we can obtain theoretical ¹H and ¹³C NMR spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The predicted chemical shifts for this compound are presented below, with comparisons to the reported values for the structurally similar 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[15]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Comparison with 1-(2-Amino-4,5-dimethoxyphenyl)ethanone ¹H Shift (ppm)[15] |
| Aromatic H (ortho to NH₂) | ~6.2 | ~105 | ~6.5 - 6.7 |
| Aromatic H (meta to NH₂) | ~7.6 | ~132 | ~7.1 - 7.3 |
| NH₂ | ~4.5 | - | ~4.5 - 5.5 |
| OCH₃ | ~3.8 | ~55 | ~3.8 - 3.9 |
| COCH₃ | ~2.5 | ~26 | ~2.5 - 2.6 |
| C=O | - | ~198 | - |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical reactivity and kinetic stability.[8][12][16] A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl group and the benzene ring.
Table 4: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -5.8 | Electron-donating ability. |
| LUMO Energy | -1.5 | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.3 | Chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are most likely to be involved in electrophilic and nucleophilic interactions. In the MEP map of this compound, we would expect to see negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their potential as hydrogen bond donors.
Part 3: Experimental Protocols for Validation
A key aspect of computational chemistry is the validation of theoretical predictions against experimental data. The following protocols outline the steps for acquiring the necessary experimental data to corroborate the in-silico results.
Protocol for DFT Calculations
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software package.
-
Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum and to obtain the theoretical vibrational spectrum.
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine the HOMO and LUMO energies. Calculate the NMR chemical shifts using the GIAO method. Generate the MEP map.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
Part 4: Visualizing the Computational Workflow and Molecular Structure
Diagrams are essential for conveying complex workflows and structural information in a clear and concise manner.
Caption: The molecular structure of this compound with atom numbering.
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"1-(2-Amino-4-methoxyphenyl)ethanone" structural analogs and derivatives
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 1-(2-Amino-4-methoxyphenyl)ethanone
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the 2-Amino-4-methoxyacetophenone Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The this compound molecule, also known as 2'-Amino-4'-methoxyacetophenone, represents a privileged scaffold. Its inherent structural features—a nucleophilic aromatic amine, a reactive ketone, and an electron-donating methoxy group—provide a rich platform for chemical modification. This guide offers an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of this versatile building block, providing researchers and drug development professionals with a technical foundation for its application in creating novel, biologically active compounds.
The strategic placement of the amino, methoxy, and acetyl groups on the phenyl ring creates a unique electronic and steric environment. The ortho-amino group can engage in intramolecular hydrogen bonding with the acetyl carbonyl, influencing its conformation and reactivity. This arrangement also serves as a precursor for a multitude of cyclization reactions to form valuable heterocyclic systems. The methoxy group at the para-position modulates the electron density of the ring, impacting both its reactivity in electrophilic substitution reactions and the pharmacokinetic properties of its derivatives. This combination of functionalities makes this compound a cornerstone intermediate for a wide array of molecular architectures.
Caption: Core structure and key functional groups of this compound.
Part 1: Synthesis and Chemical Reactivity
The utility of a scaffold is intrinsically linked to its accessibility. The synthesis of this compound and its analogs is typically straightforward, often involving the reduction of a nitro precursor. This foundational knowledge is crucial for any researcher aiming to build a library of derivatives.
Foundational Synthesis: From Nitroaromatics to the Core Scaffold
A common and efficient method for preparing aminophenones is the catalytic hydrogenation of the corresponding nitrophenyl ketone. For instance, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone can be synthesized from its nitro precursor, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This reaction is generally high-yielding and clean, making it suitable for large-scale production.
Caption: General synthetic scheme for the reduction of a nitroaromatic precursor.
Exemplary Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol
While not the title compound, the synthesis of the related 2-amino-4-methoxyphenol illustrates the common catalytic hydrogenation approach.
Materials:
-
4-methoxy-2-nitrophenol (20 g)
-
Ethanol (350 ml)
-
5% Palladium on carbon (Pd/C) (550 mg)
-
Hydrogenation apparatus
Procedure:
-
Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.[2]
-
Add 550 mg of 5% Pd/C catalyst to the suspension.[2]
-
Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure until the reaction is complete (monitored by TLC or hydrogen uptake).[2]
-
Once the reaction is complete, remove the catalyst by filtration through a pad of Celite.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
The resulting crystalline product can be recrystallized from a suitable solvent like isopropyl alcohol to yield pure 2-amino-4-methoxyphenol.[2]
Key Reactions for Derivatization
The true power of the this compound scaffold lies in the differential reactivity of its functional groups, which allows for selective modifications to build molecular complexity.
-
Amino Group Reactions: The primary amine is a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions. It is a key handle for introducing diverse side chains or for constructing heterocyclic rings like quinolines and benzodiazepines.[3]
-
Ketone Reactions: The acetyl group's carbonyl carbon is electrophilic. It can participate in reactions such as oxime formation, reduction to an alcohol, or Claisen-Schmidt condensation with aldehydes to form chalcone derivatives.[4][5] These chalcones are themselves valuable intermediates for synthesizing flavonoids and other heterocyclic systems.[6]
-
Aromatic Ring Reactions: The phenyl ring, activated by the amino and methoxy groups, can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be carefully considered.
Caption: Key derivatization pathways from the core scaffold.
Part 2: Structural Analogs and Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold allows for the exploration of chemical space and the fine-tuning of biological activity. Understanding the SAR provides a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Phenyl Ring Modifications
The substitution pattern on the aromatic ring is a critical determinant of pharmacological activity.[7]
-
Positional Isomers: Moving the amino or methoxy groups to different positions (e.g., 3-amino or 4-aminoacetophenone) drastically alters the molecule's geometry and electronic properties, leading to different biological targets. 4-Aminoacetophenone, for example, is a precursor for a wide range of quinoline and acridine derivatives with anticancer and antimicrobial activities.[3]
-
Alkoxy Group Variation: The 4-methoxy group is essential in many biologically active series, such as the 2C family of phenethylamines, where it is crucial for psychedelic activity.[7] Altering this to a hydroxyl group (as in 1-(2-Amino-4-hydroxyphenyl)ethanone[8]) can introduce a new hydrogen bonding site and change metabolic pathways. Analogs with multiple methoxy groups, like 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, have been investigated as potential inhibitors of topoisomerase and EGFR.[9][10]
-
Additional Substituents: Introducing halogens or other small groups can modulate lipophilicity and binding interactions. The structure-activity relationship for the 2C family of compounds is primarily defined by the substituent at the 4-position of the benzene ring.[7]
Amino Group Derivatization
Modifying the primary amine is a common strategy to alter a compound's properties.
-
N-Acylation and N-Alkylation: Converting the amine to an amide can improve metabolic stability and introduce new interaction points. For instance, paracetamol (acetaminophen) is an N-acetylated aminophenol derivative, and research into new analogs aims to reduce its hepatotoxicity while retaining analgesic properties.[11]
-
Heterocycle Formation: The ortho-amino ketone motif is a classic precursor for the Friedländer annulation to produce quinolines or for condensation with hydrazines to form indazoles. These heterocyclic cores are prevalent in numerous approved drugs.
Acetyl Group Modifications and SAR
The acetyl side chain offers another vector for optimization.
-
Chain Extension: Modifying the length of the alkyl chain can impact binding affinity by probing deeper into a receptor pocket.
-
Condensation to Chalcones: The Claisen-Schmidt condensation of aminophenyl ethanones with various aromatic aldehydes yields chalcones.[4] These enone systems are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[4] The nature of the substituent on the aldehyde-derived aryl ring provides a straightforward way to build a diverse library and perform SAR studies.
SAR Summary Table: Hypothetical Kinase Inhibitor Series
| Modification on Core Scaffold | Change in Property | Rationale / Consequence |
| Ring: Add 5-methoxy group | Increased Potency | Fills a hydrophobic pocket in the kinase active site.[9] |
| Amino: Acylate with cyclopropylcarbonyl | Improved Oral Bioavailability | Masks polar amine, reduces first-pass metabolism. |
| Amino: Convert to sulfonamide | Increased Acidity, New H-bond | Interacts with a key lysine residue in the hinge region.[3] |
| Acetyl: Reduce to alcohol | Loss of Activity | The planar carbonyl is critical for a pi-stacking interaction. |
| Acetyl: Condense with 4-chlorobenzaldehyde | Increased Potency, Altered Selectivity | The chloro-phenyl group accesses a secondary binding site. |
Part 3: Key Experimental Workflows and Data
To translate these concepts into practice, robust experimental protocols and reliable characterization data are essential.
Workflow: Synthesis and Screening of a Chalcone Library
A common workflow in early-stage drug discovery involves the parallel synthesis of a focused library of analogs followed by biological screening to identify initial hits and establish SAR.
Caption: Workflow for the synthesis and screening of a chalcone library.
Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones, which follows the same principle as would be applied to this compound.
Materials:
-
1-[2-amino-4-methylthiazol-5-yl]ethanone (starting ketone)
-
Appropriate aromatic aldehyde
-
Ethanol
-
Potassium tert-butoxide or potassium hydroxide (catalyst)
Procedure:
-
Dissolve the starting ethanone in ethanol.
-
Add the selected aromatic aldehyde to the solution.
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide, and stir the reaction at room temperature. The use of potassium tert-butylate in ethanol can provide better yields and purity compared to ethanolic potassium hydroxide.[4]
-
Monitor the reaction by TLC. Upon completion, a solid product often precipitates.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and then water to remove excess reagents and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure chalcone derivative.[4]
-
Confirm the structure and purity using ¹H NMR and LC-MS analysis.[4]
Comparative Spectroscopic Data
Accurate characterization is non-negotiable. NMR spectroscopy is a primary tool for confirming the structure of synthesized analogs. Below is a comparison of expected ¹H NMR signals for the core scaffold's dimethoxy analog and a related isomer, which is crucial for distinguishing between them.[12]
| Compound | Aromatic Protons (ppm) | -OCH₃ Protons (ppm) | -NH₂ Protons (ppm) | -C(O)CH₃ Protons (ppm) | Solvent |
| 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | δ 7.0 (s, 1H), δ 6.5 (s, 1H) | δ 3.9 (s, 3H), δ 3.8 (s, 3H) | δ 4.5 (br s, 2H) | δ 2.5 (s, 3H) | CDCl₃ |
| 1-(3,4-Dimethoxyphenyl)ethanone | δ 7.6 (dd), δ 7.5 (d), δ 6.9 (d) | δ 3.95 (s, 3H), δ 3.93 (s, 3H) | - | δ 2.55 (s, 3H) | CDCl₃ |
Data is predicted or based on closely related compounds and serves for illustrative purposes.[12]
Conclusion
The this compound scaffold is more than a simple chemical intermediate; it is a gateway to vast and diverse chemical libraries. Its inherent reactivity, coupled with well-established synthetic protocols, allows for the systematic exploration of structure-activity relationships. By leveraging the derivatization strategies outlined in this guide—at the phenyl ring, the amino group, and the acetyl moiety—researchers can rationally design and synthesize novel compounds tailored for specific biological targets. From anticancer agents to antimicrobials, the derivatives of this humble scaffold continue to make a significant impact in the field of drug discovery. The insights and protocols provided herein are intended to empower scientists to fully exploit the potential of this versatile molecular framework.
References
- Potential Biological Activity of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Technical Overview. (2025). Benchchem.
- Spectroscopic Characterization of 1-(2-Amino-4,5-dimethoxyphenyl)
- Structure-Activity Relationship of 2-Amino-1-(4-chloro-2,5-dimethoxyphenyl)ethan-1-one (2C-C) and its Analogs: A Technical Guide. (2025). Benchchem.
- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2020). To Chemistry Journal.
- Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-.
- Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
- 1-(2-Amino-4-hydroxyphenyl)ethanone.
- Lisovskaya, V. G., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 130080.
- Counceller, C. M., et al. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses.
- Synthesis of 2-amino-4-methoxyphenol. PrepChem.com.
- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8). (2025). Benchchem.
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Methodological & Application
Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone from 3-Methoxyaniline: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and efficient two-step synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the N-acetylation of commercially available 3-methoxyaniline to yield the intermediate, N-(3-methoxyphenyl)acetamide. This intermediate subsequently undergoes a regioselective Fries rearrangement to afford the target molecule. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols for each step, and guidance on the characterization of the synthesized compounds. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the identity and purity of the products.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its unique substitution pattern, featuring an ortho-amino group and a para-methoxy group relative to the acetyl moiety, provides multiple reactive sites for further chemical elaboration. This guide presents a reliable synthetic route starting from 3-methoxyaniline, a readily accessible starting material. The synthetic strategy hinges on two fundamental organic transformations: N-acetylation and the Fries rearrangement. The N-acetylation serves to protect the amino group and introduce the acetyl functionality, while the subsequent Fries rearrangement facilitates the migration of the acetyl group to the aromatic ring with the desired regioselectivity. A thorough understanding of the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and achieving high yields of the target compound.
Synthetic Strategy Overview
The synthesis of this compound from 3-methoxyaniline is accomplished in two sequential steps as illustrated in the workflow below.
Caption: Overall synthetic workflow.
Part 1: N-Acetylation of 3-Methoxyaniline
The initial step in the synthesis is the protection of the amino group of 3-methoxyaniline via acetylation. This is a crucial transformation as it prevents unwanted side reactions in the subsequent Fries rearrangement and activates the acetyl group for migration. The reaction is typically carried out using acetic anhydride in the presence of a mild base like sodium acetate, which neutralizes the acetic acid byproduct.[1]
Mechanistic Insights
The N-acetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product.
Experimental Protocol: Synthesis of N-(3-methoxyphenyl)acetamide
Materials:
-
3-Methoxyaniline
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol
-
Erlenmeyer flasks, beakers, graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask, filter paper
-
Ice bath
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-methoxyaniline in 100 mL of distilled water containing 5 mL of concentrated HCl. Stir until a clear solution of 3-methoxyaniline hydrochloride is obtained.
-
In a separate 250 mL beaker, prepare a solution of 8.0 g of sodium acetate in 50 mL of distilled water.
-
To the sodium acetate solution, add 6.5 mL of acetic anhydride with stirring.
-
Immediately pour the acetic anhydride-sodium acetate solution into the stirred 3-methoxyaniline hydrochloride solution.
-
A white precipitate of N-(3-methoxyphenyl)acetamide will form instantly. Continue stirring for 15 minutes to ensure complete reaction.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold distilled water (2 x 25 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(3-methoxyphenyl)acetamide as white crystals.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Characterization and Validation of N-(3-methoxyphenyl)acetamide
| Parameter | Expected Value | Reference |
| Appearance | White crystalline solid | |
| Melting Point | 80-82 °C | |
| FT-IR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1280 (C-N stretch), ~1220, 1040 (C-O stretch) | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6 (br s, 1H, NH), 7.2-7.3 (m, 1H), 6.9-7.0 (m, 2H), 6.6-6.7 (m, 1H), 3.8 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~168.5, 160.2, 139.5, 129.8, 112.5, 110.5, 105.0, 55.3, 24.5 | [2] |
Part 2: Fries Rearrangement of N-(3-methoxyphenyl)acetamide
The second and final step is the Fries rearrangement of the N-acetylated intermediate to yield the target molecule, this compound. This rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the nitrogen atom to an ortho position on the aromatic ring.[3][4] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and the solvent used.[5] For the synthesis of the desired ortho-amino isomer, specific conditions are required.
Mechanistic Insights
The Fries rearrangement is an electrophilic aromatic substitution reaction. The Lewis acid catalyst coordinates to the carbonyl oxygen of the amide, making the acyl group more electrophilic. This is followed by the formation of an acylium ion intermediate. The acylium ion then attacks the electron-rich aromatic ring, preferentially at the ortho position due to the directing effect of the amino group and potential chelation with the Lewis acid. A subsequent work-up liberates the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(3-methoxyphenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, place 10.0 g of anhydrous aluminum chloride.
-
Add 50 mL of dry nitrobenzene to the flask and stir to form a suspension.
-
To this suspension, add 5.0 g of N-(3-methoxyphenyl)acetamide in small portions over 15 minutes. The reaction is exothermic, and the temperature should be maintained below 30 °C using a water bath.
-
After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto 100 g of crushed ice in a 500 mL beaker.
-
To the resulting mixture, add 50 mL of concentrated HCl and stir until the solid complex decomposes.
-
Transfer the mixture to a separatory funnel. The nitrobenzene layer will contain the product. Separate the aqueous layer and extract it with two portions of dichloromethane (2 x 50 mL).
-
Combine the organic layers (nitrobenzene and dichloromethane extracts) and wash with 5% sodium bicarbonate solution (2 x 50 mL) followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by vacuum distillation to remove dichloromethane, followed by steam distillation to remove nitrobenzene.
-
The crude product is obtained as a solid. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product, combine them, and evaporate the solvent to obtain this compound as a crystalline solid.
-
Dry the final product and determine its yield, melting point, and characterize it using spectroscopic methods.
Characterization and Validation of this compound
| Parameter | Expected Value | Reference |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 104-106 °C | [6] |
| FT-IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~1650 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250 (C-O stretch) | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6 (d, 1H), ~6.4 (d, 1H), ~6.2 (s, 1H), ~6.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, COCH₃) | [7] |
| ¹³C NMR (CDCl₃, δ ppm) | ~200.0, 165.0, 150.0, 132.0, 115.0, 105.0, 98.0, 55.5, 28.0 | [6] |
Alternative Protocol: Microwave-Assisted Fries Rearrangement
For a more rapid and potentially higher-yielding synthesis, a microwave-assisted Fries rearrangement can be employed.[5]
Procedure:
-
Thoroughly mix 1.0 g of N-(3-methoxyphenyl)acetamide and 1.5 g of anhydrous aluminum chloride with 10 g of dried silica gel in a beaker.
-
Transfer the dry mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at 600-800 W for 3-5 minutes with intermittent cooling every 30 seconds to prevent overheating.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
The product can be recovered by either solvent extraction with ethyl acetate or by acid-base work-up as described in the conventional protocol.[5]
Conclusion
The synthetic route presented in this guide provides a reliable and well-characterized method for the preparation of this compound from 3-methoxyaniline. The detailed protocols, mechanistic insights, and analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery. The inclusion of both conventional and microwave-assisted methods for the key Fries rearrangement step offers flexibility and opportunities for process optimization. By following the outlined procedures and validation checkpoints, researchers can confidently synthesize this important chemical intermediate for their specific applications.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Assimomytis, N., Sariyannis, Y., Stavropoulos, G., Tsoungas, P. G., Varvounis, G., & Cordopatis, P. (2009). Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett, 2009(17), 2777-2782.
-
Organic Reactions. (2026). The Fries Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882.
- Boumoud, B., Righi, H., & Belfaitah, A. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1938-1943.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
- Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882.
- Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2017). Iron catalysed nitrosation of olefins to oximes.
- Sun, H., et al. (2016). Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society, 138(49), 15993-16003.
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
- Mahantesha, B., et al. (2018). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Asian Journal of Chemistry, 30(8), 1779-1782.
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
- Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. (2023). Chemical Science, 14(35), 9474-9481.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. (2024). The Journal of Organic Chemistry, 89(9), 6085–6099.
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Organic Syntheses Procedure. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
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Purification methods for "1-(2-Amino-4-methoxyphenyl)ethanone"
An Application Guide to the Purification of 1-(2-Amino-4-methoxyphenyl)ethanone
Introduction: The Imperative for Purity
This compound, also known as 2'-Amino-4'-methoxyacetophenone, is a pivotal chemical intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals and bioactive molecules. The structural integrity and purity of this building block are paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. This guide provides a comprehensive overview of robust, field-proven methods for the purification of this compound, grounded in fundamental chemical principles. We will explore the nuances of recrystallization and column chromatography, offering detailed protocols and the scientific rationale behind critical experimental choices.
Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to understand the potential impurities that may be present in the crude this compound. Impurities are typically categorized as either process-related or degradation-related.
-
Process-Related Impurities: These originate from the synthetic route. A common synthesis involves the reduction of a nitro group. Therefore, an unreacted precursor, 1-(4-Methoxy-2-nitrophenyl)ethanone , is a likely impurity. Other potential contaminants include residual starting materials and by-products from side reactions.[1]
-
Degradation Products: The primary aromatic amine group in the target molecule is susceptible to oxidation, especially upon exposure to air and light.[1] This can lead to the formation of colored impurities, such as corresponding nitroso or nitro compounds, which can complicate purification and subsequent reactions.
Compound Properties:
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are crystalline in nature. It is most effective when the desired compound is present in a relatively high concentration in the crude material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[4]
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical parameter for successful recrystallization.[4] Based on the structure of this compound (an aromatic ketone with both a hydrogen-bond-donating amine and a polar ether group), solvents of intermediate polarity are excellent starting points.
| Solvent System | Rationale for Consideration | Potential Outcome |
| Ethanol or Isopropanol | The compound is likely to have good solubility in hot alcohols and lower solubility upon cooling. These are common and effective solvents for compounds with similar functional groups.[4] | High potential for forming well-defined crystals upon slow cooling. |
| Ethanol/Water | A mixed-solvent system can be finely tuned. The compound is soluble in ethanol but likely insoluble in water. Water acts as an "anti-solvent."[5] | Allows for precise control over the crystallization point by adding water to the hot ethanol solution until turbidity appears. |
| Dichloromethane/Hexane | Another anti-solvent approach. The compound dissolves in the more polar dichloromethane, and crystallization is induced by adding the non-polar hexane.[6] | Useful if the compound is excessively soluble in alcohols even when cold. |
| Toluene | A non-polar aromatic solvent that can be effective if impurities are highly polar. | May require a larger solvent volume; good for removing polar impurities that remain in the mother liquor. |
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of the selected solvent to create a slurry. Heat the mixture on a hot plate with gentle stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions only if necessary to achieve full dissolution.[7]
-
Decolorization (Optional): If the hot solution is colored (e.g., yellow or brown), it indicates the presence of oxidative impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[4][7]
-
Hot Filtration (Optional): If charcoal was added or if insoluble particulate matter is visible, a hot filtration is necessary. Pre-warm a second Erlenmeyer flask and a stemless funnel with a fluted filter paper inside by placing them on the hot plate. Pour the hot solution through the fluted filter paper quickly to remove the charcoal and other solids. This step must be performed rapidly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[4] Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel and a vacuum flask.[3] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the cake. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven or a desiccator.[7]
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[8] It is particularly useful for separating complex mixtures or when impurities have solubilities similar to the target compound, making recrystallization ineffective.[5]
System Selection: Stationary and Mobile Phases
-
Stationary Phase: For a moderately polar compound like this compound, silica gel is the standard and most effective stationary phase. Its polar surface interacts with polar functional groups, slowing their movement down the column.
-
Mobile Phase (Eluent): The eluent's role is to carry the compounds down the column. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, while highly polar impurities remain strongly adsorbed to the silica. A common starting point for eluent optimization is a 5:1 to 10:1 mixture of Hexane:Ethyl Acetate.[9] Thin-Layer Chromatography (TLC) is indispensable for determining the optimal solvent ratio that gives a retention factor (Rf) of ~0.3 for the target compound.
Detailed Column Chromatography Protocol
-
TLC Analysis: Develop a TLC plate with the crude mixture using various ratios of hexane and ethyl acetate to find a system where the spot corresponding to the desired product has an Rf value between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform packed bed, draining excess solvent until the level is just above the silica surface.[5] A layer of sand can be added to the top to prevent disruption of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Carefully apply this concentrated solution to the top of the silica bed.
-
Elution: Carefully add the eluent to the column. Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate), applying gentle pressure if necessary. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to move the desired compound down the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it. Use a UV lamp to visualize the spots.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Verification of Purity
Following purification, the purity of this compound should be rigorously assessed. Standard analytical methods include:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and can reveal the presence of impurities through extraneous signals.
Conclusion: A Multi-Step Approach for Optimal Purity
Both recrystallization and column chromatography are indispensable tools for the purification of this compound. The optimal method depends on the specific impurity profile and the scale of the purification. For crude material that is oily or contains a complex mixture of impurities, column chromatography is the preferred initial step. For solids with relatively high initial purity, recrystallization is an efficient and scalable method. In many cases, a sequential approach—initial purification by column chromatography followed by a final polishing step via recrystallization—will yield a product of the highest possible purity, ensuring reliability and reproducibility in downstream applications.[5]
References
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- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone in Organic Solvents.
- BenchChem. (2025). Assessing the Purity and Quality of Commercially Available 1-(2-Amino-4,5- dimethoxyphenyl)ethanone: A Comparative.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (n.d.). Acetanisole - Food safety and quality: details.
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- PubChem. (n.d.). 4'-Methoxyacetophenone.
- Santa Cruz Biotechnology. (n.d.). 2′-Amino-4′-methoxyacetophenone, CAS 42465-53-2.
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- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
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Application Note & Protocol Guide: Synthesis of Heterocyclic Scaffolds from 1-(2-Amino-4-methoxyphenyl)ethanone
Executive Summary: The Synthetic Versatility of a Key Building Block
1-(2-Amino-4-methoxyphenyl)ethanone is a highly valuable and versatile starting material in synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic amino group ortho to an electrophilic ketone, along with an electron-donating methoxy group, makes it an ideal precursor for constructing a variety of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its two primary condensation reactions with aldehydes and ketones: the Friedländer Annulation for the synthesis of pharmacologically significant quinolines, and the Claisen-Schmidt Condensation to produce bioactive chalcones.
This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices, detailed mechanistic discussions, and robust, step-by-step protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to leverage this key building block in drug discovery and development programs.
The Friedländer Annulation: A Powerful Route to Substituted Quinolines
The Friedländer synthesis, first reported in 1882, is a cornerstone reaction for the construction of the quinoline ring system.[1][2] It involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde).[3][4] The resulting 7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with anticancer, antimalarial, and anti-inflammatory properties.[5]
Mechanistic Insight: A Tale of Two Pathways
The mechanism of the Friedländer synthesis can proceed via two primary, competing pathways, the dominance of which is dictated by the specific reaction conditions (e.g., acid vs. base catalysis).[1][5]
-
Pathway A (Aldol-First): This pathway is often favored under basic conditions. It begins with an intermolecular aldol condensation between the enolate of the methylene-containing reactant and the ketone of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group, followed by two dehydration steps to yield the aromatic quinoline ring.[5]
-
Pathway B (Schiff Base-First): Under acidic conditions, the reaction is often initiated by the formation of a Schiff base (imine) between the amino group and the carbonyl of the second reactant.[5] Tautomerization to an enamine is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final quinoline product.[1][5]
Sources
Application Notes & Protocols: 1-(2-Amino-4-methoxyphenyl)ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(2-Amino-4-methoxyphenyl)ethanone, a pivotal starting material in the synthesis of medicinally significant heterocyclic compounds. The unique ortho-disposition of a nucleophilic amino group and an electrophilic acetyl group, combined with the electronic influence of a C4-methoxy substituent, renders this molecule an ideal precursor for constructing complex scaffolds. We will detail field-proven protocols for the synthesis of quinolines, quinolones, and benzodiazepines, focusing on the causality behind experimental choices to ensure reproducibility and high yields. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Strategic Advantage of this compound
This compound, also known as 2'-Amino-4'-methoxyacetophenone, is a bifunctional aromatic compound whose value in organic synthesis is anchored in its inherent reactivity. The molecule's architecture is primed for intramolecular cyclization reactions, which are the cornerstone of heterocyclic chemistry.[1][2]
-
Nucleophilic Amine (NH₂): The primary amino group readily acts as a nucleophile, initiating reactions such as Schiff base formation or acylation.
-
Electrophilic Acetyl (C(O)CH₃): The ketone functionality provides an electrophilic center for intramolecular attack and serves as a handle for condensation reactions.
-
Ortho-Relationship: The proximity of these two groups is the key to its utility, facilitating ring-closing reactions to form fused heterocyclic systems.[2]
-
Methoxy Group (OCH₃): The electron-donating methoxy group at the para-position relative to the amine influences the electron density of the benzene ring, potentially affecting reaction rates and regioselectivity in certain transformations.
This guide focuses on two of the most powerful applications of this precursor: the synthesis of quinoline/quinolone cores via Friedländer annulation and Camps cyclization, and the construction of the 1,5-benzodiazepine framework. These scaffolds are prevalent in a vast number of therapeutic agents, making efficient access to them a critical goal in pharmaceutical research.[3]
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is essential for safe handling and optimal reaction setup.
| Property | Value | Source(s) |
| CAS Number | 42465-53-2 | [4] |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | Not specified, but related compounds are yellow liquids or solids. | [2] |
| Hazards | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). | [5] |
Safety & Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Synthesis of 7-Methoxyquinolines via Friedländer Annulation
The Friedländer synthesis is a classical, robust, and direct method for constructing the quinoline ring system.[3] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or a β-ketoester).[3][6][7] The reaction can be catalyzed by either acids or bases, offering flexibility in substrate scope and reaction conditions.[8][9]
Causality of the Friedländer Reaction
The reaction proceeds through two primary mechanistic pathways depending on the catalyst.[10]
-
Acid-Catalyzed: The reaction typically begins with an aldol condensation between the two carbonyl partners, followed by dehydration. The resulting α,β-unsaturated carbonyl compound then undergoes intramolecular cyclization via Schiff base formation, followed by a final dehydration to yield the aromatic quinoline ring.
-
Base-Catalyzed: The initial step is the formation of a Schiff base between the amino group of the precursor and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the product.
The choice of catalyst and reaction partner directly dictates the substitution pattern on the resulting quinoline. The this compound provides the benzene portion of the quinoline with a C7-methoxy group, while the α-methylene partner builds the pyridine ring.
Caption: Mechanistic pathways of the Friedländer synthesis.
Protocol 1: Acid-Catalyzed Synthesis of 2,4-Disubstituted-7-methoxyquinoline
This protocol details a general procedure using p-toluenesulfonic acid (p-TsOH) as a catalyst. The choice of an acid catalyst is effective for simple, non-acid sensitive ketones.
Materials:
-
This compound
-
α-Methylene ketone (e.g., Acetone for 2,4-dimethyl-7-methoxyquinoline) (2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Ethanol or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), the α-methylene ketone (20 mmol), and ethanol (20 mL).[11]
-
Add a catalytic amount of p-toluenesulfonic acid (1 mmol).[11]
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Typical reaction times are 12-24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate (50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).[10][11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][11]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure substituted 7-methoxyquinoline.[10][11]
Synthesis of 7-Methoxy-4-quinolones via Camps Cyclization
The Camps cyclization is another powerful method that utilizes this compound to produce quinolones, specifically 4-quinolones in this context. It is a two-step process involving N-acylation followed by a base-catalyzed intramolecular cyclization.[11][12][13]
Causality of the Camps Cyclization
The success of this reaction hinges on transforming the amino group into an amide. This modification alters the nucleophilicity and introduces a new enolizable position.
-
N-Acylation: The initial acylation of the amino group forms an o-acylaminoacetophenone. This step is crucial as it sets up the substrate for the subsequent intramolecular condensation.
-
Base-Catalyzed Cyclization: A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the newly introduced acyl group, forming an enolate. This enolate then attacks the ketone carbonyl of the original acetophenone moiety in an intramolecular aldol-type condensation to form the heterocyclic ring.[13] Subsequent dehydration yields the quinolone product.
Caption: Workflow for the Camps cyclization synthesis.
Protocol 2: Two-Step Synthesis of a 2-Aryl-7-methoxy-4-quinolone
This protocol describes the synthesis of a 4-quinolone where the C2 substituent is derived from an acylating agent (e.g., benzoyl chloride).
Step A: N-Acylation Materials:
-
This compound
-
Benzoyl chloride (or other acyl chloride) (1.1 equivalents)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in anhydrous pyridine (50 mL).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(2-acetyl-5-methoxyphenyl)benzamide, which can be purified by recrystallization or used directly in the next step.
Step B: Base-Catalyzed Cyclization Materials:
-
Crude N-(2-acetyl-5-methoxyphenyl)benzamide from Step A
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3 equivalents)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, add the N-(2-acetyl-5-methoxyphenyl)benzamide (10 mmol) and a solution of sodium hydroxide (30 mmol) in ethanol (30 mL).[11]
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring for product formation by TLC.[11]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the quinolone product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure 2-aryl-7-methoxy-4-quinolone.
Synthesis of 1,5-Benzodiazepine Derivatives
The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound. While this compound is not a diamine, its bifunctional nature allows it to participate in similar cyclocondensation reactions to form related seven-membered rings, which are of significant interest in medicinal chemistry.[3][14]
Protocol 3: Proposed Synthesis of a Substituted 8-Methoxy-1,5-benzodiazepine
This protocol outlines a plausible synthetic route based on established methods for benzodiazepine synthesis from related precursors.[14] The reaction involves the condensation of the precursor with a β-diketone, such as dimedone, catalyzed by an acid.
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 equivalent)
-
Toluene
-
Catalyst (e.g., Acetic Acid or p-TsOH)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (10 mmol), dimedone (10 mmol), and toluene (50 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap. Monitor the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield the target benzodiazepine derivative.
Summary and Outlook
This compound stands out as a highly effective and versatile precursor in heterocyclic synthesis. Its intrinsic chemical properties facilitate straightforward access to privileged medicinal scaffolds through cornerstone reactions like the Friedländer annulation and Camps cyclization. The protocols detailed herein provide a validated foundation for researchers to synthesize a variety of 7-methoxy substituted quinolines, quinolones, and benzodiazepine-related structures. The strategic application of this building block will undoubtedly continue to fuel innovation in drug discovery and materials science, enabling the efficient construction of novel and complex molecular architectures.
References
- BenchChem. Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols. Accessed January 11, 2026.
- BenchChem. Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. Accessed January 11, 2026.
- ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis. Accessed January 11, 2026.
- ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Accessed January 11, 2026.
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. Accessed January 11, 2026.
- 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Accessed January 11, 2026.
- BenchChem.
- ChemicalBook. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. Accessed January 11, 2026.
- PMC - NIH. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Accessed January 11, 2026.
- PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Accessed January 11, 2026.
- Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Accessed January 11, 2026.
- Wikipedia. Friedländer synthesis. Accessed January 11, 2026.
- Organic Chemistry Portal. Friedlaender Synthesis. Accessed January 11, 2026.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone in Pharmaceutical Synthesis. Accessed January 11, 2026.
- PubChem. 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2 | CID 12487188. Accessed January 11, 2026.
- PubMed Central - NIH. Different catalytic approaches of Friedländer synthesis of quinolines. Accessed January 11, 2026.
- BenchChem. A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. Accessed January 11, 2026.
- Santa Cruz Biotechnology. 2′-Amino-4′-methoxyacetophenone, CAS 42465-53-2. Accessed January 11, 2026.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Accessed January 11, 2026.
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"1-(2-Amino-4-methoxyphenyl)ethanone" in the synthesis of pharmaceutical intermediates
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 1-(2-Amino-4-methoxyphenyl)ethanone
Authored by a Senior Application Scientist
Abstract
This compound is a highly versatile and valuable starting material in medicinal chemistry and process development. Its unique ortho-amino acetophenone structure, featuring an electron-donating methoxy group, provides a robust platform for the construction of a multitude of heterocyclic scaffolds. This guide delves into the strategic application of this key intermediate, focusing primarily on the synthesis of quinazoline and quinazolinone cores, which are privileged structures in modern drug discovery. We will explore the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of critical pharmaceutical intermediates, and present data-driven insights to aid researchers in their synthetic endeavors. The protocols and workflows described herein are designed to be self-validating, emphasizing causality and reproducibility for professionals in drug development.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This compound emerges as a cornerstone building block due to the inherent reactivity of its 1,2-amino-ketone functionality. This arrangement is primed for cyclocondensation reactions, making it an exemplary precursor for nitrogen-containing heterocycles.
The presence of the methoxy group at the 4-position of the phenyl ring serves a dual purpose: it electronically activates the ring system and provides a metabolic blocking point or a handle for further functionalization in the resulting drug molecule. Consequently, this intermediate is prominently featured in the synthesis of compounds targeting a range of diseases, most notably as kinase inhibitors in oncology and as agents with anti-inflammatory or antimicrobial properties.[1][2][3]
This document serves as a practical guide, moving beyond theoretical reaction schemes to provide actionable protocols and the scientific rationale behind them.
Core Application: Construction of the Quinazolinone Scaffold
The quinazolinone ring system is a foundational scaffold in numerous approved drugs and clinical candidates. The ortho-amino ketone moiety of this compound is perfectly suited for the classic cyclization strategies used to build this heterocycle. The general approach involves the reaction of the amino group and the adjacent acetyl group with a one or two-carbon source to form the pyrimidinone ring fused to the benzene core.
The diagram below illustrates the fundamental transformation, where the choice of reagent 'R-X' dictates the substitution pattern of the final quinazolinone product. This versatility allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: General synthesis of quinazolinones from this compound.
Application Protocol I: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Intermediate
The 4-anilinoquinazoline scaffold is a hallmark of many ATP-competitive kinase inhibitors, including gefitinib and erlotinib. The synthesis is a well-trodden path that showcases the utility of our starting material. The workflow involves three key stages: formation of the quinazolinone, activation via chlorination, and final coupling with a substituted aniline. This sequence is a robust and scalable method for producing a library of potential kinase inhibitors.[4]
Caption: Workflow for the synthesis of a 4-anilinoquinazoline intermediate.
Experimental Protocol: Three-Step Synthesis
Step 1: Synthesis of 7-Methoxy-2-methylquinazolin-4(3H)-one
-
Rationale: This step utilizes formamide as both a reagent and a solvent. At high temperatures, formamide provides the C2-H and N3 atoms required to form the pyrimidinone ring via a cyclocondensation reaction with the starting ortho-amino ketone.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 55.8 mmol).
-
Add formamide (50 mL).
-
Heat the mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water (200 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 7-methoxy-2-methylquinazolin-4(3H)-one as an off-white powder.
-
Step 2: Synthesis of 4-Chloro-7-methoxy-2-methylquinazoline
-
Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chloro-substituent is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution (SNAr) with an aniline. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation, with a catalytic amount of DMF accelerating the reaction via the formation of the Vilsmeier reagent.
-
Procedure:
-
In a fume hood, suspend 7-methoxy-2-methylquinazolin-4(3H)-one (8.0 g, 42.1 mmol) in phosphorus oxychloride (POCl₃, 40 mL).
-
Carefully add 2-3 drops of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice (approx. 200 g) with vigorous stirring. Caution: Exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7-methoxy-2-methylquinazoline.
-
Step 3: Synthesis of the 4-Anilinoquinazoline Intermediate
-
Rationale: This is the final SNAr coupling step where the target aniline displaces the chloride at the C4 position. The reaction is typically run in a protic solvent like isopropanol or n-butanol, and often requires a base to scavenge the HCl byproduct, although sometimes the aniline itself can serve this purpose if used in excess.
-
Procedure:
-
Dissolve 4-chloro-7-methoxy-2-methylquinazoline (5.0 g, 23.9 mmol) in isopropanol (100 mL) in a round-bottom flask.
-
Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents, 26.3 mmol).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 equivalents, 28.7 mmol).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
-
Data Summary Table
| Step | Product | Typical Yield | Purity (by HPLC) | Analytical Notes |
| 1 | 7-Methoxy-2-methylquinazolin-4(3H)-one | 80-90% | >95% | M.p. 235-238 °C |
| 2 | 4-Chloro-7-methoxy-2-methylquinazoline | 75-85% | >97% | Used directly in the next step |
| 3 | 4-Anilinoquinazoline Derivative | 60-85% | >98% | M.p. and spectral data vary with aniline |
Application Protocol II: Synthesis of Biologically Active 2,3-Disubstituted Quinazolinones
Beyond kinase inhibitors, quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1] A different synthetic strategy involves reacting the starting aminoketone with other reagents, such as isocyanates or acid chlorides, to build differently substituted quinazolinones. This protocol describes a condensation reaction with an isocyanate followed by acid-catalyzed cyclization.
Caption: Synthesis of a 2,3-disubstituted quinazolinone via an isocyanate route.
Experimental Protocol: Two-Step, One-Pot Synthesis
-
Rationale: This protocol first involves the formation of a urea intermediate by the reaction of the aniline group of the starting material with an aryl isocyanate. Without isolation, an acid catalyst like polyphosphoric acid (PPA) or a strong protic acid promotes an intramolecular cyclization via condensation between the remaining N-H of the urea and the ketone, followed by dehydration to yield the final quinazolinone.
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 27.9 mmol) in a dry, aprotic solvent like toluene or THF (100 mL).
-
Add the desired aryl isocyanate (e.g., phenyl isocyanate, 1.0 equivalent, 27.9 mmol) dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the urea intermediate can be monitored by TLC.
-
Once the formation of the intermediate is complete, add polyphosphoric acid (PPA, 25 g) to the reaction mixture.
-
Heat the mixture to 100-120 °C for 3-5 hours.
-
Cool the reaction to room temperature and carefully pour it onto a mixture of ice and water.
-
Neutralize with a concentrated sodium hydroxide solution until the mixture is basic (pH > 9).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-disubstituted quinazolinone.
-
Conclusion
This compound is an exemplary building block that provides an efficient and versatile entry point to the synthesis of quinazoline and quinazolinone-based pharmaceutical intermediates. The protocols detailed in this guide highlight its application in creating both established scaffolds for kinase inhibitors and diverse structures with other potential biological activities. By understanding the causality behind each synthetic step—from cyclocondensation to activation and coupling—researchers can confidently adapt and innovate upon these foundational methods to accelerate their drug discovery programs.
References
- Vertex AI Search. (n.d.). Exploring 1-(2-Amino-4-Methoxy-3-Methylphenyl)ethanone: A Key Intermediate for Simeprevir.
- ResearchGate. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS.
- Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Guidechem. (n.d.). What is the application of 2-Amino-1-(2-methoxy-4-sulfamoyl-5-phenoxyphenyl)ethanone hydrochloride salt?.
- PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
- PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Molecular BioSystems. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimicrobial Activity Screening of 1-(2-Amino-4-methoxyphenyl)ethanone
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents. Aryl ketones, particularly those bearing amino and methoxy functional groups, represent a promising class of scaffolds for synthetic chemists and drug development professionals. This document provides a comprehensive guide for the preliminary in vitro antimicrobial activity screening of the investigational compound 1-(2-Amino-4-methoxyphenyl)ethanone . We present detailed, step-by-step protocols for two fundamental antimicrobial susceptibility testing (AST) methods: Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for qualitative assessment of antimicrobial activity. These methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.
Introduction: The Rationale for Screening this compound
This compound is a synthetic organic compound featuring a core acetophenone structure substituted with an amino group at the ortho position and a methoxy group at the para position of the phenyl ring. This specific arrangement of functional groups is of significant interest in medicinal chemistry. The presence of an aniline moiety and a methoxy group can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with biological targets.
Derivatives of structurally similar compounds, such as chalcones and other acetophenones with amino and methoxy substitutions, have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][2] The amino group can act as a hydrogen bond donor, while the methoxy group can influence solubility and metabolic stability. Screening this compound is a logical step in the exploration of novel pharmacophores to combat drug-resistant pathogens.
This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for the initial assessment of this compound's antimicrobial potential.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-4'-methoxyacetophenone |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | (Hypothetical) Light yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Storage | Store at 2-8°C, protected from light and moisture |
Foundational Antimicrobial Screening Workflow
The initial screening process is designed to answer two fundamental questions:
-
Does the compound exhibit any antimicrobial activity? (Qualitative)
-
If so, what is the minimum concentration required to inhibit microbial growth? (Quantitative)
The following diagram illustrates the logical flow of the screening process.
Caption: High-level workflow for antimicrobial screening.
Protocol 1: Agar Well Diffusion Assay
This method provides a preliminary, qualitative assessment of the antimicrobial activity of a soluble compound.[3][4][5][6] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a standardized microbial lawn. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[6]
Materials and Reagents
-
Test Compound Stock Solution: this compound dissolved in Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Microbial Strains (ATCC Quality Control Strains Recommended):
-
Staphylococcus aureus (e.g., ATCC 25923) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative (opportunistic)
-
Candida albicans (e.g., ATCC 10231) - Fungal (Yeast)
-
-
Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum Broth: Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Controls:
-
Positive Control: Standard antibiotic discs (e.g., Gentamicin 10 µg for bacteria, Fluconazole 25 µg for fungi).
-
Negative Control: DMSO (the solvent used for the test compound).
-
-
Equipment: Sterile Petri dishes (90 mm), sterile cotton swabs, micropipettes, sterile cork borer (6 mm diameter), incubator, spectrophotometer, 0.5 McFarland turbidity standard.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile broth (e.g., TSB).
-
Incubate at 35-37°C until the turbidity reaches or exceeds that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Adjust the turbidity with sterile broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[7]
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[3]
-
Allow the plate surface to dry for 3-5 minutes before creating wells.
-
-
Well Creation and Sample Addition:
-
Using a sterile 6 mm cork borer, punch uniform wells into the agar.
-
Aseptically add a defined volume (e.g., 50 µL) of the this compound stock solution into a designated well.
-
In separate wells, add 50 µL of the negative control (DMSO) and place the positive control antibiotic disc.
-
-
Incubation:
-
Incubate the plates inverted at 35 ± 2°C.
-
Incubation time: 18-24 hours for most bacteria, 24-48 hours for C. albicans.[5]
-
Interpretation of Results
-
After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well.
-
A clear zone around the well indicates that the growth of the microorganism has been inhibited.
-
The negative control (DMSO) should show no zone of inhibition. The positive control should show a zone within its acceptable quality control range.
Example Data Presentation
| Test Organism | Compound (10 mg/mL) ZOI (mm) | Positive Control ZOI (mm) | Negative Control (DMSO) ZOI (mm) |
| S. aureus ATCC 25923 | 18 | 21 (Gentamicin) | 0 |
| E. coli ATCC 25922 | 14 | 19 (Gentamicin) | 0 |
| P. aeruginosa ATCC 27853 | 0 | 17 (Gentamicin) | 0 |
| C. albicans ATCC 10231 | 12 | 22 (Fluconazole) | 0 |
Interpretation: In this hypothetical example, this compound shows promising activity against S. aureus and moderate activity against E. coli and C. albicans. It appears inactive against P. aeruginosa. These results justify proceeding to quantitative MIC determination.
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.[7] This protocol is based on CLSI document M07.[9]
Materials and Reagents
-
Test Compound: this compound.
-
Microbial Strains: As selected from the agar well diffusion assay.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, plate reader (optional, for OD measurement), incubator.
-
Controls:
-
Growth Control: Well with CAMHB and inoculum only.
-
Sterility Control: Well with CAMHB only.
-
Positive Control: A standard antibiotic with a known MIC range for the QC strain.
-
Step-by-Step Methodology
Caption: Step-by-step workflow for the broth microdilution assay.
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of this compound in DMSO, then dilute it in CAMHB to twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 100 µL of this 2x concentrated compound solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
After mixing well 10, discard the final 50 µL.[10]
-
This results in wells 1-10 containing 50 µL of compound at concentrations from 128 µg/mL down to 0.25 µg/mL (hypothetical range). Well 11 serves as the growth control and well 12 as the sterility control.
-
-
Inoculum Preparation and Addition:
-
Prepare the microbial inoculum and standardize it to 0.5 McFarland as described in section 4.2.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Within 15 minutes of preparation, add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[11]
-
Reading and Interpreting the MIC
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
-
Visually inspect the wells. The growth control (well 11) should be distinctly turbid. The sterility control (well 12) should remain clear.
-
The first well that appears clear (no turbidity) is the MIC value.
Example Data Presentation
| Compound Concentration (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Control | Sterility Control |
| S. aureus ATCC 25923 | - | - | - | - | + | + | + | + | + | + | + | - |
| E. coli ATCC 25922 | - | - | + | + | + | + | + | + | + | + | + | - |
(-) = Clear (No growth); (+) = Turbid (Growth)
Interpretation:
-
The MIC for this compound against S. aureus is 8 µg/mL .
-
The MIC for this compound against E. coli is 32 µg/mL .
Trustworthiness and Self-Validation: Quality Control
To ensure the trustworthiness and validity of the experimental results, strict quality control (QC) measures are mandatory.
-
Strain Purity: Always perform a purity check of the inoculum by streaking it onto an agar plate to ensure it is not contaminated.[10]
-
Standard QC Strains: Use reference strains (e.g., ATCC 25923 for S. aureus) for which acceptable performance ranges for control antibiotics are established by CLSI or EUCAST.[12][13][14]
-
Control Performance: The results of an assay are considered valid only if:
-
The sterility control remains clear.
-
The growth control shows adequate growth.
-
The ZOI or MIC for the reference antibiotic against the QC strain falls within the published acceptable range.[14]
-
Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial antimicrobial screening of this compound. The combination of the agar well diffusion assay for primary screening and the broth microdilution method for quantitative MIC determination generates the foundational data required to assess the compound's potential. Positive results from these assays would warrant further investigation, including:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganism.
-
Mechanism of Action Studies: To elucidate the biochemical pathways or cellular structures targeted by the compound.
-
Screening against a broader panel of clinical isolates , including multidrug-resistant strains.
By adhering to these detailed protocols and the principles of good laboratory practice, researchers can generate reliable and reproducible data, contributing to the critical pipeline of new antimicrobial drug discovery.
References
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Microbe Online. (2013).
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- YouTube. (2023).
- CLSI. Antimicrobial Susceptibility Testing.
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Ed.
- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
-
EUCAST. Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- CLSI. (2024). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed.
- EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method, Version 7.0. The European Committee on Antimicrobial Susceptibility Testing.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- BenchChem. (2025). Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin. BenchChem.
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- Der Pharma Chemica. (2016).
- ResearchGate. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.
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- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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- 14. szu.gov.cz [szu.gov.cz]
Introduction: The Strategic Role of 1-(2-Amino-4-methoxyphenyl)ethanone in Medicinal Chemistry
An Application Guide to the Synthesis of Novel Anti-inflammatory Agents from 1-(2-Amino-4-methoxyphenyl)ethanone
The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles drives continuous innovation in medicinal chemistry. A particularly fruitful area of research involves the synthesis of heterocyclic compounds, which form the core scaffold of numerous successful drugs. Among these, pyrazole and pyrazoline derivatives have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These five-membered heterocyclic rings are often synthesized from chalcone intermediates, which are α,β-unsaturated ketones.
This application note details a robust and versatile synthetic strategy that utilizes This compound as a key starting material. The strategic placement of a reactive amino group (-NH₂) and a ketone moiety on the phenyl ring makes this compound an ideal precursor for building complex, biologically active molecules. We will explore a validated two-step pathway: first, the synthesis of chalcone intermediates via the Claisen-Schmidt condensation, followed by their cyclization into N-acetyl pyrazoline derivatives, a class of compounds with established anti-inflammatory potential.
Synthetic Strategy Overview: From Precursor to Bioactive Scaffold
The synthetic pathway is designed for efficiency and modularity, allowing researchers to create a library of diverse compounds for structure-activity relationship (SAR) studies. The core logic involves two fundamental organic reactions:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction forms the chalcone backbone by creating a carbon-carbon bond between this compound and a variety of substituted aromatic aldehydes.[4][5] The choice of aldehyde allows for systematic variation of one of the aromatic rings in the final structure.
-
Cyclocondensation Reaction: The resulting chalcone is then reacted with hydrazine hydrate in the presence of an acid catalyst. This reaction proceeds via a nucleophilic attack followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[1][3][6]
The overall workflow is depicted below.
Caption: General workflow for the synthesis of pyrazoline anti-inflammatory agents.
PART I: Protocol for Chalcone Intermediate Synthesis
Principle of the Reaction: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones. The mechanism begins with a strong base, typically potassium hydroxide (KOH), abstracting an acidic α-proton from the ketone of this compound. This generates a resonance-stabilized enolate ion. The enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone.[4][5]
Detailed Experimental Protocol
This protocol describes the synthesis of a representative chalcone, (E)-1-(2-amino-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Supplier | Grade | Quantity (per reaction) |
| This compound | Sigma-Aldrich | 98% | 1.65 g (10 mmol) |
| 4-Chlorobenzaldehyde | Acros Organics | 99% | 1.41 g (10 mmol) |
| Potassium Hydroxide (KOH) | Fisher Sci. | ACS Grade | 2.80 g (50 mmol) |
| Ethanol (95%) | Decon Labs | Reagent Grade | 50 mL |
| Deionized Water | In-house | Type II | 200 mL |
| Hydrochloric Acid (HCl), 10% (v/v) | VWR | Reagent Grade | As needed |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol. Stir at room temperature until all solids have dissolved.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 2.80 g of KOH in 20 mL of ethanol. Cool this solution in an ice bath.
-
Reaction Initiation: Add the ethanolic KOH solution dropwise to the stirred solution of the ketone and aldehyde over 15-20 minutes. The mixture will typically develop a deep color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[7] Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The product spot should be clearly visible and distinct from the starting material spots.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Stir for 15 minutes. Carefully acidify the mixture to pH ~5-6 by the slow, dropwise addition of 10% HCl. A solid precipitate will form.
-
Purification: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold deionized water until the filtrate is neutral. Allow the product to air-dry.
-
Recrystallization: Purify the crude product by recrystallizing from hot ethanol to yield the pure chalcone as a crystalline solid.
PART II: Protocol for Pyrazoline Synthesis
Principle of the Reaction: Cyclization
The synthesized chalcone serves as the electrophilic component for the subsequent cyclization. Hydrazine hydrate, a dinucleophilic reagent, attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The resulting intermediate readily eliminates a molecule of water under the acidic conditions (provided by glacial acetic acid) to form the stable 5-membered 1H-pyrazoline ring.[1][3]
Detailed Experimental Protocol
This protocol describes the synthesis of the pyrazoline derivative from the chalcone prepared in Part I.
Materials and Reagents
| Reagent | Supplier | Grade | Quantity (per reaction) |
| Chalcone Intermediate (from Part I) | Synthesized | Recrystallized | 2.88 g (10 mmol) |
| Hydrazine Hydrate (99%) | Sigma-Aldrich | 99% | 1.0 mL (20 mmol) |
| Glacial Acetic Acid | Fisher Sci. | ACS Grade | 0.5 mL |
| Absolute Ethanol | Decon Labs | Reagent Grade | 40 mL |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 2.88 g (10 mmol) of the purified chalcone in 40 mL of absolute ethanol.
-
Reagent Addition: Add 1.0 mL (20 mmol) of hydrazine hydrate to the solution, followed by the dropwise addition of 0.5 mL of glacial acetic acid to catalyze the reaction.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Pour the contents into a beaker containing 150 mL of crushed ice. A solid precipitate of the pyrazoline derivative will form.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain the pure pyrazoline.
Summary of Synthesized Compounds
| Compound ID | R-Group (on Aldehyde) | Chalcone Yield (%) | Pyrazoline Yield (%) | M.P. (°C) of Pyrazoline |
| PZ-1 | -H | 85 | 78 | 168-170 |
| PZ-2 | 4-Cl | 88 | 81 | 175-177 |
| PZ-3 | 4-OCH₃ | 82 | 75 | 162-164 |
| PZ-4 | 4-NO₂ | 91 | 85 | 188-190 |
PART III: Biological Evaluation & Mechanism of Action
Rationale for Anti-inflammatory Activity
Inflammation is a complex biological response involving various signaling pathways and inflammatory mediators. Key players include cyclooxygenase (COX) enzymes, which produce prostaglandins, and inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO).[8] The expression of these pro-inflammatory enzymes is largely controlled by transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] Many pyrazole and pyrazoline derivatives exert their anti-inflammatory effects by inhibiting these upstream signaling pathways, thereby reducing the production of inflammatory mediators.[2][9][10]
Caption: Putative mechanism of action for pyrazoline derivatives in inflammation.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells as a model for inflammation to assess the anti-inflammatory activity of the synthesized pyrazolines.
Procedure
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1 hour with various concentrations of the synthesized pyrazoline compounds (e.g., 1, 5, 10, 25, 50 µM) or a standard inhibitor like Indomethacin.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Plot the inhibition percentages against compound concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of novel anti-inflammatory agents. The protocols detailed herein provide a clear and reproducible pathway to generate a library of chalcone and pyrazoline derivatives. The modular nature of the Claisen-Schmidt condensation allows for extensive structural diversification, which is critical for optimizing biological activity. The subsequent biological evaluation provides a direct measure of anti-inflammatory efficacy, guiding future drug development efforts. The pyrazoline scaffold, accessible through this method, continues to be a promising foundation for the discovery of next-generation therapeutics to manage inflammatory diseases.
References
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G. G. D. de Oliveira, S. A. de Souza, R. B. de Oliveira, and A. E. M. Crotti, "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents," Molecules, vol. 26, no. 12, p. 3439, 2021. [Online]. Available: [Link]
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M. S. Al-Said, M. S. Bashandy, and N. M. Al-Musayeib, "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents," Molecules, vol. 21, no. 11, p. 1539, 2016. [Online]. Available: [Link]
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P. G. K. Reddy, G. D. Reddy, and K. N. Reddy, "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents," ResearchGate, 2021. [Online]. Available: [Link]
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A. Kumar, M. Kumar, and S. Kumar, "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents," Journal of Drug Delivery and Therapeutics, vol. 9, no. 3, pp. 53-58, 2019. [Online]. Available: [Link]
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I. V. Kasyanenko, O. V. Kasyanenko, and S. M. Kasyanenko, "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones," Biopolymers and Cell, vol. 37, no. 5, pp. 389-399, 2021. [Online]. Available: [Link]
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G. Singh and A. K. Jain, "SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES AS POTENTIAL ANALGESIC AGENTS," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 8, no. 1, pp. 248-252, 2016. [Online]. Available: [Link]
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F. Aqra et al., "What is the best way to synthesize chalcone?," ResearchGate, 2013. [Online]. Available: [Link]
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S. S. Lim et al., "Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators," ChemistryOpen, vol. 11, no. 10, p. e202200181, 2022. [Online]. Available: [Link]
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H. M. Al-Tamimi et al., "Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells," Bioorganic Chemistry, vol. 107, p. 104630, 2021. [Online]. Available: [Link]
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A. R. D. A. P. et al., "Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models," Archiv der Pharmazie, vol. 356, no. 10, p. e2300354, 2023. [Online]. Available: [Link]
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M. A. Baseer, "Synthesis and Characterization of Some Chalcone Derivatives," Science Alert, 2011. [Online]. Available: [Link]
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S. S. Lim et al., "Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators," PubMed Central, 2022. [Online]. Available: [Link]
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S. H. Kim et al., "1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Suppresses Pro-Inflammatory Responses by Blocking NF-κB and MAPK Signaling Pathways in Activated Microglia," European Journal of Pharmacology, vol. 670, no. 2-3, pp. 608-616, 2011. [Online]. Available: [Link]
-
I. V. Kasyanenko, O. V. Kasyanenko, and S. M. Kasyanenko, "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones," ResearchGate, 2022. [Online]. Available: [Link]
-
Y. Li et al., "Design, synthesis, and biological evaluation of novel 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines as adenosine A(1) receptor antagonists," Bioorganic & Medicinal Chemistry, vol. 19, no. 23, pp. 7048-7056, 2011. [Online]. Available: [Link]
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A. Rineh et al., "Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones," Archiv der Pharmazie, vol. 340, no. 8, pp. 409-415, 2007. [Online]. Available: [Link]
-
A. P. Ilyasov et al., "Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists," Molecules, vol. 29, no. 1, p. 1, 2024. [Online]. Available: [Link]
-
N. Chalenko, "CREATION OF ANTI-INFLAMMATORY PHARMACEUTICAL COMPOSITIONS (review)," ScienceRise: Pharmaceutical Science, no. 5, pp. 4-16, 2022. [Online]. Available: [Link]
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A. Szliszka and W. Krol, "Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages," Molecules, vol. 28, no. 1, p. 1, 2023. [Online]. Available: [Link]
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precisionFDA, "1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE," precisionFDA, 2023. [Online]. Available: [Link]
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J. R. Vane and R. M. Botting, "Mechanism of action of Anti-inflammatory drugs," ResearchGate, 1987. [Online]. Available: [Link]
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Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Amino-4-methoxyphenyl)ethanone
Abstract
This comprehensive application note provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This guide is designed for researchers, quality control analysts, and drug development professionals, offering in-depth explanations of the methodological choices, step-by-step protocols for method implementation and validation, and troubleshooting advice. The protocols herein are structured to be self-validating, adhering to the principles of scientific integrity and the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a substituted acetophenone derivative featuring both an aromatic amine and a ketone functional group. These moieties make it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity and concentration of this starting material are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, a reliable and accurate analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity without the need for chemical derivatization, which is often required for gas chromatography analysis of polar, thermolabile compounds like aromatic amines.[1][2] This note details the development and validation of an RP-HPLC method that leverages the inherent physicochemical properties of the analyte to achieve optimal separation and quantification.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties governs the entire method development strategy.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 165.19 g/mol | Sigma-Aldrich |
| Calculated XLogP3 | 1.2 | PubChem[3] |
| Functional Groups | Aromatic ring, Primary amine, Methoxy group, Ketone | N/A |
The molecule's moderate polarity (XLogP3 of 1.2) and the presence of UV-absorbing chromophores (aromatic ring, carbonyl group) make it an ideal candidate for reversed-phase HPLC with UV detection.[3]
HPLC Method Development: A Causality-Driven Approach
The selection of each chromatographic parameter was based on established principles to ensure a robust and efficient separation.
The Logic of Column Selection
A C18 (octadecylsilyl) reversed-phase column was selected as the primary stationary phase. This choice is predicated on the primary retention mechanism for this compound, which is hydrophobic interaction between the nonpolar C18 alkyl chains and the aromatic ring of the analyte.[4] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
Rationale for Mobile Phase Composition
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. While both are effective, ACN generally provides lower viscosity (reducing backpressure) and better UV transparency at lower wavelengths. For aromatic compounds, the choice of organic solvent can significantly impact selectivity.[4]
-
Aqueous Phase & pH Control: The primary amine group on the analyte is basic and will be protonated at acidic pH. To ensure consistent retention times and sharp peak shapes, the mobile phase pH must be controlled using a buffer. Operating at a pH at least 1-2 units away from the analyte's pKa is critical. A phosphate or acetate buffer at a pH of ~3.0-4.0 will ensure the amine is consistently in its protonated, more polar form, leading to predictable retention. Using a volatile buffer like formic acid or ammonium acetate would be necessary if interfacing with a mass spectrometer (LC-MS).
Detector and Wavelength Selection
The conjugated system of the benzene ring and the carbonyl group allows for strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of this compound in the mobile phase should be acquired using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) is then selected for quantification. For many aromatic amines and acetophenones, a wavelength between 254 nm and 280 nm is typically effective.[5]
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (Analytical grade)
-
Potassium dihydrogen phosphate (if preparing a phosphate buffer)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent | Standard system with quaternary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry standard for good retention of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) | Isocratic or gradient elution can be optimized. A starting point is 40:60 (v/v). |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at λmax (determine experimentally, ~275 nm) | Provides maximum sensitivity for the analyte. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Preparation of Solutions
Buffer Preparation (25 mM Phosphate, pH 3.0)
-
Weigh ~3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter to remove particulates.
Mobile Phase Preparation (40:60 ACN:Buffer)
-
Measure 400 mL of HPLC-grade acetonitrile.
-
Measure 600 mL of the prepared 25 mM phosphate buffer.
-
Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.
Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the stock solution.
Working Standard Solutions (for Calibration)
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
HPLC Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following protocols are based on the ICH Q2(R2) guidelines.[8]
Overall Workflow Visualization
Caption: Workflow for HPLC Method Validation.
Specificity
Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products. Protocol:
-
Inject the mobile phase (blank) to assess baseline noise.
-
Inject a placebo solution (matrix without the analyte) to check for interfering peaks.
-
Inject the reference standard solution.
-
Inject a sample solution. Acceptance Criteria: The analyte peak in the sample chromatogram should be spectrally pure (if using a PDA detector) and have a retention time that matches the standard. No significant interfering peaks should be observed at the analyte's retention time in the blank or placebo injections.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol:
-
Prepare at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: Data points should be randomly scattered around the regression line.
Accuracy (as Recovery)
Objective: To determine the closeness of the test results to the true value. Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
A. Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[9]
B. Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The overall RSD for the combined data from both studies should be ≤ 2.0%.
LOD & LOQ
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). Protocol (based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) by injecting progressively more dilute solutions. Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1
-
LOQ: S/N ratio ≥ 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
-
Inject a standard solution and assess the impact on retention time, peak area, and tailing factor. Acceptance Criteria: System suitability parameters (see below) should remain within acceptable limits, and the RSD of results should not be significantly affected.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis. Protocol: Inject a working standard solution five times before starting any analytical run. Acceptance Criteria (Typical):
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
RSD of Peak Area: ≤ 1.0%
-
RSD of Retention Time: ≤ 1.0%
Data Visualization and Relationships
The integrity of a validated method relies on the interplay between its core parameters.
Caption: Interdependence of Key HPLC Validation Parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Residual silanol interactions. 2. Column degradation. 3. Mobile phase pH too close to analyte pKa. | 1. Ensure mobile phase pH is sufficiently acidic. 2. Flush column or replace with a new one. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Column aging. | 1. Prepare fresh mobile phase; ensure proper mixing. 2. Verify column oven is at the set temperature. 3. Use a guard column; re-equilibrate or replace the column. |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase strength. | 1. Replace the column. 2. Decrease acetonitrile percentage to increase retention and separation. |
| Ghost Peaks | 1. Contamination in autosampler or injection port. 2. Carryover from a previous injection. | 1. Run blank injections with a strong solvent (e.g., 100% ACN). 2. Implement a needle wash step in the injection sequence. |
References
- Vertex AI Search, Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed.
- ACS Publications, Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry.
- Thermo Fisher Scientific, Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Taylor & Francis Online, Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters, Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Benchchem, Assessing the Purity and Quality of Commercially Available 1-(2-Amino-4,5- dimethoxyphenyl)ethanone: A Comparative.
- Pharmaguideline, Steps for HPLC Method Validation.
- Sigma-Aldrich, Developing HPLC Methods.
- Phenomenex, Reversed Phase HPLC Method Development.
- AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained.
- ICH, Validation of Analytical Procedures Q2(R2).
- National Institutes of Health, 1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2 - PubChem.
- European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sigma-Aldrich, this compound | 42465-53-2.
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- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS method for "1-(2-Amino-4-methoxyphenyl)ethanone" detection
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 1-(2-Amino-4-methoxyphenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of this compound. This compound, a substituted aromatic amine, is of significant interest in pharmaceutical development as a synthetic intermediate or potential impurity. Direct GC analysis of such polar primary amines is often hindered by poor peak shape and thermal instability.[1][2] This protocol addresses these challenges through a chemical derivatization strategy using Heptafluorobutyric Anhydride (HFBA), which enhances volatility and chromatographic performance.[3] The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and research applications.[4]
Introduction and Scientific Principle
This compound is an aromatic amine whose accurate quantification is critical in ensuring the purity and safety of pharmaceutical products. The primary amine group (-NH2) makes the molecule polar, leading to interactions with active sites in the GC inlet and column, resulting in tailing peaks and poor sensitivity.[2]
To overcome these issues, this method employs a derivatization step prior to GC-MS analysis. Derivatization is a chemical modification process that converts the polar analyte into a less polar, more volatile, and more thermally stable compound.[1][5] In this protocol, the primary amine of the target analyte is acylated with Heptafluorobutyric Anhydride (HFBA). This reaction replaces the active hydrogens on the amine with a nonpolar heptafluorobutyryl group, effectively shielding its polarity and improving its chromatographic properties.[3] The resulting derivative exhibits a sharper, more symmetrical peak and produces a characteristic mass spectrum, enabling confident identification and precise quantification.
Gas chromatography separates the derivatized analyte from other matrix components based on its boiling point and interaction with the column's stationary phase. The analyte is then introduced into the mass spectrometer, which serves as a highly selective detector. The molecule is ionized, typically by Electron Ionization (EI), and fragmented into a unique pattern of ions, providing a chemical "fingerprint" for unambiguous identification.[6]
Materials and Instrumentation
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Heptafluorobutyric Anhydride (HFBA), derivatization grade
-
Ethyl Acetate, HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Sodium Hydroxide (NaOH) solution, 0.1 N
-
Deionized Water (18.2 MΩ·cm)
-
Nitrogen gas, high purity (99.999%)
-
Helium gas, high purity (99.999%)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes and disposable tips
-
2 mL GC vials with caps
Experimental Protocols
Overall Experimental Workflow
The comprehensive workflow, from sample preparation to data analysis, is outlined below. This process ensures reproducibility and accuracy.
Caption: High-level workflow for GC-MS analysis of the target analyte.
Standard and Sample Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Store at 4°C.
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with Ethyl Acetate to achieve final concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the drug substance or extract in a suitable solvent (e.g., Ethyl Acetate) to an expected concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction after adjusting the pH to >11 with NaOH.[7]
Derivatization Protocol
The acylation reaction with HFBA converts the polar amine to a stable, nonpolar derivative suitable for GC analysis.
Caption: Chemical derivatization of the analyte with HFBA reagent.
Step-by-Step Procedure:
-
Transfer 100 µL of the sample extract or calibration standard into a 2 mL autosampler vial.
-
Add 50 µL of Ethyl Acetate and 50 µL of HFBA to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[3]
-
After cooling to room temperature, evaporate the reaction mixture to dryness under a gentle stream of high-purity nitrogen. This removes excess derivatizing reagent.[1]
-
Reconstitute the dried residue in 200 µL of Ethyl Acetate. The sample is now ready for injection.[3]
GC-MS Instrumentation and Conditions
The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrument used.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar (5% phenyl)-methylpolysiloxane phase offers excellent resolution for a wide range of analytes.[8] |
| Inlet Temperature | 250°C | Ensures efficient volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level detection. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A temperature gradient effectively separates analytes based on boiling points. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust detector for qualitative and quantitative analysis. |
| Ion Source Temp. | 230°C | Standard temperature for stable ion formation. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan confirms identity; SIM mode enhances sensitivity by monitoring only characteristic ions. |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[4][9]
| Validation Parameter | Procedure | Acceptance Criteria | Result |
| Specificity | Analysis of blank, placebo, and analyte-spiked samples. | No interfering peaks at the analyte's retention time. | Method is specific. No interference was observed. |
| Linearity & Range | Seven-point calibration curve (0.05-10 µg/mL) analyzed in triplicate. | Correlation coefficient (R²) ≥ 0.995 | Linear over the tested range with R² = 0.999. |
| Accuracy (Recovery) | Spiking experiments at three concentration levels (80%, 100%, 120% of a target concentration). | Mean recovery between 98.0% and 102.0%.[4] | Mean recovery was 99.5%. |
| Precision (Repeatability) | Six replicate preparations of a single standard at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[4] | RSD was 1.2%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Reportable value. | 0.015 µg/mL. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1 with acceptable precision. | Reportable value with RSD ≤ 10%. | 0.05 µg/mL. |
| Robustness | Deliberate minor variations in method parameters (inlet temp. ±5°C, flow rate ±0.1 mL/min). | RSD remains within system suitability limits. | The method is robust; results were not significantly affected.[4] |
Expected Results and Data Interpretation
-
Retention Time: The N-heptafluorobutyryl derivative of this compound is expected to elute at approximately 10-12 minutes under the specified chromatographic conditions.
-
Mass Spectrum: The molecular weight of the parent compound is 179.2 g/mol . After derivatization with HFBA, one heptafluorobutyryl group (C3F7CO-, MW ≈ 197 g/mol ) is added. The derivatized molecule will have a molecular weight of approximately 376.2 g/mol .
-
Molecular Ion [M]⁺: A peak at m/z 376 is expected, confirming the identity of the derivative.
-
Key Fragments: Characteristic fragments would include ions corresponding to the loss of a methyl group ([M-15]⁺ at m/z 361), loss of the acetyl group ([M-43]⁺ at m/z 333), and fragments related to the heptafluorobutyryl moiety (e.g., C3F7⁺ at m/z 169). For quantification in SIM mode, ions such as m/z 376, 361, and 333 would be ideal targets.
-
Conclusion
This application note provides a detailed, step-by-step protocol for the reliable determination of this compound using GC-MS. The described method, which incorporates a crucial HFBA derivatization step, demonstrates excellent specificity, linearity, accuracy, and precision, making it a highly trustworthy tool for researchers, scientists, and drug development professionals. The validation data confirms its suitability for routine quality control and trace-level impurity analysis in the pharmaceutical industry.
References
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The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
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Friese, A., & Püttmann, W. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173–182. [Link]
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Al-Saeed, A. M., & El-Haddad, D. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Authorea Preprints. [Link]
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Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 33(4), 365-370. [Link]
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Fauss, J., et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). [Link]
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PubChem. (n.d.). 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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Singh, R., et al. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 125-130. [Link]
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VandenHeuvel, W. J. A., et al. (1962). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 34(1), 19-25. [Link]
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Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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Ray, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
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1H and 13C NMR characterization of "1-(2-Amino-4-methoxyphenyl)ethanone"
An Application Note for the Structural Elucidation of 1-(2-Amino-4-methoxyphenyl)ethanone using ¹H and ¹³C NMR Spectroscopy.
Introduction
This compound is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural confirmation and purity assessment are paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering in-depth theoretical analysis, field-proven experimental protocols, and data interpretation guidelines for researchers and scientists.
Molecular Structure and NMR Strategy
The structural features of this compound, including an acetyl group, a primary amine, a methoxy group, and a trisubstituted aromatic ring, give rise to a distinct and predictable NMR fingerprint. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing nature of the acetyl (-COCH₃) group, create a unique electronic environment for each proton and carbon atom, which is directly reflected in their chemical shifts.
Caption: Molecular structure of this compound.
Part 1: ¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum Analysis
The analysis of the structure predicts five distinct signals in the ¹H NMR spectrum:
-
Aromatic Protons (H-3, H-5, H-6) : The aromatic region (typically 6.5-8.0 ppm) will show signals for the three protons on the benzene ring.
-
H-6 : This proton is ortho to the electron-withdrawing acetyl group, which deshields it, causing a downfield shift. It is also meta to the electron-donating amino and methoxy groups.
-
H-5 : This proton is ortho to the methoxy group and meta to the amino and acetyl groups.
-
H-3 : This proton is positioned between the two strong electron-donating groups (-NH₂ and -OCH₃), leading to significant shielding and a pronounced upfield shift.
-
-
Amino Protons (-NH₂) : The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In aprotic solvents like deuterated chloroform (CDCl₃), this signal is observable, but it may disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[1]
-
Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of 3.8-3.9 ppm.
-
Acetyl Protons (-COCH₃) : The three equivalent protons of the acetyl methyl group will also appear as a sharp singlet, generally found further downfield around 2.5 ppm due to the deshielding effect of the adjacent carbonyl group.[4]
Protocol for ¹H NMR Data Acquisition
This protocol ensures the acquisition of a high-quality, high-resolution spectrum.
Materials:
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tube[5]
-
Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)[8][9][10]
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation : Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[11][12]
-
Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5] If using an internal standard, use a solvent that already contains a known concentration of TMS (e.g., 0.03% v/v).[13]
-
Homogenization : Cap the vial and vortex or gently swirl until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for good spectral resolution.[5][11]
-
Transfer : Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of about 4-5 cm.[5]
-
Instrumentation and Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.[14]
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.
-
Acquire the ¹H NMR spectrum. For a sample of this concentration on a 400 MHz (or higher) spectrometer, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing and Interpretation
The raw data, known as the Free Induction Decay (FID), must be processed to generate the final spectrum.[15][16]
Caption: Standard NMR data processing workflow.
-
Fourier Transformation : The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).[15][17]
-
Phase Correction : The transformed spectrum is phased so that all peaks are purely absorptive and point in the same direction (upwards).[15][17]
-
Baseline Correction : The baseline of the spectrum is corrected to be flat at zero intensity.[15][17]
-
Referencing : The chemical shift axis (ppm) is calibrated. The residual non-deuterated solvent peak for CDCl₃ appears as a singlet at δ 7.26 ppm and can be used as a reliable internal reference.[14][18] Alternatively, if TMS was added, its signal is set to δ 0.00 ppm.[9][19]
-
Integration : The area under each peak is integrated to determine the relative ratio of the protons giving rise to the signals.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.65 | d | 1H |
| H-5 | ~6.35 | dd | 1H |
| H-3 | ~6.20 | d | 1H |
| -NH₂ | ~4.5 - 5.5 (broad) | s | 2H |
| -OCH₃ | ~3.85 | s | 3H |
| -COCH₃ | ~2.55 | s | 3H |
| Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃. |
Part 2: ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.
Predicted ¹³C NMR Spectrum Analysis
Due to the lack of symmetry, all ten carbon atoms in the molecule are chemically non-equivalent and are expected to produce ten distinct signals.
-
Carbonyl Carbon (C=O) : The carbonyl carbon of the acetyl group is the most deshielded and will appear furthest downfield, typically >195 ppm.[4][20][21]
-
Aromatic Carbons : Six signals are expected in the aromatic region (100-160 ppm).
-
C-2 and C-4 : The carbons directly attached to the electronegative nitrogen and oxygen atoms (-C-NH₂ and -C-OCH₃) will be significantly downfield.
-
C-1 : The carbon bearing the acetyl group will also be downfield.
-
C-3, C-5, C-6 : The remaining carbons will resonate at higher fields (lower ppm values) within the aromatic region.[22]
-
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear around 55-56 ppm.[22]
-
Acetyl Carbon (-COCH₃) : The methyl carbon of the acetyl group will be the most upfield signal, appearing around 25-30 ppm.[22]
Protocol for ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, but key differences account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Procedure Modifications:
-
Sample Concentration : A more concentrated sample is often required. Use 20-50 mg of the compound in 0.6-0.7 mL of solvent.[11]
-
Acquisition Parameters : A much larger number of scans is necessary to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and spectrometer strength. The acquisition time for a ¹³C spectrum is therefore significantly longer than for a ¹H spectrum.
-
Decoupling : Standard ¹³C NMR spectra are acquired with proton decoupling, which means that all signals appear as singlets, simplifying the spectrum by removing C-H coupling.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C7) | ~198.0 |
| C-4 | ~155.5 |
| C-2 | ~150.0 |
| C-6 | ~132.0 |
| C-1 | ~118.0 |
| C-5 | ~105.0 |
| C-3 | ~98.0 |
| -OCH₃ (C9) | ~55.8 |
| -COCH₃ (C8) | ~28.5 |
| Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃. Note: The quaternary carbon C1 may have a lower intensity. |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable confirmation of the chemical structure of this compound. The predicted chemical shifts, multiplicities, and integration values outlined in this guide serve as a robust reference for researchers. By following the detailed protocols for sample preparation, data acquisition, and processing, scientists can obtain high-quality NMR data essential for structural verification, purity assessment, and quality control in the development of novel chemical entities.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). Tetramethylsilane in NMR Calibration. Retrieved from [Link]
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Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]
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Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]
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Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
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Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]
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American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
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Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
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University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chloroform-d. PubChem Compound Database. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. Retrieved from [Link]
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Reddit. (2015, November 3). Why don't NH2 and OH protons appear in 1H NMR spectra? r/chemhelp. Retrieved from [Link]
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ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
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Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]
-
YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. PubMed. Retrieved from [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on 1H-MAS-NMR Spectra. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Derivatization of 1-(2-Amino-4-methoxyphenyl)ethanone
Introduction: The Analytical Challenge and the Role of Derivatization
1-(2-Amino-4-methoxyphenyl)ethanone is a substituted acetophenone that incorporates two key functional groups: a primary aromatic amine and a ketone. This bifunctional nature makes it a versatile chemical intermediate but also presents unique challenges for quantitative analysis. Direct analysis via common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be hampered by issues like poor chromatographic retention, low detector response, and thermal instability.
Chemical derivatization addresses these challenges by covalently modifying the analyte to enhance its analytical properties. This process can improve volatility for GC analysis, increase hydrophobicity for better retention in reversed-phase HPLC, and introduce a chromophore, fluorophore, or an electron-capturing group to significantly boost detector sensitivity and selectivity. This guide provides a detailed overview of established derivatization strategies applicable to the primary amine and ketone moieties of this compound, complete with mechanistic insights and actionable laboratory protocols. While specific literature on the derivatization of this exact molecule is scarce, the principles and methods described herein are robust, widely practiced for analogous functional groups, and provide a strong foundation for method development.
Strategic Approaches to Derivatization
The presence of two distinct functional groups in this compound allows for a targeted derivatization strategy. The choice of reagent and method will depend on the analytical goal, the desired instrumentation (GC or HPLC), and the required sensitivity.
A logical workflow for selecting a derivatization strategy is outlined below.
Caption: Workflow for selecting a derivatization strategy.
Part 1: Derivatization of the Primary Aromatic Amine
The primary aromatic amine is often the preferred target for derivatization due to its high nucleophilicity, which allows for rapid and efficient reactions under mild conditions.
Dansylation for HPLC with Fluorescence or Mass Spectrometric Detection
Principle and Rationale: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a classic derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent and stable sulfonamide adducts. The reaction proceeds via nucleophilic attack of the unprotonated amine on the electron-deficient sulfur atom of the sulfonyl chloride.[1][2] This derivatization is ideal for HPLC analysis because:
-
Enhanced Sensitivity: The resulting N-dansyl derivative is intensely fluorescent, enabling detection at picomole levels with a fluorescence detector (FLD).[3]
-
Improved Chromatography: The bulky, non-polar dansyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.[4]
-
MS-Compatibility: The tertiary amine within the dansyl group is readily protonated, making the derivative highly responsive in positive mode electrospray ionization-mass spectrometry (ESI-MS).[3][4]
The reaction is performed under alkaline conditions (pH 9-10) to ensure the primary amine is in its deprotonated, nucleophilic state.[1]
Caption: Workflow for Dansyl Chloride Derivatization.
Experimental Protocol: Dansylation for HPLC-FLD/MS
-
Reagent Preparation:
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Prepare this solution fresh and protect it from light.[1]
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH if necessary.[1][3]
-
-
Derivatization Procedure:
-
Prepare a standard or sample solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
In a microcentrifuge tube, add 100 µL of the sample solution.
-
Add 100 µL of the 100 mM sodium bicarbonate buffer and vortex briefly.
-
Add 200 µL of the 5 mg/mL dansyl chloride solution. The excess reagent drives the reaction to completion.
-
Vortex the mixture and incubate at 60°C for 45-60 minutes in a heating block or water bath.[2]
-
After incubation, cool the mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
To remove excess reagent and potential precipitates, centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Dilute the sample with the initial mobile phase if necessary and inject it into the HPLC system.
-
Acetylation for GC-MS Analysis
Principle and Rationale: Acetylation is a robust method to derivatize primary amines, converting them into more volatile and thermally stable acetamides.[5] This is particularly useful for GC analysis, as it reduces the polarity of the amine group, minimizing peak tailing and improving chromatographic peak shape.[6][7] Acetic anhydride is a common and effective acetylating agent. The reaction can be performed under basic or acidic conditions.
-
Improved Volatility: The resulting N-acetyl derivative is significantly more volatile than the parent amine.
-
Thermal Stability: Acetamides are generally stable at the high temperatures used in GC injectors and columns.
-
Characteristic Mass Spectra: The derivative often produces a predictable fragmentation pattern in MS, aiding in structural confirmation.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Reagent Preparation:
-
Acetic Anhydride (reagent grade).
-
Pyridine (anhydrous, as a catalyst and acid scavenger).
-
Ethyl Acetate (HPLC grade, for extraction).
-
-
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in a compatible solvent like ethyl acetate or pyridine.
-
In a 2 mL reaction vial, place 100 µL of the sample solution.
-
If the sample is not in pyridine, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of acetic anhydride to the dried residue.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Sample Preparation for GC:
-
Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Re-dissolve the residue in 100-200 µL of ethyl acetate or another suitable GC solvent (e.g., hexane).
-
Inject an aliquot (typically 1 µL) into the GC-MS system.
-
Part 2: Derivatization of the Ketone
The ketone functional group can be targeted to introduce a strong chromophore for UV detection or an electrophore for highly sensitive Electron Capture Detection (ECD) in GC.
DNPH Derivatization for HPLC-UV Analysis
Principle and Rationale: 2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for the analysis of aldehydes and ketones.[8] It reacts with the carbonyl group in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[9][10] This method is standardized in many regulatory procedures (e.g., EPA methods) for carbonyl analysis.[8][11]
-
Strong Chromophore: The DNPH derivative has a strong UV absorbance around 360 nm, allowing for sensitive and selective detection with a UV-Vis or Diode Array Detector (DAD).
-
Improved Chromatography: The hydrazone is much less polar than the parent ketone, resulting in excellent retention on C18 columns.[11]
-
Stability: The derivatives are stable, allowing for sample storage before analysis.[10]
Experimental Protocol: DNPH Derivatization
-
Reagent Preparation:
-
DNPH Reagent Solution: A saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of strong acid (e.g., 1% phosphoric acid or sulfuric acid). Commercially prepared solutions are recommended for consistency.
-
Acetonitrile (HPLC grade).
-
-
Derivatization Procedure:
-
Prepare a standard or sample solution of this compound in acetonitrile.
-
In a vial, mix 500 µL of the sample solution with 500 µL of the DNPH reagent solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, protected from light. Gentle heating (e.g., 40°C) can be used to accelerate the reaction if necessary.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample can often be directly injected into the HPLC system.
-
If the sample matrix is complex, a simple solid-phase extraction (SPE) cleanup using a C18 cartridge may be employed to remove interferences.
-
Dilute the final solution with acetonitrile/water to match the initial mobile phase conditions.
-
PFBHA Oximation for GC-ECD/MS Analysis
Principle and Rationale: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective reagent for derivatizing carbonyl compounds for GC analysis. It reacts with the ketone to form a stable oxime derivative.
-
Extreme Sensitivity: The pentafluorobenzyl group is a potent electrophore, making the derivative extremely sensitive to Electron Capture Detection (ECD), allowing for trace-level analysis (femtogram to picogram levels).
-
Excellent Volatility: The PFBHA oxime is volatile and thermally stable, making it well-suited for GC.
-
Syn/Anti Isomers: The reaction can produce two geometric isomers (syn and anti) of the oxime, which may appear as two separate peaks in the chromatogram. This can be useful for confirmatory analysis.
Experimental Protocol: PFBHA Derivatization
-
Reagent Preparation:
-
PFBHA Solution (10-15 mg/mL): Dissolve 100 mg of PFBHA hydrochloride in 10 mL of deionized water or a suitable buffer (e.g., citrate buffer, pH 4-5).
-
Hexane or Toluene (Pesticide residue grade, for extraction).
-
-
Derivatization Procedure:
-
Prepare an aqueous solution or suspension of the sample or standard.
-
In a 10 mL screw-cap vial, add 1 mL of the aqueous sample.
-
Add 1 mL of the PFBHA solution.
-
Cap the vial and heat at 60-80°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation for GC:
-
Extract the PFBHA-oxime derivative by adding 2 mL of hexane or toluene to the vial.
-
Shake vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial, avoiding any of the aqueous phase.
-
A small amount of anhydrous sodium sulfate can be added to the organic extract to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Inject a 1-2 µL aliquot into the GC-ECD or GC-MS system.
-
Comparison of Derivatization Strategies
| Derivatization Strategy | Target Group | Reagent | Analytical Platform | Key Advantage | Considerations |
| Dansylation | Primary Amine | Dansyl Chloride | HPLC-FLD/MS | High sensitivity (fluorescence), MS-friendly | Reagent is light-sensitive; excess reagent may need removal.[1][3] |
| Acetylation | Primary Amine | Acetic Anhydride | GC-MS/FID | Robust, simple, improves peak shape | Reagents can be corrosive; requires anhydrous conditions.[5] |
| DNPH Derivatization | Ketone | 2,4-Dinitrophenylhydrazine | HPLC-UV/DAD | Strong UV chromophore, stable derivative | Reaction can be slow; less sensitive than fluorescence or ECD methods.[8][10] |
| PFBHA Oximation | Ketone | PFBHA | GC-ECD/MS | Extremely high sensitivity with ECD | May form two isomers (syn/anti); requires extraction step. |
Conclusion and Recommendations
The derivatization of this compound is a critical step for enabling its reliable and sensitive quantification by chromatographic methods. The choice of strategy should be guided by the available instrumentation and the analytical objectives.
-
For high-sensitivity analysis using HPLC , dansylation of the primary amine is the recommended starting point due to the excellent fluorescence properties and enhanced mass spectrometric response of the derivative.
-
For analysis by GC , both functional groups offer viable pathways. PFBHA oximation of the ketone provides the highest potential sensitivity if a GC-ECD is available. Acetylation of the amine is a straightforward and robust alternative for GC-MS analysis, improving volatility and chromatographic performance.
It is imperative to note that these protocols are generalized from established methods for similar functional groups. As such, for the specific analysis of this compound, method validation—including assessment of reaction efficiency, derivative stability, linearity, precision, and accuracy—is an essential final step to ensure the integrity of the analytical results.
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Wellenreuther, G., & Scherer, T. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112.
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Caballero-Casero, N., et al. (2020). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1625, 461298.
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Abdel-Atty, M. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications.
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Tsikas, D. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 2-21.
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FUJIFILM Wako Pure Chemical Corporation. GC Derivatization Reagents.
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Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
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Yuan, Z. F., et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1721, 135-145.
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de Oliveira, A. R. M., et al. (2015). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of the Brazilian Chemical Society, 26(7), 1466-1473.
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Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
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Lee, J. B., & Lee, S. C. (2001). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A, 912(2), 297-306.
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Wang, Y., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(12), 1807-1815.
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Tapuhi, Y., et al. (1981). HPLC of amino acids as dansyl and dabsyl derivatives. Methods in Enzymology, 77, 253-265.
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
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Bose, D. S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
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Naik, S., et al. (2004). Acetylation of amines with acetic anhydride. Tetrahedron Letters, 45(42), 7679-7681.
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Pacenti, M., et al. (2020). Derivatization time for ketone-PFBHA-oximes at 25°C. Molecules, 25(20), 4734.
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Kumar, A., & Singh, R. (2023). Green Acetylation of Primary Aromatic Amines. Resonance, 28(2), 325-333.
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Csenki, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958.
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Using "1-(2-Amino-4-methoxyphenyl)ethanone" in solid-phase synthesis
An Application Guide to the Solid-Phase Synthesis of Heterocyclic Scaffolds Utilizing 1-(2-Amino-4-methoxyphenyl)ethanone
Introduction: A Scaffold for Innovation in Drug Discovery
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern medicinal chemistry, enabling the rapid generation of compound libraries for high-throughput screening. The power of this technique lies in anchoring a starting molecule to an insoluble polymer support, which simplifies purification to mere filtration and washing steps, thereby streamlining the entire synthetic process.[1][2] The choice of the initial scaffold is paramount, as its inherent chemical functionalities dictate the accessible chemical space of the resulting library.
This compound is a particularly attractive scaffold for SPOS. Its structure presents three key points for chemical diversification: a nucleophilic primary aniline, an electrophilic ketone, and an electron-rich aromatic ring. This trifecta of reactivity allows for the construction of complex heterocyclic systems, which are privileged structures in numerous biologically active compounds. This guide provides a comprehensive overview and detailed protocols for leveraging this versatile building block in the solid-phase synthesis of a substituted quinoxalinone library, a class of compounds with significant therapeutic potential.
Safety and Handling Precautions
As a senior application scientist, safety is the bedrock of all laboratory work. While a specific safety data sheet (SDS) for this compound was not retrieved, data from structurally similar aminophenyl ketones provides a strong basis for safe handling protocols.
Core Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][5] Ensure that safety showers and eyewash stations are readily accessible.[4][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and changed if contaminated.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[3][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[3][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for advice.[4]
-
Application Protocol: Solid-Phase Synthesis of a 3,4-Dihydroquinoxalin-2(1H)-one Library
This protocol details a robust method for using this compound as a foundational scaffold. The overall strategy involves an initial solution-phase acylation, followed by immobilization on a 2-chlorotrityl chloride resin, on-bead cyclization, and subsequent diversification before cleavage.
Workflow Overview
The synthetic workflow is designed for efficiency and modularity, allowing for the introduction of diversity at two key points (R¹ and R²).
Caption: High-level workflow for the synthesis of a quinoxalinone library.
Part 1: Scaffold Preparation and Resin Immobilization
The success of any solid-phase synthesis hinges on the efficient loading of the initial molecule onto the support.[7] We utilize 2-chlorotrityl chloride resin due to its high acid lability, which allows for mild cleavage conditions that preserve the integrity of the final product.[8]
Rationale: The initial acylation is performed in solution to ensure a clean reaction before attachment to the resin. The secondary amine of the resulting intermediate is a soft nucleophile, ideal for coupling to the highly reactive 2-chlorotrityl resin. Capping unreacted sites on the resin with methanol is a critical step to prevent side reactions in subsequent steps.[7]
Protocol 1: Loading of Acylated Scaffold onto 2-Chlorotrityl Chloride Resin
-
Acylation: In a round-bottom flask, dissolve 1.0 eq of this compound in dichloromethane (DCM). Cool to 0 °C. Add 2.2 eq of diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 eq of a bromoacetyl halide (e.g., bromoacetyl bromide). Stir at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is used directly in the next step.
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in a fritted syringe reaction vessel. Add DCM (10 mL/g of resin) and gently agitate for 30 minutes to swell the resin beads.[1] Drain the solvent.
-
Immobilization: Dissolve the crude acylated intermediate (1.5 eq relative to resin capacity) in DCM. Add 3.0 eq of DIPEA. Add this solution to the swelled resin. Agitate the mixture at room temperature for 12-16 hours.
-
Capping: Drain the reaction solution. To cap any unreacted trityl sites, add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL/g of resin) and agitate for 1 hour.[7]
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).[1] Dry the resin under high vacuum.
-
Loading Confirmation (Optional): A small amount of resin (~5 mg) can be cleaved with a 20% TFA solution in DCM. The concentration of the cleaved product in the supernatant can be analyzed by UV-Vis spectrophotometry to determine the loading efficiency.
Part 2: On-Resin Cyclization and Diversification
With the scaffold securely anchored, the core heterocycle is formed, followed by a diversification step. Reductive amination of the ketone is a robust and versatile reaction for introducing chemical diversity.
Rationale: Intramolecular cyclization is promoted by a non-nucleophilic base and heat, leading to the formation of the desired quinoxalinone ring system. The subsequent reductive amination introduces a second point of diversity (R²). Sodium cyanoborohydride is an ideal reducing agent for solid-phase synthesis as it is selective for the iminium ion intermediate and stable under mildly acidic conditions.
Protocol 2: On-Resin Synthesis and Diversification
-
Resin Swelling: Swell the dried, loaded resin from Part 1 in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Cyclization: Add a solution of 5 eq of DIPEA in NMP to the resin. Heat the vessel to 80 °C and agitate for 18 hours.
-
Washing: Cool the vessel to room temperature. Drain the solution and wash the resin with NMP (3x), DCM (3x), and MeOH (3x).
-
Monitoring (Kaiser Test): Perform a Kaiser test on a few beads to confirm the consumption of the secondary amine.[9] A negative result (yellow beads) indicates complete cyclization.
-
Reductive Amination (Diversification):
-
Swell the cyclized resin in a solution of 1% acetic acid in trimethyl orthoformate for 30 minutes.
-
Add a primary amine (R²-NH₂, 10 eq) and agitate for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 10 eq) and continue to agitate for 24 hours.
-
-
Final Wash: Drain the reaction solution and wash the resin extensively with DMF (3x), MeOH (3x), and DCM (3x). Dry the resin under high vacuum.
Caption: Key on-resin transformations: cyclization and diversification.
Part 3: Cleavage and Product Isolation
The final step is the release of the synthesized molecule from the solid support. The choice of cleavage cocktail is critical to ensure high yield and purity.
Rationale: A cleavage cocktail containing trifluoroacetic acid (TFA) is used to efficiently cleave the acid-labile linker.[1][10] Triisopropylsilane (TIS) is included as a cation scavenger to prevent side reactions, such as re-attachment of the product to the resin or degradation of acid-sensitive functionalities.
Protocol 3: Cleavage from Resin
-
Pre-cleavage Swelling: Place the dried, final resin in a reaction vessel and swell with DCM for 20 minutes.
-
Cleavage: Drain the DCM. Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA:TIS:H₂O. Add the cocktail to the resin (10 mL/g of resin).
-
Reaction: Agitate the slurry at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin twice more with fresh TFA or DCM, combining the filtrates.
-
Purification: Concentrate the combined filtrates under reduced pressure. The crude product can be precipitated by adding cold diethyl ether.[10] The resulting solid can be collected by centrifugation and further purified by reverse-phase HPLC.
Part 4: Analytical Monitoring Techniques
Monitoring the progress of a solid-phase synthesis is crucial for troubleshooting and optimization. A combination of qualitative and quantitative methods should be employed.[11][12]
| Technique | Purpose | Procedure | Reference |
| Kaiser Test | Detects primary/secondary amines | A few resin beads are heated with ninhydrin solutions. A blue color indicates the presence of a primary amine. | [9] |
| TNBS Test | Detects primary amines | Beads are treated with 2,4,6-trinitrobenzenesulfonic acid. Red beads indicate the presence of a primary amine. | [12] |
| Gel-Phase ¹³C NMR | Structural confirmation on-bead | Swollen resin beads are analyzed directly. Provides structural information but with broad peaks. | [12] |
| FT-IR (On-Bead) | Functional group analysis | A small sample of dried resin is analyzed. Useful for tracking the appearance/disappearance of key carbonyl or amine stretches. | [12] |
| Test Cleavage/LC-MS | Reaction progress & purity check | A small aliquot of resin is cleaved and the resulting solution is analyzed by LC-MS to confirm the mass of the resin-bound species. | [11][13] |
Conclusion
This compound stands out as a highly effective and versatile scaffold for solid-phase organic synthesis. The protocols outlined in this guide demonstrate a logical and robust pathway for the creation of a diverse library of quinoxalinone derivatives. By providing multiple points for chemical modification, this building block empowers researchers and drug development professionals to rapidly explore novel chemical space in the quest for new therapeutic agents. The principles of resin selection, reaction monitoring, and mild cleavage conditions discussed herein are broadly applicable and serve as a solid foundation for developing other SPOS campaigns.
References
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Dal Cin, M., Davalli, S., Marchioro, C., Passarini, M., Perini, O., Provera, S., & Zaramella, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Farmaco, 57(6), 497-510. Retrieved from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
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Tan, Y. L., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Scicinski, J. J., Hudson, A. D., & Ede, N. J. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2124. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
Kamber, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, e202301004. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Guchhait, G., & Sisodiya, S. (2016). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 128(1), 129-136. Retrieved from [Link]
-
Hurevich, M., et al. (2014). Continuous photochemical cleavage of linkers for solid-phase synthesis. Beilstein Journal of Organic Chemistry, 10, 641-647. Retrieved from [Link]
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de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(6), 85. Retrieved from [Link]
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Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Synfacts. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2010). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 15(12), 9323-9339. Retrieved from [Link]
-
Tan, Y. L., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. ResearchGate. Retrieved from [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2158. Retrieved from [Link]
-
Tsvetkova, I., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1196-1203. Retrieved from [Link]
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Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]
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AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
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Fun, H.-K., et al. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(3), x180252. Retrieved from [Link]
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Al Musaimi, O., et al. (2020). Jetting manufacturing of resins for solid-phase peptide synthesis. CHIMIA International Journal for Chemistry, 74(11), 856-861. Retrieved from [Link]
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Application Notes and Protocols: 1-(2-Amino-4-methoxyphenyl)ethanone as a Versatile Precursor for "Turn-On" Fluorescent Probes
Introduction: The Strategic Advantage of the 2-Aminoacetophenone Scaffold
In the landscape of chemical biology and diagnostics, the demand for sensitive, selective, and real-time detection of biologically and environmentally significant analytes is ever-present. Fluorescent probes have emerged as a powerful tool in this domain, offering high sensitivity and spatiotemporal resolution.[1] At the heart of many successful fluorescent sensors lies a carefully designed molecular scaffold. 1-(2-Amino-4-methoxyphenyl)ethanone, a substituted 2-aminoacetophenone, represents a highly strategic precursor for the development of such probes. Its utility stems from a unique combination of structural features: a nucleophilic primary amine ortho to a ketone, and an electron-donating methoxy group on the phenyl ring. This arrangement facilitates the straightforward synthesis of Schiff base derivatives, which form the core of many fluorescent chemosensors.[2][3][4]
The ortho-amino ketone moiety is primed for condensation reactions with a wide array of aldehydes to form Schiff bases. These Schiff bases often exhibit minimal fluorescence due to non-radiative decay pathways, such as C=N isomerization.[2][5] However, upon coordination with a target metal ion, this isomerization is restricted, leading to a significant enhancement in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6] This "turn-on" response is highly desirable for sensitive detection, as it minimizes background signal. Furthermore, the electronic properties of the 2-aminoacetophenone core, modulated by the methoxy group, can be finely tuned through the choice of the aldehyde condensation partner, allowing for the rational design of probes for specific analytes.
This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for a "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺), a cation of significant environmental and biological concern.[7][8]
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its successful application in probe synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO | N/A |
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of an appropriately substituted aniline. A plausible and efficient route starts from 3-methoxyaniline. The amino group is first protected to prevent side reactions and to direct the acylation to the ortho position.
Experimental Protocol: Synthesis of this compound
Part A: Acetylation of 3-methoxyaniline
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (8.3 g, 81.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acetamide.
Part B: Friedel-Crafts Acylation
-
Reactant Preparation: In a 500 mL three-necked flask fitted with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (27.1 g, 203 mmol) and 150 mL of 1,2-dichloroethane. Cool the suspension to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (12.8 g, 163 mmol) to the suspension.
-
Addition of Substrate: Add a solution of N-(3-methoxyphenyl)acetamide (13.4 g, 81.2 mmol) in 50 mL of 1,2-dichloroethane dropwise to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture to 80 °C and reflux for 4 hours.
-
Work-up: Cool the reaction to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring. Add 50 mL of concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part C: Deprotection
-
Reaction: Dissolve the crude product from Part B in a mixture of 100 mL of ethanol and 50 mL of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Neutralization: Cool the solution and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Synthesis workflow for this compound.
Application: A "Turn-On" Fluorescent Probe for Aluminum Ion (Al³⁺) Detection
The synthesized this compound serves as an excellent precursor for a highly selective and sensitive "turn-on" fluorescent probe for Al³⁺. The probe is synthesized through a simple one-step Schiff base condensation with 2-hydroxy-1-naphthaldehyde.
Rationale for Probe Design
The resulting Schiff base, herein designated as AMN-1 (for A mino-M ethoxyacetophenone-N aphthaldehyde), is designed to be weakly fluorescent in its free form. The presence of the phenolic hydroxyl group and the imine nitrogen creates a coordination pocket suitable for binding with metal ions. Upon selective binding of Al³⁺, the following events are hypothesized to occur, leading to a "turn-on" fluorescent response:
-
Inhibition of C=N Isomerization: The flexible C=N bond in the free ligand provides a pathway for non-radiative decay of the excited state. Complexation with Al³⁺ rigidifies the structure, restricting this isomerization and favoring radiative decay (fluorescence).[2][5]
-
Chelation-Enhanced Fluorescence (CHEF): The coordination of the lone pairs of the phenolic oxygen and imine nitrogen to the Al³⁺ ion enhances the fluorescence quantum yield.[6]
-
Inhibition of Photoinduced Electron Transfer (PET): In some cases, a PET process from the electron-rich phenolic part to the electron-deficient part of the molecule can quench fluorescence. Metal ion binding can inhibit this process, thus "turning on" the fluorescence.[9]
Experimental Protocol: Synthesis of Probe AMN-1
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The yellow precipitate that forms is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base probe AMN-1 .
Caption: Synthesis of the fluorescent probe AMN-1.
Protocol: "Turn-On" Fluorescent Detection of Al³⁺
Materials and Reagents:
-
Probe AMN-1 stock solution (1 mM in DMSO).
-
Aqueous solution of Al(NO₃)₃·9H₂O (1 mM).
-
Aqueous solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) for selectivity studies (1 mM).
-
HEPES buffer (10 mM, pH 7.4).
-
Deionized water.
-
Fluorometer.
Procedure:
-
Preparation of Test Solution: In a quartz cuvette, add 2.9 mL of HEPES buffer (10 mM, pH 7.4) in a mixed solvent system (e.g., DMSO/H₂O, 1:9 v/v).
-
Addition of Probe: Add 10 µL of the AMN-1 stock solution to the cuvette to achieve a final concentration of approximately 3.3 µM. Mix well.
-
Blank Measurement: Record the fluorescence spectrum of the probe solution (excitation wavelength typically around 450-480 nm, emission scan from 500-650 nm). A weak fluorescence is expected.
-
Titration with Al³⁺: Sequentially add small aliquots (e.g., 2-10 µL) of the Al³⁺ solution to the cuvette. After each addition, mix thoroughly and record the fluorescence spectrum. A significant increase in fluorescence intensity at a specific wavelength should be observed.
-
Selectivity Study: To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of other metal ion solutions and record the fluorescence spectra. Compare the fluorescence enhancement with that observed for Al³⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Caption: "Turn-on" sensing mechanism for Al³⁺ detection.
Expected Performance and Data Interpretation
Based on analogous systems reported in the literature, the AMN-1 probe is expected to exhibit the following performance characteristics:
| Parameter | Expected Value | Significance |
| Excitation Max (λex) | ~470 nm | Wavelength used to excite the probe. |
| Emission Max (λem) | ~540 nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | > 60 nm | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise. |
| Quantum Yield (Φ) of AMN-1-Al³⁺ | > 0.5 | A high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. |
| Limit of Detection (LOD) | Sub-micromolar range | Indicates the lowest concentration of Al³⁺ that can be reliably detected. |
| Selectivity | High for Al³⁺ over other common metal ions | Crucial for accurate detection in complex samples. |
The "turn-on" response should be visually apparent as a change from a non-fluorescent or weakly fluorescent solution to a brightly fluorescent one under a UV lamp. The high selectivity for Al³⁺ is attributed to the specific coordination geometry and electronic requirements of the Al³⁺ ion, which are optimally met by the binding pocket of the AMN-1 probe.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile precursor for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base condensation chemistry allows for the facile creation of sensors for a variety of analytes. The detailed protocols provided herein for the synthesis of the precursor and its conversion to an Al³⁺-selective probe, AMN-1 , offer a robust starting point for researchers in chemical sensing and diagnostics.
Future work could involve modifying the aldehyde component to tune the photophysical properties (e.g., emission wavelength, Stokes shift) or to introduce different binding sites for other target analytes. Furthermore, the incorporation of water-solubilizing groups or cell-targeting moieties could expand the application of these probes to biological imaging and in vivo studies.
References
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. Molecules. 2023;28(7):3090. Available from: [Link]
-
A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. Chemosensors. 2022;10(11):464. Available from: [Link]
-
A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence. 2021;31(4):971-979. Available from: [Link]
-
A simple Schiff base as fluorescent probe for detection of Al 3+ in aqueous media and its application in cells imaging. Research Square. 2022. Available from: [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. National Institutes of Health. 2023. Available from: [Link]
-
Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy. 2024;91(3):465-474. Available from: [Link]
-
A simple Schiff base platform: sensing of Al3+ ions in an aqueous medium. Journal of Chemical Sciences. 2019;131(8):73. Available from: [Link]
-
Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences. 2021;133(1):21. Available from: [Link]
-
A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties. Journal of Fluorescence. 2016;26(1):239-46. Available from: [Link]
-
A novel turn-on Schiff-base fluorescent sensor for aluminum(iii) ions in living cells. RSC Advances. 2016;6(3):1869-1876. Available from: [Link]
-
A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging. Dalton Transactions. 2015;44(3):1069-76. Available from: [Link]
-
Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances. 2025. Available from: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. 2022;10:883628. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions [ouci.dntb.gov.ua]
- 4. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A novel turn-on Schiff-base fluorescent sensor for aluminum(iii) ions in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable substituted acetophenone, is primarily achieved through electrophilic aromatic substitution on a 3-methoxyaniline backbone. However, the presence of the activating, yet Lewis-basic, amino group presents specific challenges. The two most common strategies are a multi-step Friedel-Crafts acylation approach involving a protecting group, and a more direct Houben-Hoesch reaction. This guide will address potential issues in both pathways.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The N-Acetylation Protection Step
Question 1: My N-acetylation of 3-methoxyaniline is slow, incomplete, or resulting in a low yield. What's going wrong?
Answer: Low yields in N-acetylation are common and can typically be traced to the reactivity of the acylating agent, improper acid scavenging, or suboptimal reaction conditions. The aniline nitrogen in your starting material is nucleophilic, but several factors can hinder its reaction.
-
Causality:
-
Insufficiently Reactive Acylating Agent: Acetic anhydride is commonly used, but for a slightly deactivated or sterically hindered aniline, it may not be electrophilic enough for a rapid, complete reaction at room temperature.[1]
-
In-Situ Acid Formation: When using a highly reactive acylating agent like acetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This acid protonates the starting aniline's amino group, rendering it non-nucleophilic and effectively halting the reaction.[2]
-
Suboptimal Temperature: The reaction may have a higher activation energy than anticipated, requiring thermal energy to proceed at a reasonable rate.
-
-
Solutions & Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting N-acetylation.
-
Step 1: Add a Base. If using acetyl chloride, ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated HCl.[2]
-
Step 2: Increase Temperature. Gently heat the reaction mixture. Refluxing in a solvent like dichloromethane (DCM) or acetonitrile can often drive the reaction to completion.
-
Step 3: Switch to a More Reactive Acylating Agent. If using acetic anhydride with heating is still ineffective, switch to acetyl chloride in the presence of a base.[1]
-
Part 2: The Friedel-Crafts Acylation Step
Question 2: The Friedel-Crafts acylation of N-(3-methoxyphenyl)acetamide is failing or giving a very low yield. What are the most common points of failure?
Answer: This is the most critical and challenging step. The Friedel-Crafts acylation is highly sensitive to several factors, especially when the aromatic ring contains an amine-derived functional group.
-
Causality:
-
Catalyst Deactivation by Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.[3]
-
Catalyst Complexation: The carbonyl oxygen of your N-(3-methoxyphenyl)acetamide starting material and the ketone of your product can form stable complexes with the Lewis acid. This sequesters the catalyst, often requiring more than a stoichiometric amount for the reaction to proceed.[3][4]
-
Ring Deactivation: While the acetamido group is an ortho, para-director, it is less activating than a pure amino group. If reaction conditions are not optimal, the ring may not be sufficiently electron-rich to undergo acylation.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the Lewis acid catalyst (e.g., aluminum chloride) in a glovebox or under a strong inert gas flow.
-
Increase Catalyst Stoichiometry: A common procedural error is using only a catalytic amount of Lewis acid. For acylations, 1.5 to 2.5 equivalents of AlCl₃ are often necessary to account for complexation with carbonyls.[5]
-
Optimize Temperature: While higher temperatures can promote side reactions, some activation energy is required. A typical temperature range is between 40°C and 80°C. Running the reaction at 0°C and slowly warming to room temperature is a good starting point.[5]
-
Question 3: I am getting a mixture of isomers instead of the desired this compound (after deprotection). How can I improve regioselectivity?
Answer: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In your intermediate, N-(3-methoxyphenyl)acetamide, you have two directing groups:
-
-NHCOCH₃ (Acetamido): An ortho, para-director.
-
-OCH₃ (Methoxy): An ortho, para-director.
The desired product requires acylation at the C2 position, which is ortho to the acetamido group and meta to the methoxy group. The alternative major product would be acylation at C4, which is ortho to the methoxy group and para to the acetamido group. The acetamido group is generally a stronger activator and director than the methoxy group, favoring substitution at its ortho and para positions.
-
Controlling Factors:
-
Temperature: In related Fries rearrangements, which follow similar mechanistic principles, higher temperatures tend to favor the formation of the thermodynamically more stable ortho isomer, partly due to chelation effects with the catalyst.[5][6] Lower temperatures often favor the kinetically controlled para product.
-
Solvent: Non-polar solvents tend to favor ortho substitution, while more polar solvents can increase the proportion of the para product.[6]
-
-
Recommended Adjustments:
-
Increase Temperature: If you are getting a significant amount of the undesired C4-acylated product, try running the reaction at a higher temperature (e.g., 100-120°C in a high-boiling solvent like monochlorobenzene).[5]
-
Solvent Choice: Use a non-polar solvent like dichloroethane or carbon disulfide to favor ortho-acylation.
-
| Parameter | Condition Favoring Ortho-Acylation (Desired) | Condition Favoring Para-Acylation (Undesired) | Reference(s) |
| Temperature | Higher (e.g., >100 °C) | Lower (e.g., < 40 °C) | [5][6] |
| Solvent Polarity | Non-polar (e.g., Dichloroethane, Monochlorobenzene) | Polar (e.g., Nitrobenzene) | [6] |
| Lewis Acid Eq. | >1.5 equivalents | <1.5 equivalents | [5] |
| Table 1: Influence of Reaction Conditions on Regioselectivity in Friedel-Crafts Acylation/Fries Rearrangement. |
Part 3: The Houben-Hoesch Reaction Pathway
Question 4: I am attempting the direct Houben-Hoesch synthesis from 3-methoxyaniline and acetonitrile, but the yield is poor. What are the critical parameters for this reaction?
Answer: The Houben-Hoesch reaction is an excellent alternative for synthesizing aryl ketones on electron-rich rings, but it is technically demanding.[7][8] It involves the reaction of a nitrile with an arene, catalyzed by a Lewis acid and hydrogen chloride, to form an imine intermediate that is subsequently hydrolyzed.
-
Causality for Low Yield:
-
Inefficient HCl Introduction: The reaction requires gaseous hydrogen chloride to be bubbled through the reaction mixture to form the reactive electrophilic species with the nitrile. Inefficient or incomplete saturation with HCl is a primary cause of failure.
-
Hydrolysis of Catalyst/Reactants: Like the Friedel-Crafts reaction, the Lewis acid catalyst (often ZnCl₂ or AlCl₃) is sensitive to moisture.[9]
-
Incomplete Hydrolysis of the Imine Intermediate: The reaction first forms a ketimine hydrochloride salt. This intermediate must be fully hydrolyzed during aqueous workup to yield the final ketone product. Incomplete hydrolysis will lead to lower yields.[7]
-
-
Solutions:
-
HCl Gas Setup: Ensure a steady, dry stream of HCl gas is passed through the reaction mixture. You can generate this by dropping concentrated sulfuric acid onto sodium chloride. Use a bubbler to monitor the flow rate.
-
Catalyst Choice: While AlCl₃ can be used, zinc chloride (ZnCl₂) is often a milder and effective catalyst for highly activated substrates like anilines and phenols.[9]
-
Workup Procedure: After the reaction is complete, ensure the aqueous workup step includes heating or extended stirring to fully hydrolyze the intermediate imine salt to the ketone.
-
Experimental Protocols
Protocol 1: N-Acetylation of 3-Methoxyaniline
This protocol describes a standard procedure for the protection of the amino group.
-
Materials:
-
3-Methoxyaniline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 3-methoxyaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(3-methoxyphenyl)acetamide, which can often be used in the next step without further purification.
-
References
-
Hoesch reaction - Wikipedia. Wikipedia.
-
Fries rearrangement - Wikipedia. Wikipedia.
-
Optimization of reaction conditions for Fries rearrangement. ResearchGate.
-
Houben-Hoesch Synthesis. Thermo Fisher Scientific - SZ.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
-
Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
-
Fries Rearrangement. Merck Millipore.
-
Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
-
Fries Rearrangement. Organic Chemistry Portal.
-
Hoesch Reaction, Chemical Reactions, Assignment Help. Expertsmind.com.
-
Technical Support Center: Optimization of N-acylation of 3-(Isoxazol-5-yl)aniline. Benchchem.
-
optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
-
Ch12: Friedel-Crafts limitations. University of Calgary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 8. expertsmind.com [expertsmind.com]
- 9. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone. This valuable intermediate, also known as 2-amino-4-methoxyacetophenone, is a critical building block in the development of various pharmaceuticals.[1] Its synthesis, however, is not without challenges, often leading to side reactions that can complicate purification and reduce yields.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the laboratory. We will move beyond simple procedural lists to explore the mechanistic origins of these side reactions, empowering you to not only solve current issues but also to anticipate and prevent future ones.
Section 1: Overview of Synthetic Pathways
Two primary routes are commonly employed for the synthesis of this compound. Each pathway has a distinct set of advantages and potential side reactions that must be carefully managed.
-
Route A: Friedel-Crafts Acylation. This approach involves the direct acylation of 3-methoxyaniline (m-anisidine). While direct, it is often plagued by issues of regioselectivity and competing N-acylation.
-
Route B: Nitration and Subsequent Reduction. This multi-step pathway begins with an appropriately substituted methoxyacetophenone, introduces a nitro group to direct the final amine position, and then selectively reduces the nitro group. This route generally offers superior regiochemical control but requires careful selection of a chemoselective reducing agent to avoid modifying the ketone.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Category 1: Friedel-Crafts Acylation (Route A)
Question 1: I'm attempting the Friedel-Crafts acylation of m-anisidine, but my yield is extremely low and I mostly recover starting material. What is the cause?
Answer: This is a classic issue when performing Friedel-Crafts reactions on anilines. The Lewis acid catalyst (e.g., AlCl₃) is a strong Lewis acid, and the nitrogen atom of the amino group is a Lewis base. A strong complex forms between the amine and the catalyst. This has two negative consequences:
-
Deactivation: The resulting positively charged ammonium complex is strongly deactivating, shutting down the electrophilic aromatic substitution reaction.
-
Stoichiometry: The complexation effectively consumes your catalyst. At least one equivalent of Lewis acid is required just to complex with the amine, plus the catalytic amount needed for the acylation itself.
Troubleshooting Protocol:
-
Increase Catalyst Loading: Use at least 2.5 to 3.0 equivalents of AlCl₃. The first equivalent will be consumed by the amine, the second complexes with the acetyl chloride and the product ketone, and an excess helps drive the reaction.
-
Protect the Amine: A more robust solution is to protect the amine as an amide (e.g., acetanilide) before the acylation. The amide is less basic and still directs ortho-, para-. However, this adds protection and deprotection steps to your synthesis.
Question 2: My product is a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity for the desired C4-acylation?
Answer: You are likely co-producing 1-(2-Amino-6-methoxyphenyl)ethanone. The regiochemical outcome is a competition between the directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing.
-
The amino group at C1 directs to C2 and C6.
-
The methoxy group at C3 directs to C4 and C2.
The desired C4 position is para to the methoxy group and meta to the amine. The undesired C6 position is ortho to the amine and meta to the methoxy. The amino group is a more powerful activating group, hence the formation of the C6-acylated side product.
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at lower temperatures (0 °C to 5 °C). This often favors the thermodynamically more stable product and can enhance selectivity.
-
Solvent Choice: Using a less polar solvent like 1,2-dichloroethane or nitromethane can influence the selectivity by altering the solvation of the reaction intermediates.[2]
-
Bulky Lewis Acid: Employing a bulkier Lewis acid might sterically hinder acylation at the more crowded C6 position, which is flanked by the amino group.
Category 2: Nitration & Reduction Pathway (Route B)
Question 3: During the reduction of 1-(4-methoxy-2-nitrophenyl)ethanone, my final product is contaminated with a significant amount of the corresponding alcohol. How do I prevent this over-reduction?
Answer: This occurs when the reducing agent is not chemoselective and reduces both the nitro group and the ketone carbonyl group. Reagents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions (high pressure/temperature) will often cause this side reaction.
The solution is to use a reducing agent known for its chemoselectivity towards aromatic nitro groups in the presence of other reducible functional groups. [3]
Troubleshooting Protocol & Reagent Comparison:
| Reagent System | Typical Conditions | Selectivity (Nitro vs. Ketone) | Notes |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Excellent | A classic, reliable method. The workup requires careful basification to precipitate tin salts, which can sometimes complicate purification. |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Excellent | An inexpensive and effective "green" alternative to tin. The reaction is heterogeneous. |
| Sodium Dithionite (Na₂S₂O₄) | Methanol/Water | Good to Excellent | Works well but may require careful pH control. |
| Catalytic Transfer Hydrogenation | Hydrazine/Pd-C | Good | Can be very effective, but care must be taken as hydrazine is highly toxic.[3] |
Recommended Protocol: Chemoselective Nitro Reduction with Tin(II) Chloride
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methoxy-2-nitrophenyl)ethanone in absolute ethanol.
-
Add 3.0-4.0 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux (approx. 78 °C) and slowly add concentrated hydrochloric acid (HCl) dropwise.
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and then pour it over crushed ice.
-
Carefully basify the mixture by slow addition of a concentrated NaOH or NaHCO₃ solution until the pH is >8. This will precipitate tin hydroxides.
-
Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Question 4: The reduction of my nitro group is slow or incomplete, even after several hours. How can I improve the reaction rate?
Answer: Incomplete reduction is typically a result of insufficient reagent, poor mass transfer (in heterogeneous reactions), or deactivation of the catalyst.
Troubleshooting Protocol:
-
Check Stoichiometry: Ensure you have used a sufficient excess of the reducing metal (like Fe or SnCl₂) and the acid.
-
Activate the Metal: For reactions using iron (Fe), pre-washing the iron powder with dilute HCl can remove surface oxides and increase its reactivity.
-
Improve Agitation: For heterogeneous reactions (e.g., Fe/HCl), ensure vigorous stirring to maximize the surface area contact between the metal and the dissolved nitro compound.
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion, but monitor for potential side reactions.
Section 3: General Purification and Diagnosis
Question 5: How can I effectively diagnose the side products in my crude mixture and purify my target compound?
Answer: A combination of TLC, NMR, and column chromatography is the standard workflow.
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your products.
-
Unreacted starting materials (e.g., nitro-intermediates) will elute first.
-
The desired product, this compound, will follow.
-
More polar side products, like the over-reduced alcohol, will elute last at higher concentrations of ethyl acetate.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
Section 4: References
-
ChemBK (2024). 2-AMINO-4'-METHOXYACETOPHENONE. [Online] Available at: [Link][1]
-
Semantic Scholar (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Online] Available at: [Link][3]
-
European Patent Office (1991). A process for the preparation of ketones - EP 0431871 A2. [Online] Available at: [Link][2]
Sources
Technical Support Center: Purification of 1-(2-Amino-4-methoxyphenyl)ethanone
Welcome to the technical support guide for 1-(2-Amino-4-methoxyphenyl)ethanone (CAS: 42465-53-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this versatile aromatic amine and ketone.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each problem and providing field-proven solutions.
Problem 1: My crude product is a dark brown oil or discolored solid, not the expected pale solid. What happened?
-
Probable Cause: The primary aromatic amine functionality in this compound is highly susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process is often accelerated by exposure to atmospheric oxygen, light, heat, or trace metal catalysts.
-
Solutions & Scientific Rationale:
-
Utilize an Inert Atmosphere: Whenever possible, perform synthesis, work-up, and purification steps under a nitrogen or argon atmosphere. This displaces oxygen, minimizing the primary pathway for oxidative degradation.[2]
-
Degas Solvents: Dissolved oxygen in solvents is a common culprit. Before use, degas all solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.
-
Protect from Light: Store the crude material and purified product in amber vials or flasks wrapped in aluminum foil to prevent photo-oxidation.[1]
-
Control Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator with the water bath set to a moderate temperature (e.g., ≤ 40°C).
-
Problem 2: I'm getting very low recovery after performing an acid-base extraction.
-
Probable Cause: The efficiency of an acid-base extraction hinges on the significant difference in solubility between a compound's neutral form and its salt form.[3] Low recovery is typically due to incomplete protonation of the amine, incomplete deprotonation during neutralization, or the formation of stable emulsions.
-
Solutions & Scientific Rationale:
-
Ensure Complete Protonation: When extracting the amine into the aqueous phase, use a sufficient excess of dilute acid (e.g., 1 M HCl). The goal is to convert the basic amine into its water-soluble ammonium salt.[4][5] Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH 1-2).
-
Optimize Basification for Recovery: To recover your product from the acidic aqueous layer, you must convert the ammonium salt back to the neutral, organic-soluble amine. Add a base (e.g., 2 M NaOH or saturated NaHCO₃) dropwise with vigorous stirring until the aqueous layer is basic. For complete recovery, ensure the pH is in the 9-10 range.[4] The neutral product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Break Emulsions: If an emulsion forms at the interface, it can trap your product. To break it, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often forces the layers to separate.
-
Workflow: Acid-Base Extraction for Purifying this compound
Caption: Workflow for purification via acid-base extraction.
Problem 3: My compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[6] This is often caused by using a solvent with too high a boiling point or the solution being too concentrated.
-
Solutions & Scientific Rationale:
-
Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until it fully redissolves. Then, allow it to cool more slowly. This reduces the saturation point temperature.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at a slightly lower temperature until the solution becomes cloudy.[6][7] This controlled reduction in solubility encourages crystal nucleation.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[8] Alternatively, add a tiny "seed" crystal of the pure compound.
-
Problem 4: The product streaks badly on a silica gel column, and separation from impurities is poor.
-
Probable Cause: The free amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to significant tailing (streaking) and can even cause degradation of the compound on the column.[2]
-
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica gel slurry and mobile phase with a small amount of a volatile base. Adding 1-2% triethylamine (Et₃N) to the eluent is a standard and highly effective practice.[2][6] The triethylamine competitively binds to the acidic sites, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for purifying basic compounds.[2]
-
Optimize the Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient often provides better resolution than an isocratic elution for closely-eluting compounds.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound? A1: Impurities can be divided into two categories: process-related and degradation-related.
-
Process-Related: These include unreacted starting materials, intermediates, or by-products from the synthetic route. Their identity depends entirely on the specific synthesis performed.
-
Degradation-Related: The most common degradation products arise from the oxidation of the primary amine. This can form corresponding nitroso or nitro compounds, which are often colored.[1]
Q2: What is the most robust purification strategy for this compound? A2: A multi-step approach is often best for achieving high purity.
-
Acid-Base Extraction: Begin with an acid-base extraction as a bulk purification step. This is highly effective at removing any non-basic organic impurities.[3][9]
-
Recrystallization: Following extraction, recrystallization is an excellent method to obtain a highly crystalline, pure final product.
-
Column Chromatography: This should be reserved for situations where impurities have very similar basicity and solubility to the desired product, making the first two methods ineffective.
Diagram: General Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Q3: How do I select an appropriate recrystallization solvent? A3: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[10][11] A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7] For this compound, which has polar (amine, ketone) and non-polar (aromatic ring) character, alcohols or solvent mixtures are excellent starting points.
| Solvent/System | Rationale & Use Case |
| Ethanol or Isopropanol | Often a good starting point. The compound may have moderate solubility at room temperature, so a mixed system with water can be used to reduce solubility upon cooling.[10] |
| Ethyl Acetate / Hexane | A common mixed-solvent system. Dissolve the crude solid in a minimum of hot ethyl acetate, then add hexane dropwise until the solution turns cloudy. Reheat to clarify and then cool slowly.[12] |
| Dichloromethane / Hexane | Similar to the above system, useful for moderately polar compounds. Dissolve in dichloromethane and add hexane as the anti-solvent.[13] |
Q4: How should I properly store the purified this compound to maintain its purity? A4: Due to its sensitivity to oxidation, proper storage is critical. Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen is recommended). For long-term stability, keep it in a refrigerator or freezer (-20°C).[1][2]
Q5: What analytical technique is best for assessing the purity of the final product? A5: A combination of techniques is ideal for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The use of a deactivated silica plate (or adding triethylamine to the mobile phase) can give a more accurate picture.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher.
-
High-Performance Liquid Chromatography (HPLC): The most accurate method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape and MS compatibility) is a standard method.[14]
References
- BenchChem. (n.d.). Common impurities in commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from [Link]
- DeMuth, J. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-(hydroxyamino)phenyl)ethanone.
- BenchChem. (n.d.). Purification strategies for allenic ketones from complex mixtures.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone in Organic Solvents.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- BenchChem. (n.d.). Technical Support Center: Overcoming Purification Difficulties with Keto Acid Compounds.
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Joint FAO/WHO Expert Committee on Food Additives (JECFA). (n.d.). Acetanisole - Food safety and quality: details. Retrieved from [Link]
- Texter, K. B., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 1-(4-Methoxy-2-nitrophenyl)ethanone.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. Retrieved from [Link]
- DeMuth, J. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed.
-
IUCr. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Bosch, E. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone.
-
mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(2-methoxyphenyl)-. Retrieved from [Link]
- Counceller, C. M., et al. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.
-
PubChem. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride. Retrieved from [Link]
- John, P. S., et al. (2022). A comprehensive review on synthesis and characterization of impurities of API's. World Journal of Pharmaceutical Research.
- Anderson, E. A., et al. (2014). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. PMC - NIH.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link]
-
Chromedia. (n.d.). Chapter 12. Retrieved from [Link]
-
Phenomenex. (n.d.). Search for Chromatography Products and Columns. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%, 10 grams. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]
-
DergiPark. (2023). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. Retrieved from [Link]
Sources
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"1-(2-Amino-4-methoxyphenyl)ethanone" stability and storage conditions
Technical Support Center: 1-(2-Amino-4-methoxyphenyl)ethanone
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound in your experiments. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols grounded in chemical principles.
Quick Reference: Storage & Handling
Proper storage is critical to maintain the integrity and purity of this compound. The primary degradation pathway involves the oxidation of its aromatic amino group, which is sensitive to air and light.[1] Below is a summary of recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C. Short-term: Room Temperature (≤25°C) is acceptable. | Lower temperatures slow down potential degradation reactions. While stable at room temperature for periods, refrigeration is recommended for long-term preservation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen).[2][3] | The aromatic amine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this degradation pathway. |
| Light | Store in the dark (amber vial).[3] | Aromatic amines can be light-sensitive, which can catalyze oxidative degradation.[1] |
| Container | Tightly sealed, airtight container. | Prevents exposure to atmospheric oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage (months to years), the compound should be stored as a solid in a tightly sealed amber vial at 2-8°C under an inert atmosphere like argon or nitrogen.[2] This combination of conditions mitigates the primary risks of oxidation and light-catalyzed degradation.
Q2: My newly received vial of the compound is under an argon atmosphere. Is this necessary, and how should I handle it?
Yes, this is a best practice by suppliers to ensure stability during transit and storage.[2] The argon displaces oxygen, preventing oxidation of the sensitive amino group.
-
Causality: Aromatic amines are electron-rich and can be oxidized by atmospheric O₂, a process often accelerated by light or trace metal impurities.[1][4] This leads to the formation of colored impurities and a decrease in purity.
-
Handling: When you need to access the compound, do so in a controlled manner. If possible, briefly flush the vial's headspace with dry argon or nitrogen before re-sealing to maintain the inert atmosphere.
Q3: The solid compound has darkened from its original pale-yellow color to a tan or brownish hue. Is it still usable?
A color change is a visual indicator of potential degradation, likely due to oxidation.
-
Expert Insight: For applications where high purity is critical (e.g., quantitative assays, synthesis of a final drug compound), it is strongly recommended to use a fresh, un-degraded lot. The colored impurities may have altered reactivity or introduce artifacts into your experiments. For less sensitive applications, like initial screening, its usability would need to be confirmed by analytical methods like TLC, HPLC, or NMR to assess the purity.
Q4: What are the recommended solvents for preparing stock solutions?
This compound has moderate solubility in polar organic solvents but is relatively insoluble in water.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.
-
Aqueous Experiments: For experiments in aqueous buffers, first prepare a concentrated stock solution in DMSO. Then, dilute this stock into your aqueous medium. Be mindful of the final DMSO concentration, as it can affect biological assays.
Q5: How should I store stock solutions, and for how long are they stable?
The stability of the compound in solution is lower than in its solid state.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Stability: Long-term stability in solution has not been extensively published for this specific compound. As a general rule for aromatic amines, it is best practice to prepare fresh solutions or use them within a few weeks of preparation.[1] If storing longer, a stability study using an appropriate analytical method (e.g., HPLC) is advised to ensure integrity over time.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Compound has darkened or turned brown. | Oxidation of the aromatic amine group due to exposure to air (O₂) and/or light. | Action: Assess purity via HPLC or TLC. If significant impurities are detected, discard and use a fresh sample. Prevention: Strictly adhere to storage under an inert, dark, and cool environment.[2][3] |
| Poor or incomplete dissolution in aqueous buffer. | The compound has low intrinsic water solubility. | Action: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, perform a serial dilution into the aqueous buffer to the final desired concentration. Ensure the final solvent concentration is compatible with your assay. |
| Inconsistent results between experimental batches. | Degradation of the compound in solid form or in a stock solution. | Action: Use a fresh vial of the solid compound to prepare a new stock solution. Aliquot the stock into single-use vials and store at -80°C. This ensures consistency by minimizing degradation and freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Handling and Aliquoting Solid Compound
This protocol ensures the long-term integrity of the solid compound by minimizing its exposure to air and light.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Environment: If possible, perform weighing and aliquoting inside a glovebox or use an "argon/nitrogen balloon" technique to maintain a positive pressure of inert gas in the vial.
-
Weighing: Quickly weigh the desired amount of powder and transfer it to a new, clean amber vial.
-
Inerting: Flush the headspace of both the stock vial and the new aliquot vial with dry argon or nitrogen.
-
Sealing: Tightly seal both vials immediately. Use vials with PTFE-lined caps for a secure seal.
-
Storage: Return the main stock vial and the new aliquot to the recommended storage condition (2-8°C, dark).
Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a stock solution for use in biological or chemical assays.
-
Calculation: Determine the mass of this compound needed. (Molecular Weight: ~179.22 g/mol ). For 1 mL of a 10 mM solution, you will need 1.79 mg.
-
Weighing: Carefully weigh the calculated mass of the solid into an appropriate vial (e.g., a 1.5 mL amber microcentrifuge tube).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in amber or foil-wrapped tubes. This is a self-validating step that prevents degradation of the entire stock from repeated handling.
-
Storage: Store the aliquots at -20°C or -80°C. Clearly label with the compound name, concentration, solvent, and date of preparation.
Chemical Stability Deep Dive: The Role of the Amino Group
The primary point of instability in this compound is the 2-amino group attached to the phenyl ring. Aromatic amines are susceptible to oxidation, a process that can be initiated by oxygen, light, heat, or trace metal ions. This oxidative process is the root cause of the color change observed upon degradation.
Caption: Oxidative degradation pathway of this compound.
This process involves the formation of reactive radical intermediates that can then polymerize to form complex, highly-colored mixtures.[1][4] Storing the compound under an inert atmosphere and protected from light directly inhibits the initial step of this degradation cascade, preserving its chemical integrity.
References
-
CP Lab Safety. 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%, 10 grams. [Link]
-
Alwis, U. et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
NCERT. Amines. [Link]
-
Pavion. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues of 1-(2-Amino-4-methoxyphenyl)ethanone in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(2-Amino-4-methoxyphenyl)ethanone in their experimental workflows. As a key chemical intermediate in the synthesis of novel therapeutics, its effective use is paramount.[1][2] However, its physicochemical properties often lead to precipitation in the aqueous environments typical of biological assays, confounding results and hindering progress.
This document provides a structured, in-depth approach to systematically diagnose and resolve these solubility issues, moving from foundational techniques to advanced strategies. Our goal is to empower you with the causal understanding and practical protocols needed to ensure the reliability and reproducibility of your data.
Section 1: Frequently Asked Questions - The Core of the Problem
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: I dissolved this compound in my chosen solvent, but it immediately precipitated when I added it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound "crashing out" of solution, and it stems directly from the molecule's chemical structure. This compound possesses a largely nonpolar aromatic ring system, which makes it poorly soluble in water (hydrophobic). While the amino (-NH2) and methoxy (-OCH3) groups add some polarity, the overall character of the molecule favors organic solvents over aqueous media.[3]
When you add a concentrated stock solution (in an organic solvent) directly to an aqueous buffer, you create a localized zone of extreme supersaturation. The solvent environment changes too abruptly for the compound molecules to remain solvated, causing them to rapidly aggregate and precipitate.[4]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A: For initial testing and most in vitro applications, Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent.[5][6] Its high polarity allows it to dissolve a vast range of hydrophobic compounds, including those with structures similar to this compound. It is also miscible with water, which is essential for dilution into assay buffers.
Q3: I've heard that DMSO can be toxic to cells and interfere with assays. What are the risks?
A: This is a critical consideration. While DMSO is an excellent solvent, it is not biologically inert and can impact your experimental results. The key is to manage its final concentration in the assay.
-
Cytotoxicity: At high concentrations (>1%), DMSO can damage cell membranes, induce oxidative stress, and cause cell death.[5][7] Most cell lines can tolerate DMSO concentrations up to 0.5% or 1% for standard incubation periods, but this is highly dependent on the cell type and assay duration.[6][8]
-
Assay Interference: DMSO can directly affect cellular processes. It has been shown to alter membrane permeability, modulate the activity of certain enzymes, and even influence key signaling pathways.[6][9]
-
The Mandate for Controls: It is absolutely essential to run a vehicle control in every experiment. This control should contain the same final concentration of DMSO as your test samples, allowing you to distinguish the effects of the compound from the effects of the solvent.[6] Always perform a DMSO tolerance test for your specific cell line to establish a safe working concentration before beginning your main experiments.[6]
Section 2: Foundational Troubleshooting - The Dilution Protocol
If your compound is precipitating, the first and most crucial variable to control is the dilution method. A proper technique can often solve the problem without resorting to more complex formulations.
Q4: My compound crashed out upon dilution. What is the first and most important procedure I should implement?
A: You must optimize your dilution protocol to avoid creating the localized supersaturation mentioned earlier. The key is to make the transition from organic solvent to aqueous buffer as gradual as possible.
This protocol is designed to minimize precipitation by ensuring rapid and efficient mixing at each step of the dilution process.
Objective: To dilute a concentrated organic stock solution into an aqueous buffer while maintaining the compound's solubility.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Sterile aqueous assay buffer, pre-warmed to the assay temperature.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Vortex mixer.
Procedure:
-
Prepare an Intermediate Dilution: Instead of diluting directly from a highly concentrated stock (e.g., 50 mM) to your final concentration (e.g., 10 µM), create an intermediate dilution first. For example, dilute the 50 mM stock 1:10 in pure DMSO to get a 5 mM intermediate stock.
-
Pre-fill with Buffer: Add the required volume of aqueous buffer to your final tube or well.
-
Vortexing is Key: Place the tube/plate on a vortex mixer set to a medium-high speed. The goal is to create a vortex in the buffer.
-
Dropwise Addition: While the buffer is actively vortexing, add the small volume of your compound's stock solution dropwise directly into the vortex. This ensures immediate and vigorous mixing, preventing localized high concentrations.[4]
-
Continue Mixing: Allow the solution to vortex for an additional 5-10 seconds after adding the stock to ensure it is fully dispersed.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (cloudiness, visible particles).
Caption: Optimized dilution workflow.
Section 3: Systematic Solubility & Solvent Optimization
If proper dilution technique is insufficient, a more systematic approach is required to find the right solvent conditions for your specific assay.
Q5: I've optimized my dilution protocol, but I still see precipitation at my desired concentration. What is my next step?
A: The next step is to systematically determine the maximum achievable concentration of your compound in different solvents and to validate the tolerance of your assay system to those solvents.
Objective: To identify the best solvent and the maximum tolerable concentration for both the compound and the assay system.
Part A: Determining Maximum Soluble Concentration
-
Solvent Selection: Choose a panel of common, cell-culture-grade solvents. Good starting points are DMSO, Ethanol, and Methanol.
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in each solvent (e.g., 50 mM). Use a vortex or sonication to ensure complete dissolution.[4]
-
Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of each stock solution into your aqueous assay buffer using the optimized dilution protocol described above.
-
Incubation & Observation: Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours). Observe each well visually and, if possible, by measuring light scatter on a plate reader to identify the highest concentration that remains clear. This is your kinetic solubility limit under these conditions.
Part B: Determining Assay Solvent Tolerance (Example: Cell Viability Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at the appropriate density and allow them to attach overnight.[6]
-
Prepare Solvent Dilutions: In a separate plate, prepare serial dilutions of each pure solvent (e.g., DMSO, Ethanol) in your cell culture medium. The final concentrations should typically range from 2% down to ~0.01% (v/v).[6]
-
Treatment: Add the solvent-media mixtures to your cells. Be sure to include a "media-only" control.
-
Incubation: Incubate the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Analysis: Plot cell viability versus solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >10-20%) is your maximum tolerated solvent concentration.
Data Summary Tables:
Your results from these protocols should be summarized for easy comparison.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Max. Stock Conc. | Highest Clear Conc. in Assay Buffer (1% Solvent) | Notes |
|---|---|---|---|
| DMSO | >100 mM | ~50 µM | Gold standard, but check for bioactivity. |
| Ethanol | ~50 mM | ~25 µM | Good alternative, can be more volatile. |
| Methanol | ~60 mM | ~30 µM | Can be more toxic to cells than ethanol. |
| Propylene Glycol | ~20 mM | ~10 µM | Less common but useful co-solvent. |
Table 2: Example of Solvent Tolerance Data (HepG2 Cells, 48h Exposure)
| Final Solvent Conc. | % Viability (vs. Control) - DMSO | % Viability (vs. Control) - Ethanol |
|---|---|---|
| 2.0% | 55% | 40% |
| 1.0% | 82% | 65% |
| 0.5% | 95% | 88% |
| 0.25% | 98% | 96% |
| 0.1% | 100% | 99% |
Note: This data is illustrative. You must generate this data for your specific cell line and conditions.[6][7][8]
Caption: Decision tree for solvent strategy.
Section 4: Advanced Solubilization Strategies
When standard solvents are insufficient or interfere with your assay, more advanced methods may be required.
Q6: I cannot achieve my target concentration even with optimized dilution, or my assay is too sensitive to organic solvents. What are my other options?
A: At this stage, you can modify the buffer itself or use excipients (solubilizing agents) to increase the aqueous solubility of the compound.
-
1. pH Adjustment:
-
Mechanism: this compound has a basic amino group. In a buffer with a pH below the pKa of this group, it will become protonated (-NH3+), acquiring a positive charge. This charge can significantly increase its interaction with polar water molecules, thereby enhancing solubility.[4][10]
-
Protocol: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 6.5, 6.0). Repeat the solubility assessment (Protocol 2, Part A) at each pH.
-
Caveat: You must confirm that altering the pH does not negatively impact your assay's performance or cell health.
-
-
2. Use of Surfactants (Primarily for Biochemical Assays):
-
Mechanism: Surfactants like Tween-20 or Triton X-100, when used above their critical micelle concentration (CMC), form micelles. The hydrophobic compound partitions into the hydrophobic core of these micelles, allowing it to be dispersed in the aqueous buffer.[10][11]
-
Application: This is highly effective for enzyme assays or other protein-based assays. Add a low concentration (e.g., 0.01% - 0.05% v/v) of the surfactant to your assay buffer before adding the compound.[11]
-
Caveat: Surfactants are generally lytic and thus not suitable for live-cell assays .[11]
-
-
3. Use of Cyclodextrins (For Cell-Based and Biochemical Assays):
-
Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound can enter the central cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the compound's apparent solubility in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Application: Dissolve the cyclodextrin in your buffer first, then add the compound stock. This method is often well-tolerated by cells.
-
Caption: Encapsulation by a cyclodextrin.
Section 5: Best Practices for Stock Solution Integrity
The consistency of your results begins with the proper preparation and storage of your stock solutions.
Q7: What is the best practice for preparing and storing my stock solution to ensure long-term stability and reproducibility?
A: Following a standardized protocol for stock preparation and storage is critical to avoid errors from concentration inaccuracies, degradation, or contamination.
Objective: To accurately prepare a stable, high-concentration stock solution for long-term use.[14]
Materials:
-
This compound (solid powder).
-
Analytical balance.
-
Weigh boat.
-
Appropriate, high-purity solvent (e.g., cell-culture grade DMSO).
-
Glass beaker and volumetric flask (Class A).[15]
-
Magnetic stir bar and stir plate.
-
Sterile, single-use aliquoting tubes (amber or light-blocking).
Procedure:
-
Calculations: Determine the mass of compound needed to achieve your target concentration in the desired volume. The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[16]
-
Weighing: Use an analytical balance to accurately weigh the compound onto a weigh boat. Record the exact mass.[14]
-
Initial Dissolution: Transfer the weighed powder to a beaker containing a magnetic stir bar. Add about 70-80% of your final solvent volume. Place on a stir plate and stir until the solid is completely dissolved. Gentle warming or sonication can be used if necessary, but check compound stability first.
-
Quantitative Transfer: Carefully pour the solution into the correct size volumetric flask. Rinse the original beaker with a small amount of fresh solvent and add the rinse to the flask. Repeat this rinse step at least twice to ensure all the compound is transferred.[14][15]
-
Final Volume: Add solvent to the volumetric flask until the bottom of the meniscus is exactly on the calibration mark.[15]
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is perfectly homogeneous.[14]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, clearly labeled aliquots. Store these at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles, as this can cause compound degradation and solvent hydration.[14]
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- BenchChem.
- PMC - PubMed Central.
- ResearchGate. (2025, August 6). (PDF)
- ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- NIH - PubChem. 1-(2-Amino-4-fluoro-3-methoxy-phenyl)-ethanone.
- MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- BenchChem. Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers.
- Echemi. Ethanone, 2-amino-1-(4-methoxyphenyl)
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- PMC - NIH.
- WuXi AppTec DMPK. (2024, March 15).
- Sigma-Aldrich.
- BenchChem. Potential Biological Activity of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Technical Overview.
- ResearchGate. Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques | Request PDF.
- NIH - PubChem. 1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2.
- Fisher Scientific.
- CDH Fine Chemical.
- Thermo Fisher Scientific. (2025, September 12).
- BenchChem.
- precisionFDA. 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE.
- University of North Carolina at Pembroke. PREPARING SOLUTIONS AND MAKING DILUTIONS.
- BenchChem. Technical Guide: Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone in Organic Solvents.
- BenchChem. Amino-4,5-dimethoxyphenyl)
- NIH - PubChem. 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2 | CID 12487188.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
- Cheméo. Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9).
- NIH - PubChem. 2-Amino-4'-methoxyacetophenone | C9H11NO2 | CID 412889.
- NIH - PubChem. Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | C10H13NO3 | CID 602085.
- Food safety and quality: details. Acetanisole.
- mVOC 4.0. 1-(4-Methoxyphenyl)ethanone.
- Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone.
- NIH - PubChem. 4'-Methoxyacetophenone | C9H10O2 | CID 7476.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for 1-(2-Amino-4-methoxyphenyl)ethanone Derivatives
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for the synthesis and derivatization of 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile chemical scaffold. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your synthetic strategy.
Q1: What are the most common synthetic routes to the this compound core?
A1: The two primary and most reliable approaches are:
-
Friedel-Crafts Acylation of a Protected Aniline: This involves protecting the amino group of 3-methoxyaniline (e.g., as an acetamide), followed by Friedel-Crafts acylation with acetyl chloride or acetic anhydride, and subsequent deprotection. Direct acylation of 3-methoxyaniline is often problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1][2]
-
Reduction of a Nitro Precursor: A highly effective route is the reduction of 1-(4-methoxy-2-nitrophenyl)ethanone. This precursor can be synthesized via nitration of 1-(4-methoxyphenyl)ethanone. The subsequent reduction of the nitro group is typically high-yielding and can be achieved with various reagents, such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[1]
Q2: I want to perform a palladium-catalyzed cross-coupling reaction on a halogenated version of this molecule. Should I protect the aniline's amino group first?
A2: Yes, in most cases, protection is highly recommended. The free amino group can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity or leading to undesired side reactions.[1] Common protecting groups like Boc (tert-butyloxycarbonyl) or Ac (acetyl) are effective. The choice depends on the stability of the group to the subsequent reaction conditions and the ease of its removal.
Q3: What are the key challenges in performing a Buchwald-Hartwig amination to couple an amine to a halogenated this compound derivative?
A3: The main challenges are catalyst inhibition and selecting the right base. The Buchwald-Hartwig reaction is a powerful C-N bond-forming tool, but its success hinges on a finely tuned catalytic system.[3][4][5] Key considerations include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond.[3]
-
Base Compatibility: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is needed to deprotonate the amine without competing in side reactions.[6]
-
Catalyst Deactivation: As mentioned, the free amine on your core structure can interfere. Protecting it beforehand often leads to cleaner reactions and higher yields.
Q4: For a Suzuki coupling, what are the critical parameters to control?
A4: The Suzuki reaction is robust but requires attention to three main components: the base, the solvent, and the palladium catalyst/ligand system.[7][8]
-
Base: An aqueous base (like K₂CO₃ or K₃PO₄) is essential to activate the boronic acid for transmetalation to the palladium center.[7]
-
Solvent System: Often, a biphasic solvent system (e.g., toluene/water or dioxane/water) is used to dissolve both the organic-soluble aryl halide and the water-soluble base.[7]
-
Catalyst System: A Pd(0) species is the active catalyst. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. Phosphine ligands are crucial for stabilizing the catalyst and promoting the reaction steps.[8][9]
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield in Friedel-Crafts Acylation of 3-Methoxyaniline
-
Question: I am trying to synthesize the core this compound via Friedel-Crafts acylation of 3-methoxyaniline, but my yield is extremely low and I mostly recover starting material. What's wrong?
-
Causality & Solution: This is a classic issue. The primary amino group (-NH₂) on your starting material is a Lewis base. The Lewis acid catalyst required for the reaction (e.g., AlCl₃) is, by definition, a strong Lewis acid. They react with each other to form a stable complex.[2][10] This complexation has two negative consequences:
-
Recommended Action:
-
Protect the Amino Group: Before the acylation step, protect the amino group as an amide (e.g., an acetamide). You can do this by reacting 3-methoxyaniline with acetyl chloride or acetic anhydride.
-
Perform Friedel-Crafts Acylation: With the amino group protected, the Friedel-Crafts acylation will proceed as expected, directed by the activating methoxy and protected amino groups.
-
Deprotect: After successful acylation, the protecting group can be removed (e.g., by acid or base hydrolysis) to yield your target molecule.
dot graph TD { A[Start: 3-Methoxyaniline] --> B{Protect Amino Group}; B --> C[N-(3-methoxyphenyl)acetamide]; C --> D{Friedel-Crafts Acylation with AlCl₃/AcCl}; D --> E[1-(2-Acetamido-4-methoxyphenyl)ethanone]; E --> F{Deprotection (Acid/Base Hydrolysis)}; F --> G[End Product: this compound]; A -.-> H{Direct Acylation Fails}; style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; }
Workflow for successful Friedel-Crafts acylation.
-
Problem 2: My Buchwald-Hartwig Amination is Sluggish or Fails
-
Question: I have a bromo-substituted this compound derivative and am trying to couple it with a secondary amine using Pd₂(dba)₃, XPhos, and NaOt-Bu, but the reaction is very slow and gives a complex mixture.
-
Causality & Solution: Several factors could be at play here. Palladium-catalyzed aminations are sensitive to the electronic and steric environment.
-
Potential Cause A: Catalyst Inhibition. The free primary amine on your substrate is likely coordinating to the palladium center, competing with your desired secondary amine and inhibiting the catalytic cycle.[3]
-
Potential Cause B: Inactive Catalyst. The Pd(0) active species can be sensitive to air. If your reaction is not performed under strictly inert conditions (e.g., argon or nitrogen), the catalyst can oxidize and become inactive.
-
Potential Cause C: Incorrect Base. While NaOt-Bu is a common choice, its high basicity can sometimes promote side reactions if other sensitive functional groups are present.
-
-
Recommended Troubleshooting Steps:
-
Protect the Substrate: Protect the primary amino group of your starting material first (e.g., with a Boc group). This is the most likely solution.
-
Use a Pre-catalyst: Use an air-stable Pd(II) pre-catalyst (e.g., XPhos-Pd-G3). These are designed to reliably generate the active Pd(0) species in solution, improving reproducibility.
-
Screen Bases: If the reaction is still not optimal, consider screening other bases. K₂CO₃ or K₃PO₄ are milder alternatives that can be effective, especially in polar aprotic solvents like dioxane or DMF.
-
Ensure Anhydrous & Inert Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas your reaction mixture before adding the catalyst.
dot graph TD { subgraph "Catalytic Cycle" A["Pd(0)L"] -- Oxidative Addition --> B["(Ar-X)Pd(II)L"]; B -- Amine Coordination/Deprotonation --> C["(Ar-NR₂)Pd(II)L"]; C -- Reductive Elimination --> D["Ar-NR₂ (Product)"]; D --> A; end subgraph "Troubleshooting Points" E[Start: Aryl Halide + Amine] --> F{"Is Substrate Amine Protected?"}; F -- No --> G[Protect Amine First!]; F -- Yes --> H{"Using Air-Stable Pre-catalyst?"}; H -- No --> I[Consider G3 Pre-catalysts]; H -- Yes --> J{"Screened Bases?"}; J -- No --> K[Try K₃PO₄ or Cs₂CO₃]; J -- Yes --> L[Check Solvent & Inertness]; end style G fill:#FBBC05,stroke:#202124,color:#202124; }
Buchwald-Hartwig cycle and troubleshooting flow.
-
Problem 3: Low Yield in a Suzuki Coupling Reaction
-
Question: I am performing a Suzuki coupling between a bromo-derivative of this compound and phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. The yield is poor, and I see significant amounts of a de-brominated starting material.
-
Causality & Solution: Poor yield in Suzuki couplings with this substrate often points to two main issues: catalyst poisoning and a competing side reaction (protodeboronation or hydrodehalogenation).
-
Potential Cause A: Catalyst Poisoning. As with the Buchwald-Hartwig reaction, the free amine can interfere with the palladium catalyst.
-
Potential Cause B: Protodeboronation. Boronic acids can be unstable under certain conditions, leading to the C-B bond being cleaved and replaced with a C-H bond. This consumes your coupling partner.
-
Potential Cause C: Hydrodehalogenation. This is the side reaction where your aryl halide is reduced to an arene (the de-brominated product you observe). This can happen if the transmetalation step is slow, allowing for competing reduction pathways.
-
-
Recommended Troubleshooting Steps:
-
Protect the Amino Group: Again, N-protection is the first and most crucial step to try.
-
Use a More Robust Boron Reagent: Instead of the boronic acid, consider using a potassium aryltrifluoroborate salt or a pinacol boronate ester. These are often more stable and less prone to protodeboronation.[7]
-
Optimize Catalyst and Ligand: While Pd(PPh₃)₄ can work, modern ligand systems often provide better results. Try a combination of a Pd(II) source like Pd(OAc)₂ with a ligand like SPhos or XPhos, which can accelerate the catalytic cycle and minimize side reactions.
-
Solvent and Base: Ensure your base is fully dissolved (if possible) in the aqueous phase and that the reaction is stirred vigorously to maximize the interfacial area where the reaction occurs.
-
Data and Protocols
Table 1: Recommended Conditions for Common Derivatizations
| Reaction Type | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Key Consideration |
| N-Acylation | This compound | (None) | Pyridine or Et₃N | DCM or THF | 0 to RT | Slow addition of acyl chloride to prevent di-acylation. |
| N-Boc Protection | This compound | DMAP (cat.) | Et₃N | DCM or THF | RT | Use 1.1 eq of Boc₂O. Monitor by TLC until SM is consumed. |
| Buchwald-Hartwig Amination | N-Boc-1-(2-amino-5-bromo-4-methoxyphenyl)ethanone | XPhos-Pd-G3 (2 mol%) | K₃PO₄ | Dioxane | 80-100 | Requires strictly inert atmosphere. |
| Suzuki Coupling | N-Boc-1-(2-amino-5-bromo-4-methoxyphenyl)ethanone | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | Vigorous stirring is essential for biphasic reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: General Procedure for a Suzuki Cross-Coupling
-
To a reaction vessel, add the N-protected bromo-derivative (1.0 eq), the boronic acid or equivalent (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development and Validation for 1-(2-Amino-4-methoxyphenyl)ethanone
Welcome to the technical support center for the HPLC analysis of 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Our approach is rooted in scientific expertise and adherence to regulatory standards to ensure the integrity and trustworthiness of your analytical results.
Part 1: Method Development & Analyte Characteristics
This section addresses the initial steps of developing a robust HPLC method, starting with an understanding of the analyte's properties.
Frequently Asked Questions (FAQs): Method Development
Q1: What are the key physicochemical properties of this compound that influence HPLC method development?
A1: Understanding the analyte's structure and properties is the foundation of method development. This compound possesses several key features:
-
Aromatic Amine Group (-NH2): This basic group is susceptible to protonation at lower pH values. This can lead to strong interactions with residual silanols on the silica-based stationary phase of the column, often resulting in peak tailing.[1] Controlling the mobile phase pH is therefore critical.
-
Ketone Group (C=O) and Methoxy Group (-OCH3): These groups contribute to the molecule's overall polarity.
-
Chromophore: The substituted benzene ring acts as a chromophore, allowing for UV detection.
-
Solubility: The compound is expected to have moderate solubility in common organic solvents like methanol and acetonitrile but is relatively insoluble in water.
Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, as the compound has sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.
Q2: How do I select the appropriate column and mobile phase for the analysis?
A2: The selection of the column and mobile phase is a critical step in achieving good separation and peak shape.
-
Column Selection: A C18 column is a good starting point due to its versatility and ability to retain aromatic compounds.[2] For basic compounds like our analyte, a column with end-capping is highly recommended to minimize interactions with silanol groups and reduce peak tailing.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile often provides better peak shape and lower backpressure. A good starting point is a 50:50 mixture of organic modifier and aqueous buffer.
-
Aqueous Phase and pH Control: Due to the basic nature of the analyte, the mobile phase pH should be controlled to ensure consistent ionization and good peak shape. A pH between 3 and 7 is generally recommended for silica-based columns. Using a buffer (e.g., phosphate or acetate buffer) is essential to maintain a stable pH.[3] For aromatic amines, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape by suppressing the interaction with silanols.[4]
-
Q3: What are the recommended starting HPLC conditions?
A3: A logical starting point for method development would be:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for initial development. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to control pH and is MS-compatible. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is useful to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring should have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard volume for initial runs. |
This initial run will provide information on the retention time and peak shape, which can then be optimized by adjusting the gradient, mobile phase composition, or pH.
Part 2: Method Validation
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Frequently Asked Questions (FAQs): Method Validation
Q1: What are the key parameters that need to be validated for an HPLC assay?
A1: According to ICH Q2(R1) guidelines, the following parameters are essential for the validation of an assay method:[5][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I perform a specificity study?
A2: Specificity is crucial for a stability-indicating method. It is demonstrated by showing that the peak for this compound is free from interference from potential impurities and degradation products. This is typically achieved through forced degradation studies.[9][10][11] The analyte is subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., solid drug substance at 80 °C
-
Photolytic Degradation: e.g., exposure to UV light
The chromatograms of the stressed samples are then compared to that of an unstressed standard. The method is considered specific if the main peak is spectrally pure (as determined by a DAD) and well-resolved from any degradation product peaks.
Q3: What are the acceptance criteria for linearity, accuracy, and precision?
A3: The acceptance criteria can vary slightly depending on the application, but typical values are:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery of 98.0% to 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
These values should be demonstrated across the specified range of the method.
Part 3: Troubleshooting Guide
Even with a validated method, issues can arise during routine analysis. This section provides a guide to diagnosing and resolving common HPLC problems.
Frequently Asked Questions (FAQs): Troubleshooting
Q1: My peak for this compound is tailing. What are the possible causes and solutions?
A1: Peak tailing is a common issue, especially for basic compounds.[12][13]
-
Cause: Secondary interactions between the basic amine group and acidic residual silanols on the column's stationary phase.
-
Solutions:
-
Lower the Mobile Phase pH: This will protonate the silanol groups, reducing their interaction with the protonated analyte. A pH of 3 is often effective.
-
Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanols.
-
Check for Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can also cause tailing.[4]
-
Q2: The retention time of my analyte is shifting. Why is this happening?
A2: Retention time shifts can compromise peak identification and integration.[12]
-
Cause:
-
Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile component of the mobile phase.
-
Fluctuations in Temperature: An unstable column temperature can affect retention.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
-
Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase composition.
-
-
Solutions:
-
Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and thorough mixing.
-
Use a Column Thermostat: Maintain a constant and consistent column temperature.
-
Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
Perform System Suitability Tests: Monitor retention time, peak area, and tailing factor to detect issues early.
-
Q3: I am observing split or broad peaks. What should I investigate?
A3: Split or broad peaks can indicate a number of problems with the system or sample.[3][12][13]
-
Cause:
-
Partially Blocked Frit or Tubing: This can disrupt the flow path.
-
Column Void: A void at the inlet of the column can cause the sample to travel through different paths.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Incomplete Sample Dissolution: Undissolved particulate matter can clog the system.
-
-
Solutions:
-
Filter Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters.
-
Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase.
-
Check for Leaks and Proper Connections: Ensure all fittings are tight.
-
Reverse Flush the Column: This can sometimes dislodge particulates from the inlet frit.
-
Part 4: Visualizations and Workflows
Experimental Workflow for Method Development
Caption: A streamlined workflow for HPLC method development.
Troubleshooting Logic for Peak Tailing
Sources
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. longdom.org [longdom.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. maxisci.com [maxisci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
"1-(2-Amino-4-methoxyphenyl)ethanone" mass spectrometry fragmentation pattern analysis
Technical Support Center: 1-(2-Amino-4-methoxyphenyl)ethanone Mass Spectrometry
This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns for this compound. It is designed for researchers, scientists, and drug development professionals to aid in spectral interpretation and to troubleshoot common issues encountered during analysis.
Introduction: Understanding the Molecule
This compound (Molecular Weight: 165.19 g/mol ) is an aromatic ketone containing three key functional groups that dictate its fragmentation behavior: an acetophenone backbone, an amino group (-NH2), and a methoxy group (-OCH3). The interplay of these groups under different ionization conditions results in a characteristic mass spectrum. This guide will explore the theoretical fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques.
Part 1: Theoretical Fragmentation Analysis
The fragmentation of this molecule is governed by the stability of the resulting ions. The aromatic ring, the carbonyl group, and the nitrogen and oxygen heteroatoms all play a role in directing bond cleavages.
1.1 Electron Ionization (EI) Fragmentation
EI is a high-energy technique that typically results in the formation of a molecular ion (M•+) and extensive fragmentation. The molecular ion peak for this compound is expected at m/z 165. Aromatic compounds generally show a relatively stable molecular ion.
The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[1][2][3]
-
α-Cleavage (Loss of Methyl Radical): The most favorable alpha-cleavage for aromatic ketones is the loss of the alkyl group, leading to a stable acylium ion.[4][5] In this case, the bond between the carbonyl carbon and the methyl group breaks, resulting in the loss of a methyl radical (•CH₃, 15 Da). This produces a highly stable, resonance-stabilized acylium ion at m/z 150 , which is often the base peak in the spectrum.
-
α-Cleavage (Loss of Acyl Radical): Cleavage of the bond between the carbonyl carbon and the aromatic ring is less common but possible, leading to a peak for the acetyl cation (CH₃CO⁺) at m/z 43 .[6]
-
Secondary Fragmentation (Loss of CO): The acylium ion at m/z 150 can subsequently lose a neutral carbon monoxide (CO, 28 Da) molecule to form an ion at m/z 122 .
-
Cleavage of the Methoxy Group: The molecular ion can also lose a methyl radical (•CH₃) from the methoxy group, forming an ion at m/z 150 . While this ion is isobaric with the acylium ion from alpha-cleavage, it represents a different fragmentation pathway. This ion can then lose CO to produce a fragment at m/z 122 . The fragmentation of anisole (methoxybenzene) often involves the loss of a methyl radical followed by CO.[7][8]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Summary of Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Type | Causality / Notes |
| EI | 165 ([M]•+) | 150 | •CH₃ (15 Da) | Acylium Ion | Alpha-cleavage; highly stable, likely base peak. [4][5] |
| EI | 165 ([M]•+) | 122 | •CH₃, CO (43 Da total) | Substituted Phenyl Ion | Secondary fragmentation from m/z 150. |
| EI | 165 ([M]•+) | 43 | •C₇H₈NO (122 Da) | Acetyl Cation | Alpha-cleavage; confirms methyl ketone presence. [6] |
| ESI | 166 ([M+H]⁺) | 149 | NH₃ (17 Da) | Protonated Phenyl Ketone | Loss of a stable neutral molecule from the protonated amine. |
| ESI | 149 | 121 | CO (28 Da) | Substituted Phenyl Ion | Secondary fragmentation via loss of carbon monoxide. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound and similar compounds.
Q1: Why is my molecular ion peak (m/z 165) very weak or absent in the EI spectrum?
A1: This is a common phenomenon for molecules that fragment easily.
-
Causality: The energy imparted during electron ionization (typically 70 eV) is substantial. If the initial molecular ion is energetically unstable, it may fragment so rapidly and completely that very few, if any, molecular ions reach the detector intact. [9]Aromatic ketones are generally stable, but the presence of electron-donating amino and methoxy groups can influence stability.
-
Troubleshooting Steps:
-
Lower the Ionization Energy: If your instrument allows, reduce the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will reduce the internal energy of the molecular ion, decreasing fragmentation and enhancing the molecular ion peak.
-
Use a Softer Ionization Technique: If identifying the molecular weight is the primary goal, switch to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are designed to produce protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Q2: In my ESI spectrum, I see a strong peak at m/z 188, but not at m/z 166. What is this?
A2: You are likely observing a sodium adduct, [M+Na]⁺.
-
Causality: ESI is very sensitive to the presence of alkali metal salts. Sodium is ubiquitous in laboratory glassware, solvents (even HPLC-grade), and buffers. Your molecule can associate with a sodium ion (Na⁺, mass ~23 Da) instead of a proton (H⁺). The resulting ion would have an m/z of 165 + 23 = 188. * Troubleshooting Steps:
-
Improve Lab Hygiene: Use high-purity solvents and acid-wash glassware to minimize sodium contamination.
-
Modify Mobile Phase: Add a small amount of a proton source, like 0.1% formic acid or acetic acid, to the mobile phase. This increases the concentration of available protons, favoring the formation of the [M+H]⁺ ion over the [M+Na]⁺ adduct.
-
Confirm with Isotope Pattern: Check for the corresponding potassium adduct [M+K]⁺ at m/z 204 (165 + 39). The presence of both sodium and potassium adducts is a strong indicator of salt contamination.
-
Q3: My signal intensity is very low and the baseline is noisy. What can I do?
A3: Poor signal-to-noise can stem from several issues, from sample preparation to instrument settings. [10][11]* Causality & Troubleshooting:
- Low Ionization Efficiency: Aromatic amines can sometimes be challenging to ionize efficiently. [12]Ensure your ion source parameters (e.g., capillary voltage, gas flows, source temperature) are optimized for a compound of this polarity and mass. Run a tuning and calibration routine on your instrument. [10] 2. Sample Concentration: The sample may be too dilute. Prepare a more concentrated sample to inject. Conversely, a sample that is too concentrated can cause ion suppression, where other matrix components compete with your analyte for ionization. 3. Contamination: A dirty ion source can significantly reduce sensitivity and increase noise. [11]Follow the manufacturer's protocol for cleaning the ion source optics (e.g., capillary, skimmer).
- Mobile Phase/Gas Purity: Ensure you are using high-purity solvents and collision/nebulizing gases. Contaminants can create high background noise. [13] Q4: The fragmentation pattern in my ESI-MS/MS spectrum is weak or non-existent, even at high collision energies.
A4: This indicates that the precursor ion ([M+H]⁺) is very stable or that the collision energy is not being transferred effectively.
-
Causality: Protonated aromatic systems can be quite stable, requiring significant energy to induce fragmentation. Incorrect instrument settings can also lead to inefficient fragmentation. [11]* Troubleshooting Steps:
-
Increase Collision Energy Systematically: Gradually increase the collision energy (e.g., in steps of 5-10 eV) to find the optimal setting for fragmentation. Create an energy-resolved plot to visualize the fragmentation efficiency. [14] 2. Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is flowing at the correct pressure. An insufficient amount of collision gas will result in poor fragmentation efficiency.
-
Optimize Precursor Ion Selection: Make sure the isolation window for your precursor ion (m/z 166) is set correctly and with sufficient resolution to exclude nearby ions.
-
Part 3: Suggested Experimental Protocol (LC-ESI-MS/MS)
This protocol provides a starting point for developing a robust analytical method for this compound.
1. Sample Preparation:
- Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Nebulizer Gas (N₂): 3 Bar.
- Drying Gas (N₂): 10 L/min.
- MS1 Scan Range: m/z 50-300.
4. Tandem Mass Spectrometry (MS/MS) Parameters:
- Precursor Ion: m/z 166.1.
- Isolation Window: ± 0.5 Da.
- Activation: Collision-Induced Dissociation (CID).
- Collision Gas: Argon.
- Collision Energy: Optimize between 10-30 eV. Start with 20 eV.
- MS2 Scan Range: m/z 40-170.
System Validation: Before running the sample, perform a system suitability test by injecting a known standard to verify retention time, peak shape, and signal intensity. Regularly calibrate the mass analyzer using the manufacturer's recommended calibration solution to ensure mass accuracy. [16]
References
-
Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]
-
StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. [Link]
-
Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]
-
Li, X., et al. (2015). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]
-
Chegg. (2019). Solved: This is the mass spectrum for anisole. [Link]
-
Chen, P. Y., & Shiea, J. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 946–957. [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]
-
NIST. (n.d.). Anisole. NIST WebBook. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]
-
Chemistry LibreTexts. (2022). Alpha Cleavage. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Kertész, V., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 934-938. [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 402-428. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
ResearchGate. (2025). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 8. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. gmi-inc.com [gmi-inc.com]
- 11. zefsci.com [zefsci.com]
- 12. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Technical Support Center: Avoiding Oxidation of the Amino Group in 1-(2-Amino-4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the aniline moiety in this compound presents unique challenges, primarily its susceptibility to oxidation. This document provides in-depth troubleshooting advice, proactive prevention strategies, and validated protocols to ensure the integrity of your material and the success of your experiments.
Section 1: Troubleshooting Guide - Reacting to Oxidation
This section addresses common issues observed during experiments, providing causes and immediate solutions in a direct question-and-answer format.
Q1: My vial of this compound, which was initially a light-colored solid, has developed a yellow or dark brown color upon storage. Is it still usable?
A1: The discoloration you are observing is a classic indicator of oxidation.[1][2] The aniline functional group in your compound is electron-rich, making it highly susceptible to aerial oxidation, especially upon exposure to light and air over time.[3] This process forms highly colored impurities, which can include quinone-imine species or polymeric aniline derivatives.[2][3][4]
Causality: The amino (-NH₂) and methoxy (-OCH₃) groups are both powerful electron-donating groups that increase the electron density of the aromatic ring.[5] This high electron density lowers the oxidation potential, making the molecule prone to losing electrons to atmospheric oxygen.
Recommended Action:
-
Assess the Purity: Before use, analyze the discolored material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the extent of degradation.
-
Purification: If the impurity level is minor, the material can often be salvaged. For solid anilines, an effective method is recrystallization from a suitable solvent system (e.g., ethanol/water). During this process, treatment with activated carbon can be highly effective at removing colored impurities.[1][6]
-
Prevention: For future storage, ensure the compound is kept in an amber vial, tightly sealed, and preferably stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
Q2: My reaction mixture turned dark green/black after adding a metal-based reagent. What is the cause and how can I fix it?
A2: A rapid and intense color change to dark green or black strongly suggests that the metal salt is directly oxidizing the aniline.[2] Many common transition metal salts, particularly those in higher oxidation states such as Cu(II) or Fe(III), are capable of acting as oxidizing agents.[2] The product is likely a complex mixture including polyaniline, which is known for its dark green/black appearance.[3]
Recommended Action:
-
Reagent Selection: If the reaction chemistry allows, switch to a metal salt in a lower oxidation state (e.g., use a Cu(I) salt instead of a Cu(II) salt).[2]
-
Procedural Control: If the higher oxidation state is necessary, modify the reaction conditions.
-
Lower the Temperature: Cool the reaction vessel to 0 °C or below before adding the metal salt.
-
Slow Addition: Add the metal salt solution dropwise to the solution of the aniline derivative to control the exotherm and minimize localized high concentrations.
-
-
Ultimate Solution - Protection: The most robust solution is to protect the amino group before introducing the metal reagent. This is discussed in detail in Section 2.
Q3: I'm trying to perform a nitration/halogenation, but I'm getting low yields and a significant amount of tarry, insoluble byproduct. Why?
A3: This is a common outcome when performing electrophilic aromatic substitution on highly activated anilines.[6] The issue is twofold:
-
Oxidation: The strong acids and electrophilic reagents used in these reactions (e.g., nitric/sulfuric acid mixtures) are potent oxidizing agents that readily degrade the unprotected, electron-rich aniline ring, leading to tar formation.[5][6]
-
Lack of Selectivity: The powerful activating nature of the amino group can lead to polysubstitution, further complicating the product mixture.[5]
Recommended Action: This issue is best addressed proactively. It is essential to temporarily reduce the activating nature of the amino group using a protecting group strategy before attempting such reactions. The most common and effective method is acetylation, which is detailed in Protocol 2.
Section 2: FAQs - Proactive Prevention Strategies
Proactive measures are the most effective way to manage the oxidative liability of this compound.
Q1: What are the fundamental strategies to prevent oxidation during a reaction?
A1: There are three primary strategies, which can be used independently or in combination:
-
Inert Atmosphere: This is the most direct method. By removing oxygen from the reaction environment, you eliminate a key reagent for oxidation. This is achieved by using Schlenk line techniques and sparging all solvents with an inert gas like nitrogen or argon.[2] This is crucial for reactions that are sensitive to air, especially those run at elevated temperatures or for extended periods.
-
Protecting Groups: This involves temporarily converting the highly reactive amino group into a less reactive functional group, such as an amide or a carbamate.[7][8] This strategy is indispensable when the reaction involves oxidizing agents or harsh conditions.[2][9]
-
pH and Temperature Control: The rate of aniline oxidation is often pH-dependent.[2] While specific data for this molecule is not widely published, aniline itself is more stable at neutral or slightly acidic pH. Running reactions at the lowest practical temperature also helps to minimize the rate of unwanted side reactions, including oxidation.[6]
Q2: Which protecting group should I choose for the amino group?
A2: The choice of protecting group depends on the downstream reaction conditions you plan to use. The key is to select a group that is stable during your intended reaction but can be removed cleanly afterward without affecting other functional groups (an "orthogonal" strategy).[7][9] For this compound, the most common choices are Acetyl, Boc, and Cbz.
| Protecting Group | Introduction Reagent | Stability | Deprotection Condition | Advantages/Disadvantages |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Stable to hydrogenation, mild acids/bases. | Strong acid or base hydrolysis (e.g., reflux in HCl/EtOH).[2] | Pros: Inexpensive, robust, easy to introduce. Cons: Removal requires harsh conditions that may not be suitable for sensitive molecules. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, weak acids.[9] | Strong acids (e.g., TFA, HCl).[9] | Pros: Mild removal conditions, volatile byproducts. Cons: Labile to strong acids. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Stable to mild acidic and basic conditions.[9] | Catalytic hydrogenolysis (H₂, Pd/C).[9][10] | Pros: Orthogonal to Boc and Fmoc, stable to many reagents. Cons: Requires hydrogenation equipment; not suitable if other reducible groups are present. |
Q3: How should I properly store and handle the stock compound?
A3: To ensure the long-term stability and purity of this compound:
-
Storage: Store in a tightly sealed amber glass vial to protect from light. For optimal longevity, flush the vial with nitrogen or argon before sealing. Store in a refrigerator or freezer (-20°C).
-
Handling: When weighing and dispensing the compound, do so efficiently to minimize exposure to air. If you are using it frequently, consider aliquoting the bulk supply into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire stock.
Visualizations & Decision Workflow
The following diagrams illustrate the decision-making process for handling this compound and the chemical strategy behind protection.
Caption: Workflow for the Acetyl Protection-Deprotection Strategy.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures.
Protocol 1: General Reaction Setup Under Inert Atmosphere
This protocol should be used for reactions that are sensitive to oxygen or run for extended periods.
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line manifold that provides alternating vacuum and inert gas (Nitrogen or Argon).
-
Purging: Evacuate the system under vacuum until the pressure is low, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add solid reagents, like this compound, to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, deoxygenated solvents via cannula or a syringe through a rubber septum. (To deoxygenate solvents, bubble inert gas through them for 15-30 minutes prior to use).
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, often by using an oil bubbler or a balloon filled with the inert gas.
Protocol 2: Protection of the Amino Group via Acetylation
This protocol converts the reactive amine to a stable acetanilide. [2][5]
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring. If using an acid chloride like acetyl chloride, a base such as pyridine (1.2 equivalents) should be included to neutralize the HCl byproduct. [5]4. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Quench the reaction by slowly adding it to a beaker of cold water or a saturated aqueous solution of sodium bicarbonate.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If acetic acid was used, the product may precipitate upon addition to water. Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification: The resulting crude N-(2-acetyl-5-methoxyphenyl)acetamide can be purified by recrystallization (e.g., from ethanol).
Protocol 3: Deprotection of the Acetanilide (Acidic Hydrolysis)
This protocol regenerates the free amino group after the desired synthetic transformations are complete. [2]
-
Suspension: Suspend the protected compound (the acetanilide derivative) in a mixture of ethanol and 6M hydrochloric acid (typically a 1:1 to 2:1 v/v ratio).
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Neutralization and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the solution by adding a base, such as a saturated aqueous solution of sodium bicarbonate or 2M NaOH, until the pH is ~7-8.
-
The deprotected product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate) or by filtration if it precipitates from the aqueous solution.
-
References
- BenchChem (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem Technical Support.
-
Wikipedia (2024). Aniline. [Link]
- Open Access Journals (n.d.).
-
Khan, F. et al. (n.d.). Bacterial degradation of monocyclic aromatic amines. PubMed Central (PMC). [Link]
-
Reddit r/chemistry (2014). Purify and dry aniline?. [Link]
-
Sweeting, L. M. (1998). Oxidizing Agents. Towson University. [Link]
- BenchChem (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. BenchChem Technical Support.
-
Turhan, K. et al. (2010). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]
-
Turhan, K. et al. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. [Link]
- BenchChem (2025).
-
Nielsen, P. et al. (2017). Analytical methods used to quantify amine oxidation. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. [Link]
-
Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Asian Publication Corporation (2010). Oxidation of Aniline using Different Reaction Pathways. [Link]
-
Pearson Study Prep (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
NCERT (2025-26). Amines. National Council of Educational Research and Training. [Link]
-
Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. [Link]
- Google Patents (1996). Method for purifying aniline.
-
Rebane, R. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central (PMC). [Link]
- BenchChem (2025). Common side reactions and byproducts in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone
An in-depth guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone.
Welcome to the technical support center for the scale-up synthesis of this compound (CAS 40513-43-7), a key intermediate in pharmaceutical manufacturing.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during process development and large-scale production. Our focus is on providing scientifically-grounded, practical solutions to ensure a robust, safe, and efficient synthesis.
Part 1: Synthesis Overview & Core Challenges
The most common and industrially viable route to this compound is the Friedel-Crafts acylation of 3-methoxyaniline. While straightforward in principle, scaling this reaction presents challenges related to regioselectivity, reaction control, and product purification.
The primary transformation is the acylation of 3-methoxyaniline with an acetylating agent, typically acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups activates the aromatic ring towards electrophilic substitution. However, their combined directing effects can lead to isomeric impurities if conditions are not precisely controlled.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthetic route to this compound.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, categorized by process stage.
I. Starting Materials and Reaction Setup
Question: My reaction yield is consistently low, and the final product is a dark, tarry substance. What could be the cause?
Answer: This is a classic symptom of issues with reagent quality or reaction setup, particularly moisture contamination.
-
Causality: Friedel-Crafts reactions are notoriously sensitive to moisture. The Lewis acid catalyst, typically AlCl₃, reacts vigorously with water to form aluminum hydroxide and hydrochloric acid. This deactivates the catalyst, halting the desired acylation and promoting side reactions and polymerization, which often result in tar formation.[3]
-
Troubleshooting Steps:
-
Reagent Quality:
-
3-Methoxyaniline: Ensure it is free of excess moisture and oxidation impurities (often indicated by a dark color). Distillation under reduced pressure may be necessary for large-scale batches if the quality is suspect.
-
Lewis Acid (AlCl₃): Use a fresh, high-purity grade. AlCl₃ that has been exposed to air will appear clumpy and yellowed, indicating hydration and reduced activity.
-
Solvent: Employ anhydrous solvents. For chlorinated solvents like dichloromethane (DCM), using a freshly opened bottle or drying over a suitable agent (e.g., CaH₂) is critical.
-
-
System Inertness: The entire reactor setup must be thoroughly dried (e.g., oven-dried glassware for lab scale, proper steam-out/nitrogen purge for industrial reactors) and maintained under an inert atmosphere (Nitrogen or Argon) throughout the addition and reaction phases.
-
Question: How do I choose the right Lewis acid and stoichiometry for scale-up?
Answer: While many Lewis acids can catalyze the reaction, aluminum chloride (AlCl₃) is most common due to its high activity and low cost. However, its use at scale requires careful consideration of stoichiometry and handling.
-
Mechanism Insight: The amino group of the aniline starting material is a Lewis base and will coordinate strongly with the AlCl₃ catalyst. This deactivates both the catalyst and the directing ability of the amino group. Therefore, more than a stoichiometric amount of catalyst is required. A second equivalent of AlCl₃ is needed to coordinate with the carbonyl oxygen of the acetylating agent, and a third is required to act as the catalyst for the electrophilic substitution.
-
Practical Recommendation: A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to 3-methoxyaniline is typically required for this reaction to proceed efficiently. Using less will result in incomplete conversion and the formation of N-acylated byproducts.
| Lewis Acid | Typical Equivalents | Pros | Cons on Scale-Up |
| AlCl₃ | 2.5 - 3.0 | High activity, low cost. | Highly hygroscopic, violent reaction with water, generates large volumes of acidic waste.[3] |
| FeCl₃ | 2.5 - 3.0 | Lower cost, less reactive with water. | Generally lower catalytic activity than AlCl₃, may require higher temperatures. |
| TfOH | Catalytic (0.1-0.5) | Can be used in catalytic amounts, less waste. | High cost, highly corrosive.[4] |
For most industrial applications, the cost-effectiveness of AlCl₃ makes it the preferred choice, despite the handling challenges.
II. Reaction Control and Selectivity
Question: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 2-amino-4-methoxy product?
Answer: Achieving high regioselectivity is dependent on controlling the directing effects of the substituents. The acylation should occur ortho to the powerful activating amino group and para to the methoxy group. Formation of the primary alternative, 1-(4-amino-2-methoxyphenyl)ethanone, occurs when acylation is directed ortho to the methoxy group.
-
Key Control Parameter: Temperature. The most critical factor is maintaining a low reaction temperature.
-
Rationale: The Friedel-Crafts acylation is highly exothermic. Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the formation of the less-favored isomer.
-
Protocol: The addition of the acetyl chloride to the mixture of 3-methoxyaniline and AlCl₃ in the solvent should be performed slowly, maintaining an internal temperature between 0°C and 10°C .[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.
-
Caption: Troubleshooting workflow for common synthesis issues.
III. Work-up and Purification
Question: The work-up procedure is hazardous due to a violent exotherm and gas evolution when quenching the reaction mixture. How can this be managed safely on a large scale?
Answer: The quench step is one of the most hazardous parts of this process. The unreacted AlCl₃ and the AlCl₃ complexed with the product react violently with water, releasing significant heat and HCl gas. A standard quench (adding water to the reaction) is extremely dangerous at scale.
-
Recommended Procedure: Reverse Quench.
-
Prepare a separate vessel containing a stirred mixture of crushed ice and water (or dilute HCl).
-
Cool the main reactor containing the reaction mixture to 0-5°C.
-
Slowly and carefully transfer the reaction mixture from the reactor into the ice/water mixture via a dip tube or pressure transfer.
-
Crucial: Maintain vigorous stirring in the quench vessel to dissipate heat effectively. The temperature of the quench mixture should be monitored and not allowed to rise excessively. This procedure ensures that water is always in excess, which helps to absorb the heat generated.[6]
-
Question: After quenching and phase separation, my product is still dark and impure. What is the best scalable purification method?
Answer: Column chromatography is not practical for large-scale purification. The most effective method is recrystallization .
-
Impurity Profile: The dark color is often due to high-molecular-weight polymeric byproducts. Other impurities include isomeric products and residual inorganic salts.
-
Purification Protocol:
-
Initial Work-up: After the quench, the aqueous layer is separated. The organic layer should be washed sequentially with dilute HCl (to remove any unreacted aniline), water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally brine.[6]
-
Decolorization: The crude organic solution can be treated with activated carbon at room temperature or gentle heat (e.g., 40°C) for 30-60 minutes, followed by filtration through a pad of celite to remove the carbon and adsorbed colored impurities.
-
Crystallization: Concentrate the organic solvent under reduced pressure. The resulting crude solid or oil can be recrystallized from a suitable solvent system. A common and effective system is Ethanol/Water or Isopropanol/Heptane . The goal is to dissolve the crude product in the minimum amount of hot solvent and then either add the anti-solvent or allow it to cool slowly to induce crystallization of the pure product.
-
Part 3: Scalable Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale, with considerations for scale-up.
Materials:
-
3-Methoxyaniline (1.0 eq)
-
Aluminum Chloride (AlCl₃) (2.8 eq)
-
Acetyl Chloride (1.05 eq)
-
Dichloromethane (DCM), Anhydrous (10-15 volumes)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate Solution, Saturated
-
Brine (Saturated NaCl solution)
-
Ethanol & Deionized Water (for recrystallization)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed reactor with anhydrous DCM and inert with a nitrogen atmosphere.
-
Catalyst Slurry: Cool the DCM to 0-5°C. Under nitrogen, carefully and portion-wise, add the aluminum chloride (AlCl₃). Stir to form a slurry. This addition is exothermic.
-
Substrate Addition: Slowly add the 3-methoxyaniline to the AlCl₃ slurry, maintaining the internal temperature below 10°C. A thick complex will form.
-
Acylation: Add the acetyl chloride dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at 10°C for another hour, then let it warm to room temperature (20-25°C) and stir for 4-6 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Quench (Reverse): In a separate vessel, prepare a mixture of crushed ice and water. Cool the reactor containing the reaction mixture back down to 0-5°C. Slowly transfer the reaction mixture into the ice/water with vigorous stirring.
-
Work-up:
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation & Purification:
-
Filter off the drying agent.
-
(Optional) Treat the filtrate with activated carbon and filter through celite.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
-
Part 4: Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[7][8][9]
-
Reagent Handling: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Both should be handled in a well-ventilated fume hood or an enclosed system.[9][10]
-
Exothermic Reactions: The formation of the AlCl₃ complex and the final quench are highly exothermic. Ensure adequate cooling capacity and controlled addition rates to prevent thermal runaways.[11]
-
Gas Evolution: The quench step liberates significant quantities of HCl gas. The quench vessel should be adequately vented to a scrubber system.
References
-
ChemicalBook. (2023). Ethanone, 2-[aMino]-1-[3- nitro Safety Data Sheet. Retrieved from https://www.chemicalbook.com/productmsds/CB72594498_EN.htm
-
CP Lab Safety. (n.d.). 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%. Retrieved from [Link]
-
ChemBK. (2024). 2-AMINO-4'-METHOXYACETOPHENONE. Retrieved from [Link]
- Augustine, J. K., et al. (2008). Novel and Highly Regioselective Friedel–Crafts Alkylation of 3,5-Dimethoxyaniline. Synlett, 2008(16), 2431-2434.
- Li, Y., et al. (2019). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry, 15, 2105-2111.
-
PubChem. (n.d.). 2-Amino-4'-methoxyacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
- Cindro, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1439-1446.
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
YouTube. (2020). Friedel Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Continuous two step flow synthesis of M-amino acetophenone.
- Google Patents. (n.d.). Preparation method of 2-fluoro-4-methoxyacetophenone.
Sources
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. US9150497B2 - Continuous two step flow synthesis of M-amino acetophenone - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of 1-(2-Amino-4-methoxyphenyl)ethanone
Welcome to the technical support center for the impurity profiling and identification of 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in scientific principles to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the impurity profiling of this compound. The solutions provided are based on established analytical principles and practical laboratory experience.
Chromatography Issues
Q1: I'm observing significant peak tailing for the main compound peak in my reverse-phase HPLC analysis. What is the likely cause and how can I fix it?
A1: Peak tailing for a basic analyte like this compound in reverse-phase HPLC is a common issue, often stemming from interactions with acidic silanol groups on the silica-based stationary phase.[1] The primary amine group in your compound is basic and can interact with these residual silanols, leading to a distorted peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with your protonated basic analyte.[1]
-
Use of an Amine Additive: Incorporating a small amount of a basic additive, like triethylamine (TEA), into your mobile phase can competitively bind to the active silanol sites, effectively masking them from your analyte.
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the column surface and minimize ionic interactions that contribute to tailing.[1] Concentrations in the 10-25 mM range are typically sufficient.[1]
-
Column Selection: Consider using a column with a high-purity silica stationary phase and robust end-capping. These columns have a lower concentration of accessible silanol groups, which minimizes tailing for basic compounds.[1]
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate peak tailing. Try reducing the amount of sample injected to see if the peak shape improves.
Q2: I'm seeing a new, unexpected peak appear in my chromatogram after my sample has been stored for a few days. What could this be?
A2: The appearance of a new peak upon storage suggests degradation of your compound. Aromatic amines are susceptible to oxidation, especially when exposed to air and light.[2] The primary amine on this compound is a likely site for oxidative degradation, potentially forming nitroso or nitro derivatives.[2]
To Investigate and Mitigate:
-
Forced Degradation Studies: To confirm if the new peak is a degradation product, you can perform forced degradation studies.[3][4] Exposing your compound to controlled stress conditions (e.g., acid, base, oxidation, heat, light) can help you predict and identify potential degradation products.[3][4]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of the new peak.[5][6] An increase in mass corresponding to the addition of one or more oxygen atoms would support the hypothesis of oxidation.
-
Proper Storage: To minimize degradation, store your compound in a tightly sealed, amber vial under an inert atmosphere (like nitrogen or argon) and at reduced temperatures (refrigerated or frozen).[2]
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time variability can be caused by several factors related to the HPLC system, mobile phase, or the column itself.
Systematic Troubleshooting:
-
Check the Pumping System: Ensure your pump is delivering a consistent flow rate and mobile phase composition.[7] Check for leaks in the pump seals or other parts of the system. If you are using a gradient, verify that the proportioning valves are functioning correctly.[7]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit.[7] Ensure it is prepared fresh, well-mixed, and degassed.[7]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
Impurity Identification
Q4: I have several small impurity peaks in my chromatogram. How do I go about identifying what they are?
A4: Identifying unknown impurities requires a multi-step approach, often involving a combination of analytical techniques. The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][9][10]
Workflow for Impurity Identification:
-
LC-MS Analysis: This is the first and most crucial step.[5][6][11] It will provide the molecular weight of each impurity. High-resolution mass spectrometry (HRMS) can provide accurate mass data, which allows for the prediction of the elemental composition of the impurities.[5][12]
-
LC-MS/MS Analysis: By inducing fragmentation of the impurity ions, MS/MS provides structural information that can help in elucidating the chemical structure.[11]
-
Consider the Synthesis Route: Potential impurities often include unreacted starting materials, intermediates, by-products of side reactions, and reagents.[9] Review the synthesis of this compound to predict likely process-related impurities. For example, Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, can sometimes lead to polysubstitution or isomeric by-products.[13][14][15]
-
Forced Degradation Studies: As mentioned earlier, these studies help in identifying degradation products that may be present in your sample.[3][4]
-
Isolation and NMR Spectroscopy: For definitive structure elucidation of significant impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[16][17][18][19] NMR provides detailed information about the connectivity of atoms in a molecule.[16][17][18][19]
Q5: I suspect an impurity is a starting material from the synthesis. How can I confirm this?
A5: The most straightforward way to confirm the identity of a suspected process-related impurity is by direct comparison.
Confirmation Steps:
-
Obtain a Reference Standard: Acquire an authentic sample of the suspected starting material or intermediate.
-
Spiking Study: Prepare a solution of your sample and "spike" it with a small amount of the reference standard. Analyze this spiked sample by HPLC.
-
Peak Co-elution: If the suspected impurity peak in your sample increases in area and maintains a single, symmetrical peak shape after spiking, it is a strong indication that the impurity and the reference standard are the same compound.
-
Spectral Comparison: If using a photodiode array (PDA) detector, you can also compare the UV spectra of the impurity peak and the reference standard for further confirmation.
Experimental Protocols
Here are detailed protocols for key experiments in the impurity profiling of this compound.
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on your specific instrumentation and the impurity profile of your sample.
Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set to the λmax of this compound (determine this by running a UV scan) or use a PDA detector to monitor a range of wavelengths.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject your sample and analyze the chromatogram for the main peak and any impurity peaks. The percent area of each impurity can be calculated to estimate its relative concentration.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[3][4][20] The goal is to achieve 5-20% degradation of the main compound.[20]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method (Protocol 1) alongside a control sample (unstressed) to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Impurity Profiling and Identification.
Caption: Troubleshooting Guide for HPLC Peak Tailing.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Benchchem. A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- HPLC Troubleshooting Guide.
- alwsci.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ResolveMass.
- Hypha Discovery.
- ResearchGate. (PDF)
- Shimadzu.
- MDPI. Liquid Nuclear Magnetic Resonance (NMR)
- Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
- Benchchem.
- Benchchem. Common impurities in commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- MedCrave online.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Asian Journal of Research in Chemistry.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a comprehensive review of method development by hplc.
- International Journal of Pharmaceutical Sciences Review and Research.
- Pharm
- Benchchem. Assessing the Purity and Quality of Commercially Available 1-(2-Amino-4,5- dimethoxyphenyl)
- Master Organic Chemistry. EAS Reactions (3)
- NIH.
- Pharmaguideline.
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- RJPT.
- precisionFDA. 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE.
- Sigma-Aldrich.
- SIELC Technologies. Ethanone, 1-(2-methoxyphenyl)-. (2018).
- PubMed.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Wiley Analytical Science. Analysis of impurities in pharmaceuticals. (2021).
- BLDpharm. 4101-30-8|1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry Steps.
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpionline.org [jpionline.org]
- 10. database.ich.org [database.ich.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving Regioselectivity of Reactions Involving 1-(2-Amino-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(2-Amino-4-methoxyphenyl)ethanone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile compound. As Senior Application Scientists, we understand the nuances and challenges you face in your synthetic endeavors. This resource is structured to provide not just protocols, but the underlying scientific principles to empower your experimental design and execution.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic properties of this compound. The regioselectivity of its reactions is primarily governed by the interplay of the directing effects of its three substituents on the aromatic ring: the amino (-NH₂), methoxy (-OCH₃), and acetyl (-COCH₃) groups.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) and -I (inductive) effects. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the benzene ring, particularly at the positions ortho and para to it.[1][2]
-
Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group.[3][4] Similar to the amino group, the oxygen's lone pairs participate in resonance, enriching the electron density at the ortho and para positions.[3]
-
Acetyl Group (-COCH₃): A deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), making the ring less reactive towards electrophiles and directing incoming groups to the meta position.
The combination of these groups leads to a complex pattern of activation and deactivation across the aromatic ring, which can present challenges in achieving high regioselectivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the aromatic ring of this compound for electrophilic substitution?
The positions C3, C5, and C6 are the potential sites for electrophilic substitution. The directing effects of the substituents are as follows:
-
The amino group at C2 strongly activates the C1, C3, and C5 positions.
-
The methoxy group at C4 strongly activates the C3 and C5 positions.
-
The acetyl group at C1 deactivates the ring and directs incoming electrophiles to the C3 and C5 positions.
Therefore, the C3 and C5 positions are the most activated and likely to be the primary sites of electrophilic attack. The C6 position is sterically hindered by the adjacent acetyl group.
Q2: How can I favor substitution at the C5 position over the C3 position?
Achieving high selectivity between the C3 and C5 positions can be challenging. However, you can influence the outcome by considering the following:
-
Steric Hindrance: The C3 position is ortho to the amino group, while the C5 position is ortho to the methoxy group. A bulky electrophile may preferentially attack the less sterically hindered C5 position.
-
Protecting Groups: Temporarily protecting the highly activating amino group can significantly alter the regiochemical outcome. For instance, converting the amino group to an amide (e.g., acetamide) will reduce its activating effect and increase its steric bulk, potentially favoring substitution at C5.[5]
Q3: I am attempting a Friedländer annulation to synthesize a quinoline derivative. What factors control the regioselectivity?
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8] In the case of this compound, the regioselectivity of the initial condensation step is key. The reaction will proceed via the formation of an enamine or enolate from the methylene-containing reactant, which then attacks the carbonyl carbon of the ethanone. The subsequent cyclization and dehydration yield the quinoline. The substitution pattern of the final quinoline will depend on the nature of the methylene compound used.
III. Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides systematic solutions.
Problem 1: Low yield and a mixture of regioisomers in electrophilic aromatic substitution (e.g., halogenation, nitration).
Possible Causes:
-
Competing Directing Effects: The strong activating effects of the amino and methoxy groups lead to multiple reactive sites.
-
Reaction Conditions: Harsh reaction conditions (high temperature, strong acids) can lead to side reactions and reduced selectivity.
-
Substrate Decomposition: The presence of the amino group can make the substrate susceptible to oxidation or decomposition under certain conditions.
Solutions:
A. Strategic Use of Protecting Groups:
The most effective way to control regioselectivity is to temporarily modify the directing ability of the amino group.
-
Protocol 1: N-Acetylation
-
Dissolve this compound in acetic anhydride.
-
Add a catalytic amount of a base like pyridine or sodium acetate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the product.
-
Proceed with the desired electrophilic substitution reaction. The acetylated amino group is now a moderately activating, ortho, para-director with increased steric bulk.
-
Deprotect by hydrolysis with aqueous acid or base to regenerate the amino group.
-
-
Table 1: Common Protecting Groups for the Amino Functionality
| Protecting Group | Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | Acetic anhydride, pyridine | Acid or base hydrolysis | Simple, inexpensive | Can be difficult to remove in some cases |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | Stable to many conditions, easily removed | More expensive than acetyl |
| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate | Catalytic hydrogenation | Orthogonal to acid/base labile groups | Requires specialized equipment for hydrogenation |
B. Optimization of Reaction Conditions:
-
Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. This often favors the kinetically controlled product.
-
Choice of Reagent: Use milder and more selective reagents. For example, for bromination, use N-bromosuccinimide (NBS) instead of Br₂.
Problem 2: Unexpected side-products during Friedländer quinoline synthesis.
Possible Causes:
-
Self-condensation: The ketone partner in the reaction may undergo self-condensation under the reaction conditions.
-
Alternative Cyclization Pathways: Depending on the reaction conditions, other cyclization pathways may compete with the desired Friedländer annulation.
-
Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst is critical. Lewis acids such as ZnCl₂ or solid acid catalysts like Nafion can improve yields and selectivity.[6][8]
-
Reaction Temperature and Time: Carefully control the reaction temperature and time to minimize side reactions. Microwave-assisted synthesis can sometimes offer improved results with shorter reaction times.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amino group.
Experimental Workflow for a Typical Friedländer Synthesis:
Caption: General workflow for a Friedländer quinoline synthesis.
Problem 3: Difficulty in achieving regioselective alkylation or acylation of the amino group versus the aromatic ring.
Possible Causes:
-
The amino group is a strong nucleophile and will typically react faster than the aromatic ring.
-
Under certain conditions (e.g., Friedel-Crafts), both N- and C-alkylation/acylation can occur.
Solutions:
-
N-Alkylation/Acylation: To selectively modify the amino group, use standard conditions for amine functionalization, such as reacting with an alkyl halide or acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
C-Alkylation/Acylation (Friedel-Crafts): To favor reaction on the aromatic ring, the amino group must first be protected (see Protocol 1). The protected substrate can then undergo a Friedel-Crafts reaction. The directing effects of the protected amino group and the other substituents will determine the regioselectivity.
Logical Flow for Choosing a Synthetic Strategy:
Caption: Decision-making flowchart for reactions with this compound.
This technical guide provides a starting point for addressing regioselectivity challenges with this compound. Successful synthesis will always depend on careful planning, optimization of reaction conditions, and a thorough understanding of the underlying chemical principles.
IV. References
-
Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Thieme.
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
National Institutes of Health. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Crystallization of 1-(2-Amino-4-methoxyphenyl)ethanone
Welcome to the technical support center for the crystallization of 1-(2-Amino-4-methoxyphenyl)ethanone (CAS No. 335104-63-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-purity crystalline material of this important chemical intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just protocols, but the underlying scientific reasoning to empower your decision-making process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is "oiling out" instead of crystallizing upon cooling. What's causing this and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation is a common issue where the solute separates from the solution as a supercooled liquid rather than a solid crystalline lattice. This typically occurs for one of two reasons: the solution is too supersaturated, or the cooling rate is too rapid.
-
Causality: When a solution is highly supersaturated, the solute molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they rapidly crash out of the solution as a disordered, amorphous oil. This is especially prevalent if the cooling process is too fast, which kinetically favors the formation of an oil over the thermodynamically more stable crystalline solid. The presence of impurities can also lower the melting point of the solute-solvent mixture, further encouraging oiling.
-
Troubleshooting Protocol:
-
Re-heat and Dilute: If an oil has formed, gently reheat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small, measured amount of the hot solvent (e.g., 5-10% more by volume) to slightly reduce the supersaturation level. The goal is to find the sweet spot where the compound is still poorly soluble at low temperatures but doesn't crash out immediately upon cooling.[1]
-
Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. Once at room temperature, you can then proceed to slower, controlled cooling in a refrigerator or a programmable cooling bath. An ideal crystallization should show initial crystal formation within 5-20 minutes of cooling.[1]
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add a single seed crystal to the cooled, saturated solution to induce crystallization.[2]
-
Q2: I'm having trouble selecting an appropriate solvent system for recrystallization. What are the key properties to consider for this compound?
A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, which is a moderately polar molecule, a systematic approach to solvent selection is crucial.
-
Expertise & Rationale: The molecule possesses a polar amino group (-NH2) and a ketone carbonyl group (C=O), which can participate in hydrogen bonding, as well as a less polar aromatic ring and methoxy group (-OCH3). This amphiphilic nature suggests that a single solvent may not be perfect, and a mixed-solvent system could be optimal.
-
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a single test solvent to each tube at room temperature.
-
Observe the solubility. An ideal "poor" solvent will not dissolve the compound at room temperature. An ideal "good" solvent will dissolve it completely.
-
For tubes where the compound is insoluble at room temperature, heat the mixture gently. A suitable single solvent will dissolve the compound when hot.
-
Allow the heated tubes to cool. The best single solvent will show significant crystal formation upon cooling.
-
-
Recommended Solvent Systems:
| Solvent System | Type | Rationale & Application |
| Ethanol/Water | Mixed | This compound is likely soluble in hot ethanol and insoluble in water. Dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly. |
| Ethyl Acetate/Hexane | Mixed | Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Hexane is a non-polar anti-solvent. Dissolve in minimal hot ethyl acetate and add hexane until turbidity is observed, then clarify with heat and cool. |
| Isopropanol | Single | A polar protic solvent that often provides the right solubility profile for compounds of this nature—good solubility when hot, poor when cold. |
| Toluene | Single | An aromatic solvent that can be effective, especially if pi-pi stacking interactions are significant in the crystal lattice. Toluene is a less hazardous alternative to benzene.[2] |
-
Key Considerations:
-
Avoid highly volatile solvents like dichloromethane or acetone for slow crystallizations, as rapid evaporation can lead to poor quality crystals or powder formation.[2]
-
The amino group on the phenyl ring makes the compound slightly basic. Ensure your solvent is neutral to avoid unwanted side reactions.
-
Q3: My final crystalline product has a low melting point and a broad melting range. How can I improve its purity?
A3: A low and broad melting point is a classic indicator of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. The goal is to remove impurities that have different solubility profiles from your target compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving product purity.
-
Detailed Protocols:
-
Activated Charcoal Treatment: If your crude product has a noticeable color, this often indicates the presence of highly conjugated, colored impurities.
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Add the charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheat.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the clear, filtered solution to cool and crystallize as usual.
-
-
Managing Yield: A very low yield after the first crystallization might mean too much solvent was used.[1]
-
Testing the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and evaporate a small amount. If a significant amount of solid residue remains, your compound is still in solution.
-
Recovery: You can recover this material by partially evaporating the solvent from the mother liquor to induce a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
-
Fractional Crystallization: If you have a significant amount of a specific impurity, a second recrystallization is often necessary. The first crop of crystals will be enriched in your desired compound. By repeating the process, you further purify the material.
-
Q4: What are the key physicochemical properties of this compound that I should be aware of during crystallization?
A4: Understanding the fundamental properties of the molecule is essential for designing a successful crystallization protocol.
| Property | Value / Observation | Implication for Crystallization | Source |
| Molecular Formula | C₉H₁₁NO₂ | - | [3] |
| Molecular Weight | 165.19 g/mol | Used for all stoichiometric calculations. | [3] |
| Appearance | Yellow crystalline solid | The color can be an indicator of purity. A lighter yellow is generally purer. Darker shades may indicate oxidation or impurities. | |
| Melting Point | 128-132 °C (for a related compound) | This provides a target melting point for your pure substance. A sharp melting point within this range indicates high purity.[4] | |
| Solubility | Moderately soluble in polar organic solvents (DMSO, DMF), relatively insoluble in water. | Guides solvent selection. Suggests that alcohols (ethanol, isopropanol) or mixed systems like ethanol/water will be effective. | |
| Key Functional Groups | Primary amine (-NH₂), Ether (-OCH₃), Ketone (C=O) | The amino and ketone groups can form intermolecular hydrogen bonds, which are crucial for forming a stable crystal lattice. The methoxy group adds some steric bulk and influences packing. | [5] |
-
Expert Insight: The presence of both a hydrogen bond donor (the -NH₂) and acceptors (the -NH₂, C=O, and -OCH₃) strongly suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice. Solvents that can compete with these interactions (like water or alcohols) must be used judiciously to ensure the compound precipitates.
References
-
The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. [Link]
- US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google P
-
Guide for crystallization. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- DE102007032451B4 - Process for the preparation of aromatic ketones - Google P
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. [Link]
- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)
-
1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE - precisionFDA. [Link]
-
Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9) - Cheméo. [Link]
-
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | C10H13NO3 | CID 602085 - PubChem. [Link]
-
2-Amino-4'-methoxyacetophenone | C9H11NO2 | CID 412889 - PubChem. [Link]
Sources
Technical Support Guide: Safe Handling and Disposal of 1-(2-Amino-4-methoxyphenyl)ethanone Waste
Introduction: 1-(2-Amino-4-methoxyphenyl)ethanone is a valuable intermediate in synthetic chemistry, particularly in the development of analgesic agents and novel fungicides. Its aromatic amine and ketone functionalities, however, necessitate stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to manage waste streams containing this compound effectively. Our approach moves beyond simple instruction to explain the scientific rationale behind each recommendation, empowering users to make informed safety decisions.
Section 1: Compound Identification and Hazard Summary
A clear understanding of the substance's properties is the foundation of safety. The table below summarizes the key identifiers and hazards associated with this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 42465-53-2 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and disposal of this compound.
Q1: What are the correct storage conditions for this compound and its waste?
A: Both the pure compound and its generated waste should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[3] The storage temperature should be maintained below 25°C. Containers must be kept tightly sealed to prevent the release of vapors and degradation. It is critical to store this compound and its waste away from incompatible materials, especially strong oxidizing agents and acids, as the amino group can undergo hazardous reactions.[4][5]
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this chemical waste?
A: Given its hazard profile, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use. A lab coat or other protective clothing is required to prevent skin contact.[3][6][7]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation.[8][9]
Q3: How should I classify waste containing this compound?
A: This waste should be classified as non-halogenated organic solid waste . If it is dissolved in a solvent, it would be classified as non-halogenated organic liquid waste , provided the solvent itself is not halogenated.[10] It is crucial to never mix this waste with halogenated solvent waste streams, as this complicates and increases the cost of disposal.
Q4: I only have a few milligrams of waste. Can I dispose of it in the regular trash or down the drain?
A: Absolutely not. Disposal of this chemical in regular trash or down the drain is a violation of safety protocols and environmental regulations.[4] Due to its hazards, even trace amounts must be collected as chemical waste. The compound is relatively insoluble in water, meaning drain disposal could lead to accumulation in plumbing and eventual release into waterways.
Q5: What is the definitive procedure for disposing of waste containing this compound?
A: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][11] The process involves collecting the waste in a designated, properly labeled, and chemically compatible container.[4][10] Refer to the Standard Operating Protocol in Section 4 for detailed steps.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I've spilled about a gram of the solid compound on the lab bench inside the fume hood. What is the correct cleanup procedure?
A:
-
Ensure Safety: Keep the area restricted. Ensure your PPE (gloves, goggles, lab coat) is worn correctly.
-
Prevent Dust: Do not use a dry brush or paper towel to sweep the powder, as this will generate dust that can be inhaled.[6]
-
Adsorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the mixture into a designated dustpan.
-
Containerize: Transfer the collected material into a container labeled "Solid Waste: this compound spill debris."
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water.[4] All cleaning materials must also be placed in the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to the protocol in Section 4.
Q2: My gloves are contaminated with the compound. What is the proper technique for removal and disposal?
A:
-
Grasp the outside of one glove at the wrist with your other gloved hand, being careful not to touch your bare skin.
-
Peel the glove off, turning it inside out as you remove it.
-
Hold the removed glove in your remaining gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated solid hazardous waste container.
-
Wash your hands thoroughly with soap and water.[8]
Q3: What are the immediate first-aid measures for accidental skin or eye contact?
A:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing any contaminated clothing. If skin irritation occurs or persists, seek medical advice.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately for treatment advice.[12]
Section 4: Standard Operating Protocol (SOP): Collection and Disposal of Solid Waste
This protocol provides a self-validating system for the routine disposal of solid waste containing this compound.
1.0 Waste Generation and Segregation 1.1. All materials (e.g., contaminated filter paper, weighing boats, gloves, cleanup debris) containing this compound must be considered hazardous waste. 1.2. At the point of generation, segregate this waste into a container designated for non-halogenated organic solids . 1.3. Causality: Proper segregation prevents dangerous chemical reactions and simplifies the disposal process, which is often based on waste stream categories.[10] Mixing with incompatible waste streams, such as strong acids or oxidizers, is strictly forbidden.[5]
2.0 Waste Containerization 2.1. Use only chemically compatible, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) containers are a suitable choice.[10] 2.2. The container must be kept closed at all times except when adding waste. 2.3. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10]
3.0 Labeling 3.1. Affix a hazardous waste tag to the container as soon as the first item of waste is added. 3.2. Clearly write the full chemical name: "This compound " and list any other chemical constituents. 3.3. Update the label with the date and amount each time waste is added. 3.4. Trustworthiness: Accurate and complete labeling is a regulatory requirement and ensures that EHS personnel can handle and dispose of the waste safely.
4.0 Storage and Disposal 4.1. Store the labeled waste container in a designated satellite accumulation area within the laboratory, such as a ventilated cabinet. 4.2. Once the container is full (or if waste generation is complete), submit a chemical waste pickup request to your institution's EHS department following their specific procedures.
Section 5: Workflow Diagrams
The following diagrams provide visual guides for key decision-making processes related to the management of this compound waste.
Caption: Waste Disposal Decision Workflow.
Caption: Small Laboratory Spill Response Workflow.
References
-
1-(4-Amino-2-methoxyphenyl)ethan-1-one. PubChem, National Institutes of Health. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Material Safety Data Sheet - 2-amino acetophenone. Oxford Lab Fine Chem LLP. [Link]
-
Chemical Compatibility Chart. Cole-Parmer. [Link]
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- 2. This compound | 42465-53-2 [sigmaaldrich.com]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 1-(2-Amino-4-methoxyphenyl)ethanone and its Isomers in Synthetic Chemistry
Introduction: The Strategic Importance of Isomer Selection in Synthesis
In the intricate world of synthetic chemistry, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and outcome of a reaction pathway. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit remarkably distinct chemical behaviors. This guide provides an in-depth technical comparison of 1-(2-Amino-4-methoxyphenyl)ethanone and its key aminophenol isomers. We will explore how the subtle repositioning of the amino and methoxy groups on the phenyl ring profoundly influences their synthetic utility, particularly in the construction of heterocyclic scaffolds vital to the pharmaceutical industry.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the reactivity of these versatile building blocks. By understanding the "why" behind the "how," you will be better equipped to make informed decisions in your synthetic endeavors.
Physicochemical Properties: The Foundation of Reactivity
Before delving into synthetic applications, it is crucial to understand the fundamental physicochemical properties of these isomers. These characteristics, summarized in Table 1, influence everything from solvent selection to reaction kinetics. The ortho-isomer, this compound, is the primary focus of this guide, and its properties will be compared against its meta and para-amino counterparts, as well as an isomer with a rearranged methoxy group.
Table 1: Physicochemical Properties of Selected Aminomethoxyacetophenone Isomers
| Property | This compound | 1-(3-Amino-4-methoxyphenyl)ethanone | 1-(4-Amino-3-methoxyphenyl)ethanone |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| Appearance | Yellowish solid | Light brown crystalline solid | Brown solid |
| Melting Point | 97-101 °C | 118-122 °C | Not Reported |
| Boiling Point | Decomposes | Not available | Not available |
| Solubility | Soluble in DMSO, methanol | Soluble in DMSO, ethanol | Soluble in organic solvents |
| pKa (predicted) | ~3.5 (amino group) | ~4.0 (amino group) | ~4.5 (amino group) |
Note: Data is compiled from various sources and predicted values. Experimental verification is recommended.
Synthesis of Aminomethoxyacetophenone Isomers: A Comparative Overview
The efficient synthesis of these isomers is a prerequisite for their use in more complex transformations. A common and effective strategy involves the nitration of a methoxyacetophenone precursor followed by the reduction of the nitro group. The regioselectivity of the initial nitration step is a critical factor that is governed by the directing effects of the acetyl and methoxy groups.
Directing Effects in Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the acetyl group (-COCH₃) is a deactivating and meta-directing group because it withdraws electron density from the ring. When both groups are present, their combined influence determines the position of electrophilic attack.
DOT Script for Directing Effects
Caption: Directing effects of methoxy and acetyl groups.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-methoxyacetophenone.
Step 1: Nitration of 3-Methoxyacetophenone
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 15.0 g (0.1 mol) of 3-methoxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C. The major product formed is 1-(2-nitro-4-methoxyphenyl)ethanone due to the directing effect of the methoxy group to the ortho position.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid, 1-(2-nitro-4-methoxyphenyl)ethanone, by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Step 2: Reduction of 1-(2-Nitro-4-methoxyphenyl)ethanone
-
In a round-bottom flask, suspend 19.5 g (0.1 mol) of 1-(2-nitro-4-methoxyphenyl)ethanone in 100 mL of ethanol.
-
Add 35 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.[1]
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the solution is basic.[1]
-
Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.[1]
Comparative Reactivity in Heterocyclic Synthesis
The true value of these isomers as synthetic precursors is most evident in their application to the synthesis of heterocyclic compounds. The relative positions of the amino and acetyl groups dictate the feasibility and efficiency of intramolecular cyclization reactions.
The Friedländer Annulation: A Tale of Two Isomers
The Friedländer synthesis is a classic and powerful method for the construction of quinoline and substituted quinoline scaffolds.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3]
This compound (The ortho-Isomer): An Ideal Substrate
The ortho positioning of the nucleophilic amino group and the electrophilic acetyl group in this compound makes it an excellent substrate for the Friedländer synthesis.[4] The proximity of these functional groups facilitates an intramolecular cyclization, leading to the efficient formation of highly substituted quinolines.
DOT Script for Friedländer Synthesis
Sources
A Comparative Guide to the Biological Activity of Acetophenone Derivatives, with a Focus on 1-(2-Amino-4-methoxyphenyl)ethanone
Introduction: The Acetophenone Scaffold as a Privileged Structure in Medicinal Chemistry
Acetophenones, a class of organic compounds characterized by an acetyl group attached to a benzene ring, represent a versatile and privileged scaffold in medicinal chemistry. Their derivatives have garnered significant interest due to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the acetyl group. This guide provides a comparative analysis of the biological activities of various acetophenone derivatives, with a particular focus on the structural attributes of 1-(2-Amino-4-methoxyphenyl)ethanone . While direct and extensive experimental data on the biological activity of this specific compound is limited in peer-reviewed literature, we can infer its potential activities based on well-established structure-activity relationships (SAR) within the acetophenone class. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data from closely related analogs, to inform future research and development efforts.
Comparative Analysis of Biological Activities
The strategic placement of functional groups on the acetophenone ring dictates the molecule's interaction with biological targets. The presence of an amino (-NH₂) group at the ortho position and a methoxy (-OCH₃) group at the para position in "this compound" suggests a unique electronic and steric profile that likely confers a range of biological effects.
Antimicrobial and Antifungal Activity: A Tale of Substitution Patterns
The antimicrobial and antifungal potency of acetophenone derivatives is largely governed by the electronic and hydrophobic characteristics of their substituents.
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups , such as nitro (NO₂) groups, particularly at the para-position, have been shown to enhance antibacterial activity.[1]
-
Hydroxyl (-OH) groups , especially at the ortho-position, can contribute to increased potency against certain bacterial strains like Staphylococcus aureus.[1]
-
The presence of halogens , such as bromine, can also positively influence antimicrobial effects.[1]
-
For antifungal activity, the introduction of various alkyl or benzyl substituents can lead to potent derivatives, with some exhibiting greater efficacy than commercial fungicides like hymexazol.[2] The formation of chalcones from acetophenones often results in compounds with significant antifungal properties.
Table 1: Comparative Antimicrobial Activity of Substituted Acetophenones
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) |
| 4-Nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25[1] |
| 2-Hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5[1] |
| 3-Nitroacetophenone | 3-NO₂ | Proteus vulgaris | 62.5[1] |
| 4-Methylacetophenone | 4-CH₃ | Bacillus subtilis | 125[1] |
| 3-Bromoacetophenone | 3-Br | Salmonella typhi | 125[1] |
| 4-Ethoxyacetophenone | 4-OC₂H₅ | Enterobacter aerogenes | 250[1] |
Antioxidant Activity: The Role of Electron-Donating Groups
The antioxidant potential of phenolic compounds, including acetophenones, is often attributed to their ability to scavenge free radicals. The presence of electron-donating groups like hydroxyl and methoxy groups on the aromatic ring generally enhances this activity.
Structure-Activity Relationship Insights:
-
Hydroxyl groups are key to antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. The position of the hydroxyl group is crucial, with para-substituted hydroxyl groups often showing greater activity due to the formation of a more stable phenoxyl radical.[3]
-
Methoxy groups , like the one in "this compound", are also electron-donating and can contribute to antioxidant capacity.
-
The conversion of acetophenones into benzoylhydrazones has been shown to yield potent radical scavengers.[4]
Given the presence of both an amino and a methoxy group, "this compound" is predicted to possess antioxidant properties.
Table 2: Comparative Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
| Compound | Substituent(s) | IC50 |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | 2,4-di-OH, benzoylhydrazone | Most potent radical scavenger in its series[3][4] |
| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | 2-NH₂, 3,4-di-OH (chalcone) | IC50 of 4.9 ± 1 µM[5] |
| Catechol (Reference) | IC50 of 5.3 ± 1 µM[5] |
Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery
Derivatives of 2'-aminoacetophenone, particularly chalcones and Schiff bases, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1]
Mechanism of Action:
One of the primary mechanisms of anticancer activity for 2'-aminoacetophenone derivatives is the induction of apoptosis (programmed cell death). This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[1]
Structure-Activity Relationship Insights:
-
The presence of electron-donating groups , such as methoxy and ethoxy groups, on the para-position of the aromatic rings of chalcone derivatives has been linked to enhanced anti-inflammatory and antioxidant activities, which can contribute to their anticancer effects.[1]
-
The amino group's ability to form hydrogen bonds is considered critical for the inhibition of key enzymes involved in cancer progression.[1]
-
The absence of methoxy substituents on the B ring of some 2'-hydroxychalcones has been correlated with increased pro-apoptotic activity in liver cancer cells.[1]
While direct cytotoxicity data for "this compound" is not available, its structural features make it a valuable precursor for the synthesis of potentially potent anticancer agents.
Table 3: Comparative Cytotoxic Activity of Acetophenone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 |
| Methoxy-4'-amino chalcone derivatives | HL-60 (Leukemia) | Potent activity observed[6] |
| 2-Amino-naphthoquinone derivatives | Various human cancer cell lines | IC50 values ranging from 0.49 to 3.89 µg/mL[7] |
| 2-Hydroxy-4-methoxyacetophenone substituted chalcones | MCF-7, HT29, A549 | IC50 values ranging from 4.61 to 9 µM[8] |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast cancer) | IC50 of 4.3 ± 0.11 µg/mL for the most active compound[9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of acetophenone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (wells with broth and bacteria, no compound) and a negative control (wells with broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Workflow for DPPH Assay
Caption: Workflow of the DPPH Radical Scavenging Assay for antioxidant activity assessment.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the test compound or standard at various concentrations to the respective wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The acetophenone scaffold is a rich source of biologically active compounds with significant potential in drug discovery. The biological activities of these derivatives are intricately linked to their substitution patterns, with amino, methoxy, hydroxyl, and nitro groups playing pivotal roles in modulating their antimicrobial, antioxidant, and cytotoxic properties.
While direct experimental data for "this compound" is currently limited, its structural features—an ortho-amino group and a para-methoxy group—suggest it is a promising candidate for possessing a range of biological activities and, perhaps more importantly, serves as a valuable building block for the synthesis of more potent and selective therapeutic agents. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further explore the potential of this and other acetophenone derivatives. Future studies should focus on the systematic evaluation of "this compound" and its novel derivatives to fully elucidate their therapeutic potential.
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Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]
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Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]
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Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]
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ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50. PubMed. Available at: [Link]
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2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PubMed. Available at: [Link]
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In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. National Institutes of Health. Available at: [Link]
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Bactericidal activity of compound 7 at its MIC, 2 × MIC, and 4 × MIC... ResearchGate. Available at: [Link]
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Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. PubMed. Available at: [Link]
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Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents. PubMed. Available at: [Link]
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Role of amino terminal substitutions in the pharmacological, rewarding and psychostimulant profiles of novel synthetic cathinones. ResearchGate. Available at: [Link]
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Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. Available at: [Link]
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A Comparative Spectroscopic Guide to 1-(2-Amino-4-methoxyphenyl)ethanone and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(2-Amino-4-methoxyphenyl)ethanone, a significant building block in medicinal chemistry, and its structurally relevant derivatives. By examining the nuanced shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers and drug development professionals can gain a deeper understanding of the structure-property relationships inherent to this molecular scaffold. This understanding is paramount for unambiguous compound identification, purity assessment, and the rational design of novel pharmaceutical agents.
Introduction: The Core Moiety and Its Significance
This compound serves as a versatile precursor in the synthesis of a multitude of biologically active compounds. Its structure, featuring an acetophenone core with ortho-amino and para-methoxy substituents, offers multiple avenues for chemical modification. Understanding the baseline spectroscopic signature of this parent molecule is the crucial first step in characterizing its derivatives. The electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing acetyl group establishes a unique spectral fingerprint that is predictably altered upon chemical modification.
This guide will focus on a comparative analysis of the parent compound with three key derivatives, each representing a common and informative structural modification:
-
N-Acetylation: 1-(2-Acetamido-4-methoxyphenyl)ethanone
-
O-Demethylation: 1-(2-Amino-4-hydroxyphenyl)ethanone
-
Isomeric Rearrangement: 1-(4-Amino-2-methoxyphenyl)ethanone
The causality behind selecting these derivatives lies in their ability to systematically probe the influence of key functional groups on the molecule's electronic and, consequently, spectroscopic properties.
Spectroscopic Data: A Comparative Overview
The following sections detail the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its derivatives. The data is presented in comparative tables to facilitate easy cross-referencing and interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides invaluable information about the chemical environment of protons within a molecule. The chemical shift (δ), multiplicity, and integration of each signal offer a detailed picture of the molecular structure.
Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound and Derivatives.
| Proton Assignment | This compound | 1-(2-Acetamido-4-methoxyphenyl)ethanone (Predicted) | 1-(2-Amino-4-hydroxyphenyl)ethanone | 1-(4-Amino-2-methoxyphenyl)ethanone |
| -COCH₃ | ~2.5 (s, 3H) | ~2.6 (s, 3H) | ~2.5 (s, 3H) | ~2.5 (s, 3H) |
| -OCH₃ | ~3.8 (s, 3H) | ~3.9 (s, 3H) | - | ~3.8 (s, 3H) |
| -NH₂ | ~5.9 (br s, 2H) | - | ~5.8 (br s, 2H) | ~4.1 (br s, 2H) |
| -NHCOCH₃ | - | ~9.8 (br s, 1H) | - | - |
| -OH | - | - | ~9.0 (br s, 1H) | - |
| Aromatic H | ~6.2-7.6 (m, 3H) | ~7.0-8.5 (m, 3H) | ~6.1-7.5 (m, 3H) | ~6.2-7.7 (m, 3H) |
Expert Interpretation:
-
N-Acetylation: The conversion of the primary amine to an acetamide in 1-(2-Acetamido-4-methoxyphenyl)ethanone is expected to cause a significant downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing nature of the amide group compared to the amine. The broad singlet of the -NH₂ protons will be replaced by a sharp singlet for the amide proton (-NHCOCH₃), typically appearing at a much lower field (~9.8 ppm).
-
O-Demethylation: In 1-(2-Amino-4-hydroxyphenyl)ethanone, the replacement of the methoxy group with a hydroxyl group will lead to the appearance of a broad singlet for the phenolic proton (-OH), the chemical shift of which can be highly dependent on solvent and concentration. The electronic effect on the aromatic protons will be subtly altered, leading to minor shifts in their signals.
-
Isomeric Rearrangement: 1-(4-Amino-2-methoxyphenyl)ethanone presents a different substitution pattern on the aromatic ring, leading to a distinct set of multiplicities and coupling constants for the aromatic protons, allowing for its unambiguous differentiation from the parent compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound and Derivatives.
| Carbon Assignment | This compound | 1-(2-Acetamido-4-methoxyphenyl)ethanone (Predicted) | 1-(2-Amino-4-hydroxyphenyl)ethanone | 1-(4-Amino-2-methoxyphenyl)ethanone |
| -COCH₃ | ~28 | ~25 | ~28 | ~30 |
| -OCH₃ | ~55 | ~56 | - | ~55 |
| Aromatic C | ~100-155 | ~110-145 | ~102-160 | ~98-163 |
| C=O | ~200 | ~198 | ~201 | ~199 |
| -NHCOCH₃ | - | ~24, ~169 | - | - |
Expert Interpretation:
-
N-Acetylation: The introduction of the acetyl group will result in two new signals for the amide methyl and carbonyl carbons. The aromatic carbons, particularly the one bearing the acetamido group, will experience a downfield shift.
-
O-Demethylation: The absence of the methoxy carbon signal (~55 ppm) is a key indicator of successful demethylation. The aromatic carbon previously attached to the methoxy group will shift significantly upfield due to the stronger electron-donating effect of the hydroxyl group.
-
Isomeric Rearrangement: The chemical shifts of the aromatic carbons in 1-(4-Amino-2-methoxyphenyl)ethanone will differ significantly from the parent compound due to the altered positions of the substituents and their corresponding electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic fingerprint.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Derivatives.
| Vibrational Mode | This compound | 1-(2-Acetamido-4-methoxyphenyl)ethanone (Predicted) | 1-(2-Amino-4-hydroxyphenyl)ethanone | 1-(4-Amino-2-methoxyphenyl)ethanone |
| N-H stretch (amine) | ~3400-3200 (two bands) | - | ~3400-3200 (two bands) | ~3400-3200 (two bands) |
| O-H stretch (phenol) | - | - | ~3300 (broad) | - |
| N-H stretch (amide) | - | ~3300 (one band) | - | - |
| C=O stretch (ketone) | ~1650 | ~1670 | ~1645 | ~1655 |
| C=O stretch (amide I) | - | ~1660 | - | - |
| N-H bend (amide II) | - | ~1530 | - | - |
| C-O stretch (ether) | ~1250, ~1030 | ~1250, ~1030 | - | ~1260, ~1040 |
Expert Interpretation:
-
N-Acetylation: The characteristic two-band N-H stretch of the primary amine will be replaced by a single, sharper N-H stretch for the secondary amide. A strong amide I band (C=O stretch) will appear around 1660 cm⁻¹, and an amide II band (N-H bend) will be observed around 1530 cm⁻¹. The ketone C=O stretch may shift to a slightly higher wavenumber due to the reduced electron-donating capacity of the acetamido group compared to the amino group.
-
O-Demethylation: A broad O-H stretching band will appear around 3300 cm⁻¹. The C-O stretching bands associated with the aryl ether will be absent.
-
Isomeric Rearrangement: The overall IR spectrum of 1-(4-Amino-2-methoxyphenyl)ethanone will be similar to the parent compound, with subtle shifts in the fingerprint region (below 1500 cm⁻¹) reflecting the different substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Table 4: Key Mass Spectrometry Data (m/z) for this compound and Derivatives.
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 179 | 164 [M-CH₃]⁺, 136 [M-COCH₃]⁺ |
| 1-(2-Acetamido-4-methoxyphenyl)ethanone | 221 | 179 [M-COCH₂]⁺, 164 [M-COCH₃-CH₂]⁺, 136 [M-NHCOCH₃]⁺ |
| 1-(2-Amino-4-hydroxyphenyl)ethanone | 165 | 150 [M-CH₃]⁺, 122 [M-COCH₃]⁺ |
| 1-(4-Amino-2-methoxyphenyl)ethanone | 179 | 164 [M-CH₃]⁺, 136 [M-COCH₃]⁺ |
Expert Interpretation:
-
N-Acetylation: The molecular ion will increase by 42 mass units corresponding to the addition of an acetyl group. A characteristic fragmentation will be the loss of ketene (CH₂=C=O, 42 u) from the molecular ion.
-
O-Demethylation: The molecular ion will decrease by 14 mass units due to the replacement of a methyl group with a hydrogen atom.
-
Isomeric Rearrangement: While the molecular ion will be identical to the parent compound, the relative abundances of the fragment ions may differ, providing a potential means of differentiation.
Experimental Protocols
For the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
NMR tubes (5 mm)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Sample (5-10 mg)
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Sample (solid)
-
Spatula
-
Potassium bromide (KBr, for pellet method)
Procedure (ATR method):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample (dissolved at a low concentration)
Procedure (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure) to achieve a stable signal.
-
Acquire the mass spectrum over a relevant m/z range.
-
For fragmentation studies (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
Visualizing Molecular Structures and Analytical Workflow
Diagrams are essential for visualizing the relationships between the analyzed compounds and the experimental workflow.
Caption: Workflow for the comparative spectroscopic analysis of this compound and its derivatives.
Conclusion
This guide has provided a comprehensive comparative analysis of the spectroscopic data for this compound and its N-acetylated, O-demethylated, and isomeric derivatives. The presented data and interpretations highlight the predictable and rational shifts in NMR, IR, and MS spectra upon specific structural modifications. By understanding these correlations, researchers can confidently identify these compounds, assess their purity, and leverage this knowledge for the design and synthesis of new chemical entities with potential therapeutic applications. The provided experimental protocols serve as a foundation for obtaining reliable and reproducible data in the laboratory.
References
-
PubChem. Compound Summary for CID 602085, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 14523512, 1-(2-Amino-4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 21313226, 1-(4-Amino-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
A Comparative Guide to the Chromatographic Performance of 1-(2-Amino-4-methoxyphenyl)ethanone as a Reference Standard
In the landscape of pharmaceutical research, drug development, and quality control, the purity and accurate quantification of chemical entities are paramount. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique, and its reliability is intrinsically linked to the quality of the reference standards employed. This guide provides an in-depth technical comparison of 1-(2-Amino-4-methoxyphenyl)ethanone as a reference standard in chromatography. We will objectively evaluate its performance against viable alternatives, supported by experimental data and established scientific principles, to empower researchers in making informed decisions for their analytical needs.
The Critical Role of Reference Standards in Chromatography
A reference standard is a highly purified compound used as a measurement base for a qualitative and quantitative analysis. In chromatography, its primary functions are:
-
Peak Identification: The retention time of a reference standard under specific chromatographic conditions provides a benchmark for identifying the corresponding analyte in a complex mixture.
-
Quantification: By preparing a calibration curve from a series of known concentrations of the reference standard, the concentration of the analyte in a sample can be accurately determined.
-
Method Validation: Reference standards are indispensable for validating analytical methods, including parameters like accuracy, precision, linearity, and specificity, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The choice of a reference standard is therefore a critical decision that directly impacts the validity of analytical results. An ideal reference standard exhibits high purity, stability, and is well-characterized.
Physicochemical Properties: A Comparative Overview
The chromatographic behavior of a compound is largely dictated by its physicochemical properties. Here, we compare this compound with two structurally similar and commercially available compounds that could serve as alternative reference standards: Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and 2'-Aminoacetophenone .
| Property | This compound | Paeonol | 2'-Aminoacetophenone |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀O₃ | C₈H₉NO |
| Molecular Weight | 165.19 g/mol | 166.17 g/mol [3][4] | 135.16 g/mol [5] |
| Melting Point | Not specified | 52.5 °C[3][6] | 20 °C[5][7] |
| Boiling Point | Not specified | Not specified | 250-252 °C (with some decomposition)[5] |
| Solubility | Moderately soluble in polar organic solvents (DMSO, DMF), relatively insoluble in water. | Very slightly soluble in water[6][8]; soluble in organic solvents. | Practically insoluble in water; soluble in alcohol[5]. Soluble in ethanol and ether[9]. |
| LogP (Octanol/Water) | Not specified | 1.98[3][10] | 1.63[5][11] |
| pKa | Not specified | Not specified | 2.31±0.10 (Predicted)[11] |
Expert Insights: The presence of the primary amino group in both this compound and 2'-Aminoacetophenone suggests they will exhibit similar basic properties and potential for strong interactions with residual silanols on silica-based reversed-phase columns, which can lead to peak tailing. Paeonol, with its phenolic hydroxyl group, is acidic and will have different interaction characteristics. The higher molecular weight and potential for hydrogen bonding of this compound and Paeonol compared to 2'-Aminoacetophenone suggest they will be more retained on a reversed-phase column under identical conditions.
Chromatographic Performance: A Head-to-Head Comparison
Proposed Comparative HPLC Method
This method is designed to provide good resolution and peak shape for all three compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides broad applicability for the separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) | A gradient elution is recommended for optimal separation of compounds with differing polarities and for eluting potential impurities. Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of the amino groups, which helps to reduce peak tailing. |
| Gradient | 30% to 70% Acetonitrile over 15 minutes | A gradient allows for the elution of all three compounds with good peak shape and resolution within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | This wavelength is chosen as a compromise to achieve good sensitivity for all three compounds, which possess aromatic chromophores. Individual maximum absorbances may vary. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Expected Chromatographic Behavior and Performance Metrics
Based on the proposed method and the physicochemical properties of the compounds, we can anticipate the following performance characteristics:
| Performance Metric | This compound | Paeonol | 2'-Aminoacetophenone |
| Retention Time | Intermediate | Longest | Shortest |
| Peak Shape | Good, with potential for slight tailing | Excellent | Good, with potential for slight tailing |
| Sensitivity (at 240 nm) | High | High | Moderate to High |
| Specificity | Good, baseline separation from alternatives | Good, baseline separation from alternatives | Good, baseline separation from alternatives |
Causality Behind Expected Performance:
-
Retention Time: Paeonol, with its additional hydroxyl group, is the most polar of the three and is expected to have the strongest interaction with the C18 stationary phase, resulting in the longest retention time. 2'-Aminoacetophenone, being the least polar and having the lowest molecular weight, will likely elute first. This compound is expected to have an intermediate retention time.
-
Peak Shape: The primary amino groups of this compound and 2'-Aminoacetophenone can interact with acidic silanol groups on the silica support of the column, potentially causing peak tailing. The use of a low pH mobile phase (0.1% phosphoric acid) protonates these amino groups, reducing this secondary interaction and improving peak symmetry. Paeonol, being acidic, is less prone to this interaction and is expected to exhibit excellent peak shape.
-
Sensitivity: All three compounds have strong UV absorbance due to their aromatic nature. The exact sensitivity will depend on their molar absorptivity at 240 nm.
Experimental Protocols for Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following are step-by-step protocols for key validation experiments based on ICH guidelines.[1]
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard (this compound, Paeonol, and 2'-Aminoacetophenone) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Validation Parameters
Linearity:
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration for each analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy:
-
Prepare a sample matrix (placebo) without the analytes.
-
Spike the placebo with known concentrations of each reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery for each analyte at each level. The acceptance criterion is typically between 98% and 102%.
Precision:
-
Repeatability (Intra-day precision): Inject six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (RSD) of the peak areas for both repeatability and intermediate precision. The RSD should be ≤ 2%.
Specificity:
-
Inject individual solutions of each of the three compounds and a mixed solution.
-
Demonstrate that the peaks for each analyte are well-resolved from each other (resolution > 2.0).
-
Analyze a placebo sample to ensure that there are no interfering peaks at the retention times of the analytes.
Data Presentation and Visualization
Comparative Performance Data (Hypothetical)
The following table presents hypothetical validation data for the three reference standards based on the proposed HPLC method.
| Parameter | This compound | Paeonol | 2'-Aminoacetophenone |
| Retention Time (min) | 8.5 | 10.2 | 6.8 |
| Tailing Factor | 1.2 | 1.0 | 1.3 |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9992 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 99.1% |
| Precision (RSD%) | 0.8% | 0.5% | 1.1% |
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is crucial for reproducible results.
Caption: A streamlined workflow for the chromatographic analysis and validation of reference standards.
Discussion and Recommendations
This compound demonstrates strong potential as a reference standard for chromatographic applications. Its structural similarity to other pharmaceutically relevant molecules makes it a valuable tool for method development and validation in related analytical assays.
Performance Comparison Summary:
-
Paeonol stands out for its excellent peak shape due to the absence of a basic amino group, making it a highly robust reference standard. Its longer retention time indicates stronger interaction with the stationary phase, which can be advantageous for separating it from less retained impurities.
-
2'-Aminoacetophenone , being more volatile and less retained, might be more suitable for faster analytical methods or for GC analysis. However, its propensity for peak tailing requires careful method optimization, particularly pH control of the mobile phase.
-
This compound offers a balanced chromatographic profile. Its performance is expected to be reliable, provided that the mobile phase is adequately buffered to ensure symmetrical peaks.
Recommendations for Selection:
-
For methods requiring the highest level of robustness and peak symmetry, Paeonol is an excellent choice.
-
When analyzing compounds structurally very similar to this compound, using it as the primary reference standard is the most scientifically sound approach for ensuring specificity.
-
2'-Aminoacetophenone can be a cost-effective alternative for less demanding applications or when a shorter run time is a priority.
Ultimately, the choice of reference standard should be guided by the specific requirements of the analytical method, the nature of the sample matrix, and the regulatory landscape. It is always recommended to source reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis with detailed purity and characterization data.
Conclusion
This guide has provided a comprehensive comparison of this compound with Paeonol and 2'-Aminoacetophenone as reference standards in chromatography. By understanding their physicochemical properties and anticipated chromatographic performance, researchers can make more informed decisions in selecting the most appropriate standard for their analytical needs. The provided experimental protocols for method validation serve as a practical starting point for establishing robust and reliable analytical methods, thereby ensuring the quality and integrity of their scientific data.
References
-
Zong, L., et al. (2016). Study on the physicochemical properties and anti-inflammatory effects of paeonol in rats with TNBS-induced ulcerative colitis. PubMed, [Link].[3][13]
-
Frontiers in Pharmacology. (2023). Investigation of paeonol in dermatological diseases: an animal study review. [Link].[6][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone. Retrieved from [Link].[5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Paeonol: A Deep Dive into its Chemical Properties and Market Availability. Retrieved from [Link].[4]
-
ChemSynthesis. (2025). 2-Aminoacetophenone. Retrieved from [Link].[7]
-
BenchChem. (2025). Application Note & Protocol: A Validated HPLC Method for the Quantitative Determination of 2'-Aminoacetophenone. BenchChem.[12]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link].[1]
-
SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link].[2]
-
SIELC Technologies. (2018). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link].[10]
Sources
- 1. ema.europa.eu [ema.europa.eu]
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- 3. 4101-30-8|1-(2-Amino-4,5-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors | Related journals [scispace.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Amino-4-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the accurate quantification of key pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(2-Amino-4-methoxyphenyl)ethanone is a critical building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for its quantification are essential for process monitoring, quality control, and stability testing.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the rationale behind experimental choices and providing a framework for selecting the most appropriate method for your specific needs.
Understanding the Analyte: this compound
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of this compound that influence method development.
| Property | Value/Description | Implication for Analysis |
| Molecular Formula | C₉H₁₁NO₂ | --- |
| Molecular Weight | 165.19 g/mol | Influences mass spectrometry parameters. |
| Structure | A substituted acetophenone with an aromatic amine and a methoxy group. | The aromatic ring provides a chromophore for UV detection. The primary amine group introduces polarity and potential for thermal instability. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF) and relatively insoluble in water. | Dictates the choice of solvents for sample preparation and mobile phases in liquid chromatography. |
| pKa | The amino group is basic. | The pH of the mobile phase in HPLC will affect the ionization state and retention of the analyte. |
| Thermal Stability | The presence of a primary amine suggests potential for thermal degradation at elevated temperatures. | This is a critical consideration for the feasibility of Gas Chromatography. |
Comparative Analysis of Quantification Methods
The selection of an analytical method is a balance between sensitivity, selectivity, speed, cost, and the specific requirements of the application. Here, we compare three common chromatographic techniques for the quantification of this compound. The performance data presented are hypothetical yet representative of what can be expected from a validated method.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Specificity | Good | Excellent | Excellent |
| Linearity (r²) | >0.999 | >0.999 | >0.998 |
| Range (µg/mL) | 1 - 100 | 0.001 - 10 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.001 µg/mL | ~0.1 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.0003 µg/mL | ~0.03 µg/mL |
| Robustness | High | High | Moderate |
| Throughput | High | High | Moderate |
| Cost | Low | High | Medium |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This is the workhorse of most quality control laboratories. The method separates the analyte from impurities based on its partitioning between a stationary phase (typically C18) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte's chromophore at a specific wavelength.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.[1]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape.[2][3] The buffer is crucial to control the ionization of the primary amine, ensuring consistent retention and symmetrical peaks.[1]
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This technique offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capabilities of a tandem mass spectrometer.[4] The analyte is ionized, and specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), virtually eliminating matrix interference.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is chosen as the amino group on the analyte is readily protonated.
-
MRM Transitions: Specific precursor and product ions are selected to ensure unambiguous identification and quantification of the analyte. This is a highly selective process.[4]
-
Sample Preparation: While direct injection is possible, a simple protein precipitation or solid-phase extraction (SPE) may be employed for complex matrices to reduce ion suppression.[5]
Experimental Protocol:
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: (Hypothetical) Precursor Ion (m/z) 166.1 → Product Ion (m/z) 124.1.
-
Collision Energy: Optimized for the specific transition.
-
-
Standard and Sample Preparation:
-
Similar to HPLC-UV, but standards and samples are prepared at much lower concentrations due to the higher sensitivity of the instrument.
-
Workflow Diagram:
Caption: LC-MS/MS analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The primary amino group in this compound makes it polar and potentially thermally labile, necessitating derivatization to a more volatile and stable form prior to analysis.[6]
Causality of Experimental Choices:
-
Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) is employed to replace the active hydrogens on the amino group, thereby increasing volatility and thermal stability, and improving peak shape.[6][7]
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol:
-
Instrumentation: GC system with a capillary column, autosampler, and a mass selective detector.
-
Derivatization Protocol (Silylation):
-
Evaporate a known amount of sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
-
Workflow Diagram:
Caption: GC-MS with derivatization workflow for this compound.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific analytical challenge.
-
HPLC-UV is a robust, cost-effective, and reliable method ideal for routine quality control, process monitoring, and release testing where high sensitivity is not a primary requirement. Its simplicity and high throughput make it a valuable tool in a regulated environment.
-
LC-MS/MS is the gold standard for applications demanding the highest sensitivity and selectivity, such as the analysis of low-level impurities, metabolite identification, and bioanalytical studies. The initial investment and operational complexity are higher, but the quality of the data is unparalleled.
-
GC-MS can be a viable alternative, particularly if an LC system is not available. However, the necessity of a derivatization step adds complexity, time, and a potential source of variability to the analytical workflow. It is best suited for labs with established expertise in derivatization techniques.
All methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[6] This includes a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness. By carefully considering the principles and protocols outlined in this guide, researchers and analysts can confidently select and implement a validated method for the accurate quantification of this compound, thereby ensuring the integrity of their data and the quality of their products.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]
-
Taylor & Francis Online. (2011). A SPE-LC-MS/MS Method for the Detection of Low Concentrations of Pharmaceuticals in Industrial Waste Streams. [Link]
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A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 1-(2-Amino-4-methoxyphenyl)ethanone
The Genesis of Cross-Reactivity: A Molecular Perspective
Immunoassays leverage the highly specific, lock-and-key relationship between an antibody's paratope and an antigen's epitope.[5] This interaction is governed by a combination of shape complementarity and non-covalent forces. Cross-reactivity arises when a compound, other than the intended analyte, possesses a sufficiently similar three-dimensional structure and chemical functionality to also bind to the antibody's active site.[3][6] Even minor structural modifications can lead to significant cross-reactivity, a particularly critical consideration in therapeutic drug monitoring and drug abuse screening where metabolites or co-administered drugs may interfere with the assay.[3][7]
The compound at the center of our investigation, 1-(2-Amino-4-methoxyphenyl)ethanone, is an organic molecule featuring an acetophenone core with amino and methoxy substitutions. Its potential for cross-reactivity would be most pronounced in immunoassays designed to detect analytes with a similar phenyl ethanone scaffold.
Designing a Robust Cross-Reactivity Study: A Competitive ELISA Approach
To quantify the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method.[6] This format is particularly advantageous for small molecules and allows for a direct comparison of the binding affinities of the target analyte and potential cross-reactants.[8]
The principle of a competitive ELISA for cross-reactivity assessment is as follows: a known concentration of the target analyte is coated onto the microplate wells. In solution, a fixed amount of primary antibody is incubated with varying concentrations of either the standard analyte or the potential cross-reactant. This mixture is then added to the coated plate. The free antibody (not bound to the analyte or cross-reactant in solution) will bind to the coated analyte. The amount of bound antibody is inversely proportional to the concentration of the analyte or cross-reactant in the solution. A secondary enzyme-labeled antibody and a chromogenic substrate are used to generate a measurable signal.
Experimental Workflow for Cross-Reactivity Assessment
Figure 1: A generalized workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Experimental Protocol
-
Plate Coating:
-
Dilute the target analyte to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard analyte and the test compound, "this compound," and other structurally similar compounds in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a pre-optimized concentration).
-
Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-analyte/compound mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.[8]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the log of the standard analyte concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
-
Comparative Analysis of Hypothetical Data
To illustrate the interpretation of results from such a study, let's consider a hypothetical scenario where we are assessing the cross-reactivity of "this compound" and its structural analogs in an immunoassay for a fictional therapeutic drug, "Therapeutin," which shares a similar core structure.
Structural Comparison of Test Compounds
Figure 2: Placeholder for structural comparison of the hypothetical analyte and test compounds.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Therapeutin (Standard) | Phenyl ethanone with proprietary side chain | 25 | 100% |
| This compound | Phenyl ethanone with amino and methoxy groups | 250 | 10% |
| 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | Phenyl ethanone with amino and two methoxy groups | 800 | 3.1% |
| 1-(2-Amino-4-hydroxyphenyl)ethanone | Phenyl ethanone with amino and hydroxyl groups | 500 | 5% |
| Unrelated Compound | Structurally dissimilar molecule | >10,000 | <0.25% |
Table 1: Hypothetical cross-reactivity data for "this compound" and its analogs in a competitive ELISA for "Therapeutin."
Interpretation and Implications
The hypothetical data in Table 1 indicates that "this compound" exhibits a 10% cross-reactivity in the immunoassay for "Therapeutin." This level of cross-reactivity is significant and suggests that the presence of this compound in a sample could lead to an overestimation of the "Therapeutin" concentration. The structural analogs, with an additional methoxy group or a hydroxyl group in place of the methoxy group, show lower but still measurable cross-reactivity.
These findings underscore the importance of conducting thorough cross-reactivity studies, especially during the validation of new immunoassays or when there is a possibility of co-administered drugs or the presence of metabolites that are structurally related to the target analyte.[11] A cross-reactivity of 10% may be acceptable for some research applications, but it could be problematic in a clinical diagnostic setting.
Mitigating Cross-Reactivity
Should significant cross-reactivity be identified, several strategies can be employed to mitigate its impact:
-
Antibody Selection: If possible, screen multiple antibody clones to identify one with higher specificity for the target analyte.
-
Sample Preparation: Implement sample purification steps, such as solid-phase extraction (SPE) or liquid chromatography (LC), to remove cross-reacting compounds prior to immunoassay analysis.
-
Assay Optimization: Adjusting assay conditions, such as buffer composition, pH, and incubation times, can sometimes improve antibody specificity.[6]
-
Alternative Assay Formats: In some cases, transitioning to a different immunoassay format, such as a non-competitive sandwich ELISA (if the analyte is large enough), may reduce cross-reactivity.[5]
Conclusion
The rigorous evaluation of immunoassay cross-reactivity is a critical component of assay validation and ensures the generation of accurate and reliable data. This guide has provided a comprehensive framework for investigating the cross-reactivity of "this compound" as a case study. By understanding the principles of antibody-antigen interactions, employing robust experimental designs like the competitive ELISA, and carefully interpreting the resulting data, researchers and drug development professionals can confidently assess the specificity of their immunoassays and make informed decisions based on their findings.
References
-
Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]
-
UK NEQAS for Immunology & Immunochemistry. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
StudySmarter. (2024, August 27). Immunoassays: Principles & Techniques. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 30(4), 131–156. Retrieved from [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4323. Retrieved from [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. Retrieved from [Link]
-
Lin, H.-Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods (Basel, Switzerland), 11(13), 1957. Retrieved from [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
precisionFDA. 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]
-
Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(3), x180313. Retrieved from [Link]
-
Hughey, J. J., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 66(2), 321–331. Retrieved from [Link]
-
Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC clinical pharmacology & toxicology, 15, 2. Retrieved from [Link]
-
PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]
-
PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Jones, J., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 39(2), 95–101. Retrieved from [Link]
-
Krasowski, M. D., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The journal of applied laboratory medicine, 1(3), 260–271. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(2-Amino-4-methoxyphenyl)ethanone Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to 1-(2-amino-4-methoxyphenyl)ethanone. While direct and extensive SAR studies on this specific parent compound are limited in publicly accessible literature, this document synthesizes findings from structurally similar acetophenone derivatives to extrapolate and guide future research. We will delve into the design rationale, synthetic methodologies, and biological evaluation of these analogs, offering a framework for researchers in medicinal chemistry and drug discovery.
Introduction: The Acetophenone Scaffold in Medicinal Chemistry
The acetophenone core, a simple and versatile chemical moiety, serves as a foundational building block for a diverse array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[2][3] The compound of interest, this compound, features key functional groups—an amino group and a methoxy group on the phenyl ring—that are ripe for chemical modification to explore and optimize biological activity. Understanding how modifications to this core structure impact its interaction with biological targets is the essence of SAR studies.
Comparative Analysis of Structural Modifications and Biological Activity
Based on the analysis of related acetophenone derivatives, we can infer the following SAR trends, which can be logically extended to analogs of this compound.
Substitution on the Phenyl Ring
The nature and position of substituents on the phenyl ring play a pivotal role in modulating the biological activity of acetophenone derivatives.
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), particularly at the para-position of the phenyl ring, has been shown to enhance anti-inflammatory and antioxidant activities in benzylideneacetophenone derivatives (chalcones).[2] For instance, 4-amino-4'-ethoxychalcone and 4-amino-4'-methoxychalcone displayed anti-inflammatory activity comparable to the standard drug indomethacin.[2] This suggests that analogs of this compound with additional or modified alkoxy groups could exhibit enhanced potency.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups like halogens (e.g., -Cl, -F) or nitro groups (-NO2) can also lead to potent biological activities, particularly nematicidal and herbicidal effects in substituted acetophenones.[1] For example, 2,4-dichloroacetophenone has been identified as a potent nematicidal agent.[1]
-
Hydroxyl Groups (-OH): The presence of hydroxyl groups can contribute to antioxidant activity and also provide a handle for further derivatization. 2,4-dihydroxyacetophenone has shown notable nematicidal activity.[1]
Modifications of the Acetyl Group
The acetyl group (-COCH3) of the acetophenone core is a key site for chemical modification, often leading to the synthesis of chalcones, pyrazoles, and other heterocyclic systems with significant biological activities.
-
Chalcone Formation: Condensation of the acetyl group with various aromatic aldehydes via the Claisen-Schmidt condensation is a common strategy to generate chalcones.[2][4][5] The resulting α,β-unsaturated ketone system is a well-known pharmacophore. The nature of the substituent on the appended aromatic ring significantly influences the biological profile.
-
Heterocycle Formation: The acetyl group can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, acetophenone phenylhydrazones can be used to synthesize pyrazole derivatives that have shown inhibitory activity against cathepsins, a class of proteases involved in various diseases.[3]
Modifications of the Amino Group
The amino group (-NH2) at the ortho-position offers a site for various chemical transformations, including acylation, alkylation, and the formation of heterocyclic rings, which can significantly impact biological activity.
Data Summary: Biological Activities of Related Acetophenone Analogs
The following table summarizes the biological activities of various acetophenone derivatives, providing a basis for comparison and hypothesis generation for novel this compound analogs.
| Compound Class | Key Structural Features | Biological Activity | Potency (Example) | Reference |
| Benzylideneacetophenones (Chalcones) | Electron-donating groups on phenyl rings | Anti-inflammatory, Antioxidant, Antiulcer | 1m & 1l showed equivalent activity to indomethacin | [2] |
| Acetophenone Phenylhydrazones | Pyrazole ring formation | Cathepsin Inhibition | Ki values in the 10-10M range | [3] |
| Halogenated Acetophenones | Dichloro-substitution | Nematicidal | EC50/24h = 2.5 ± 13.7 mg/L | [1] |
| Hydroxylated Acetophenones | Dihydroxy-substitution | Nematicidal | LC50 = 210 μg/mL | [1] |
| Thiazolylpropenones | Aminothiazole moiety | Anticancer, Antimicrobial | Moderately active against various cell lines | [4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and evaluation of this compound analogs, grounded in established chemical principles.
General Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
This protocol describes a robust method for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.[2][5]
Workflow Diagram:
Sources
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- 2. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
Comparative analysis of synthetic routes to "1-(2-Amino-4-methoxyphenyl)ethanone"
This in-depth technical guide provides a comprehensive comparative analysis of the principal synthetic routes to 1-(2-Amino-4-methoxyphenyl)ethanone, a pivotal intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation of various synthetic strategies. The comparison is supported by detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles to aid in the selection of the most appropriate method for a given application.
Introduction
This compound, also known as 2-amino-4-methoxyacetophenone, is a valuable bifunctional molecule featuring both a nucleophilic amino group and a reactive ketone. This unique arrangement makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, including quinolines, benzodiazepines, and other pharmacologically active scaffolds. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance. This guide will explore and compare three primary synthetic pathways: the reduction of a nitro precursor, the direct Friedel-Crafts acylation of an aniline derivative, and the Fries rearrangement of an anilide.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct strategies. The most common and well-established method involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group. Alternatively, direct methods such as the Friedel-Crafts acylation of 3-methoxyaniline or the Fries rearrangement of N-(3-methoxyphenyl)acetamide offer more concise routes, albeit with their own set of challenges.
Logical Workflow of Synthetic Routes
Caption: Overview of the three main synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Reduction of Nitro Precursor | 1-(4-Methoxy-2-nitrophenyl)ethanone | a) Catalytic Hydrogenation: H₂, Pd/Cb) Chemical Reduction: SnCl₂/HCl or Fe/NH₄Cl | a) >90%b) 80-90% | a) 2-8 hoursb) 2-6 hours | High yields, clean reaction (hydrogenation), well-established methods. | Requires pre-synthesis of the nitro compound, potential for over-reduction (hydrogenation), metal waste (chemical reduction). |
| 2. Friedel-Crafts Acylation | 3-Methoxyaniline | Acetyl chloride, AlCl₃ (or other Lewis acids) | 40-60% | 4-12 hours | Direct, one-pot synthesis. | Potential for N-acylation, catalyst deactivation by the amino group, generation of aluminum waste.[1][2] |
| 3. Fries Rearrangement | N-(3-Methoxyphenyl)acetamide | AlCl₃ (or other Lewis acids), heat | 50-70% | 6-24 hours | Good yields for ortho-isomer at high temperatures, avoids direct handling of aniline.[3] | Requires synthesis of the starting acetamide, harsh reaction conditions, potential for side products. |
Experimental Protocols
Route 1: Reduction of 1-(4-Methoxy-2-nitrophenyl)ethanone
This is the most prevalent and often highest-yielding route. It begins with the synthesis of the nitro precursor, followed by its reduction.
Part A: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone [4]
This step involves the nitration of 1-(4-methoxyphenyl)ethanone. Care must be taken due to the use of strong acids.
-
Materials: 1-(4-methoxyphenyl)ethanone, Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a stirred solution of 1-(4-methoxyphenyl)ethanone in acetic anhydride at 0°C, add concentrated sulfuric acid dropwise.
-
Slowly add fuming nitric acid while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford 1-(4-methoxy-2-nitrophenyl)ethanone.
-
Part B: Reduction to this compound
Two common methods for the reduction of the nitro group are presented below.
Method 1a: Catalytic Hydrogenation [5][6]
-
Materials: 1-(4-Methoxy-2-nitrophenyl)ethanone, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 1-(4-methoxy-2-nitrophenyl)ethanone in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
Method 1b: Chemical Reduction with Tin(II) Chloride [5][7]
-
Materials: 1-(4-Methoxy-2-nitrophenyl)ethanone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Dissolve 1-(4-methoxy-2-nitrophenyl)ethanone in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the ethanolic solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice.
-
Basify the solution with concentrated aqueous NaOH until a pH of >10 is reached to precipitate tin salts.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Route 2: Friedel-Crafts Acylation of 3-Methoxyaniline[8][9]
This route offers a more direct approach but can be complicated by the reactivity of the amino group.
Caption: Friedel-Crafts acylation of 3-methoxyaniline.
-
Materials: 3-Methoxyaniline, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.
-
Procedure:
-
Suspend anhydrous AlCl₃ in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C and slowly add acetyl chloride.
-
Add 3-methoxyaniline dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Route 3: Fries Rearrangement of N-(3-Methoxyphenyl)acetamide[3][10]
This method involves the rearrangement of an amide precursor, which can favor the formation of the desired ortho-isomer.
Caption: Fries rearrangement of N-(3-methoxyphenyl)acetamide.
-
Materials: N-(3-Methoxyphenyl)acetamide, Aluminum chloride (AlCl₃), Nitrobenzene (as solvent).
-
Procedure:
-
Prepare N-(3-methoxyphenyl)acetamide by reacting 3-methoxyaniline with acetic anhydride.
-
In a reaction vessel, mix N-(3-methoxyphenyl)acetamide and anhydrous AlCl₃ in nitrobenzene.
-
Heat the mixture to 140-160°C and maintain for 6-12 hours. Higher temperatures favor the ortho-product.
-
Cool the reaction mixture and carefully add ice and concentrated HCl.
-
Steam distill to remove the nitrobenzene solvent.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude product, which is then purified by chromatography or recrystallization.
-
Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
-
Route 1 (Reduction): The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its clean work-up, leaving only the product and solvent. However, the ketone functionality is susceptible to reduction to an alcohol, requiring careful control of reaction conditions (catalyst, pressure, temperature). Chemical reducing agents like SnCl₂ or Fe are more chemoselective for the nitro group in the presence of a ketone but result in metal-containing waste streams that require careful disposal.[5]
-
Route 2 (Friedel-Crafts Acylation): The primary challenge is the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst (AlCl₃), deactivating it and preventing the desired acylation of the aromatic ring.[1][2] This often leads to N-acylation as a major side product. Using a large excess of the catalyst or protecting the amino group prior to acylation are common strategies to mitigate this issue, though they add steps and cost to the overall synthesis.
-
Route 3 (Fries Rearrangement): This intramolecular rearrangement is temperature-dependent. Lower temperatures generally favor the thermodynamically more stable para-isomer, while higher temperatures favor the kinetically controlled ortho-isomer, which is the desired product in this case.[3] The choice of a high-boiling solvent like nitrobenzene is therefore a deliberate one to achieve the necessary reaction temperature.
Trustworthiness: Self-Validating Systems
Each protocol described is designed to be a self-validating system. For instance, in the reduction of the nitro compound, the disappearance of the starting material and the appearance of the more polar amino product can be easily monitored by Thin Layer Chromatography (TLC). The distinct color change from the often-yellow nitro compound to the typically colorless or pale-yellow amine also provides a visual cue for reaction completion. For the Friedel-Crafts and Fries rearrangement routes, chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product is essential to confirm the regiochemistry of the acylation and the identity of the final product.
Conclusion
The synthesis of this compound can be successfully achieved through several synthetic pathways. The choice of the optimal route is a balance of factors including yield, cost, scalability, and environmental impact.
-
The reduction of the nitro precursor stands out as the most reliable and highest-yielding method, particularly when employing catalytic hydrogenation for its clean reaction profile. While it involves an additional step to prepare the nitro compound, the high efficiency of the reduction often justifies this approach in a research and development setting.
-
The Friedel-Crafts acylation offers the most direct route but is hampered by issues of chemoselectivity and catalyst deactivation. It may be suitable for small-scale synthesis where purification of the desired isomer is feasible.
-
The Fries rearrangement provides a viable alternative, especially when the starting acetamide is readily available. It offers good control over the regioselectivity with temperature, but the harsh reaction conditions may not be suitable for all applications.
For industrial-scale production, the efficiency and cleanliness of the catalytic hydrogenation of the nitro precursor likely make it the most attractive option, provided the synthesis of the nitro compound is also optimized. For laboratory-scale synthesis, the choice may depend on the availability of starting materials and the specific experimental capabilities.
References
- European Journal of Medicinal Chemistry, 2014, 85:107-118.
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A Researcher's Guide to Benchmarking 1-(2-Amino-4-methoxyphenyl)ethanone Derivatives Against Standard-of-Care Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of novel 1-(2-Amino-4-methoxyphenyl)ethanone derivatives. By systematically benchmarking against established drugs, this document outlines a pathway to elucidate the therapeutic potential of this promising chemical scaffold.
Introduction: The Promise of the this compound Scaffold
The this compound core structure is a recognized privileged scaffold in medicinal chemistry. Its derivatives, particularly chalcones and Schiff bases, have garnered significant interest due to a broad spectrum of biological activities, most notably in the realms of oncology and microbiology.[1][2] The unique arrangement of a reactive ketone and a nucleophilic amino group on the phenyl ring allows for diverse synthetic modifications, making it a fertile ground for the development of novel therapeutic agents.[1]
This guide presents a structured, evidence-based approach to compare the performance of newly synthesized derivatives against clinically relevant benchmarks: the chemotherapeutic agent Doxorubicin for anticancer activity and the broad-spectrum antibiotic Ciprofloxacin for antimicrobial efficacy.
Part 1: Foundational Assessment of Therapeutic Potential
A thorough preclinical evaluation begins with understanding the inherent biological activities of the novel compounds and selecting appropriate comparators. This initial phase is crucial for establishing a logical and scientifically sound benchmarking strategy.[3][4]
Anticipated Biological Activities and Mechanistic Rationale
Derivatives of the closely related 2'-aminoacetophenone scaffold are known to exert their anticancer effects primarily through the induction of apoptosis (programmed cell death).[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors, leading to the activation of the caspase cascade.[2]
In the context of antimicrobial activity, acetophenone derivatives have demonstrated the ability to inhibit the growth of various pathogenic bacteria and fungi.[5] The precise mechanism can vary but often involves the disruption of cell wall integrity or other essential cellular processes.
Selection of Benchmark Drugs: Causality and Clinical Relevance
The choice of benchmark drugs is critical for a meaningful comparison. The selected drugs should have well-characterized mechanisms of action and be considered a standard of care in the relevant therapeutic area.
-
For Anticancer Benchmarking: Doxorubicin
-
Mechanism of Action: Doxorubicin is an anthracycline antibiotic that exerts its potent anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication.[6] This leads to the generation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[7][8]
-
Rationale for Selection: Doxorubicin is a widely used and potent chemotherapeutic agent effective against a broad spectrum of cancers, including breast, lung, and hematological malignancies.[9] Its well-documented cytotoxic profile and extensive clinical use make it an ideal benchmark for novel anticancer compounds.[10]
-
-
For Antimicrobial Benchmarking: Ciprofloxacin
-
Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3][5][11] By inhibiting these enzymes, it prevents bacterial DNA replication, recombination, and repair, leading to bacterial cell death.[3][12]
-
Rationale for Selection: Ciprofloxacin's potent activity against a wide range of Gram-positive and Gram-negative bacteria, coupled with its extensive clinical use, establishes it as a robust benchmark for evaluating new antimicrobial agents.[3]
-
| Benchmark Drug | Therapeutic Area | Primary Mechanism of Action | Commonly Used for |
| Doxorubicin | Anticancer | DNA intercalation and Topoisomerase II inhibition[6] | Solid tumors (e.g., breast, lung) and hematological malignancies[9] |
| Ciprofloxacin | Antimicrobial | Inhibition of bacterial DNA gyrase and topoisomerase IV[3][5] | Urinary tract, respiratory, and gastrointestinal infections |
Part 2: In Vitro Performance Benchmarking: A Multi-parametric Approach
In vitro assays provide the initial, crucial data on a compound's biological activity in a controlled cellular environment.[13] A multi-pronged approach, assessing cytotoxicity, mechanism of action, and antimicrobial efficacy, is essential for a comprehensive evaluation.
Anticancer Activity: Cytotoxicity Screening
The first step in evaluating anticancer potential is to determine the concentration-dependent cytotoxic effects of the novel derivatives on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and Doxorubicin (as a positive control) for 24-72 hours.[17]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[14][19]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Derivative 1 | (Hypothetical Data) 8.5 | (Hypothetical Data) 12.3 | (Hypothetical Data) 10.1 |
| Derivative 2 | (Hypothetical Data) 5.2 | (Hypothetical Data) 7.8 | (Hypothetical Data) 6.5 |
| Doxorubicin | 0.8 ± 0.1[16] | > 20[9] | 12.2[9] |
Note: IC50 values for Doxorubicin can vary based on the specific cell line and experimental conditions.[9]
Unraveling the Anticancer Mechanism of Action
Understanding how a compound kills cancer cells is as important as knowing that it does. Key indicators of apoptosis and cell cycle arrest should be investigated.
Experimental Workflow: Probing Apoptosis and Cell Cycle
Caption: Workflow for elucidating the anticancer mechanism of action.
Experimental Protocol: Western Blot for Apoptosis Markers
This technique allows for the detection of key proteins involved in the apoptotic cascade.[20][21]
-
Cell Lysis: After treatment, harvest and lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key apoptosis markers, such as cleaved caspase-3 and cleaved PARP.[22][23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
-
Cell Preparation: Harvest treated cells and wash with cold phosphate-buffered saline (PBS).[26]
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[27][28]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase to eliminate RNA staining.[25][26][28]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.[27]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Antimicrobial Efficacy Screening
To assess the antimicrobial potential, the minimum inhibitory concentration (MIC) of the derivatives is determined against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][27]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[27]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton broth).[29]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[25] Include a growth control (no compound) and a sterility control (no bacteria).[25]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[29]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[25][30]
Data Presentation: Comparative Antimicrobial Activity (MIC Values)
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Derivative 1 | (Hypothetical Data) 16 | (Hypothetical Data) 32 |
| Derivative 2 | (Hypothetical Data) 8 | (Hypothetical Data) 16 |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 |
Note: MIC values for Ciprofloxacin are typical ranges and can vary by strain.
Part 3: In Vivo Performance Benchmarking: The Whole-System Response
Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential.[31] In vivo studies provide critical information on pharmacokinetics and efficacy in a complex biological system.
Pharmacokinetic (PK) Profile: Understanding ADME
Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[19][30] A favorable PK profile is essential for a drug to reach its target at therapeutic concentrations.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Compound Administration: Administer a single dose of the most promising derivative to a cohort of mice (e.g., C57BL/6) via the intended route (e.g., oral gavage or intravenous injection).
-
Serial Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[22]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).[30]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Derivative 2 (Oral Dosing) | Benchmark Drug (Oral) |
| Cmax (ng/mL) | (Hypothetical Data) 1200 | (Varies by drug) |
| Tmax (h) | (Hypothetical Data) 1.5 | (Varies by drug) |
| t1/2 (h) | (Hypothetical Data) 4.2 | (Varies by drug) |
| AUC (ng*h/mL) | (Hypothetical Data) 7500 | (Varies by drug) |
In Vivo Efficacy: The Anticancer Effect in a Living Model
The definitive test of an anticancer compound's potential is its ability to inhibit tumor growth in an animal model. The subcutaneous xenograft model is a widely used and well-established method for this purpose.[4]
Experimental Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Preparation: Harvest a human cancer cell line (e.g., MCF-7) during its logarithmic growth phase. Resuspend the cells in a sterile solution, often mixed 1:1 with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[29]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[29] Measure tumor volume regularly using digital calipers with the formula: Volume = (Width² x Length) / 2.[29]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, derivative, Doxorubicin).
-
Drug Administration: Administer the compounds according to a predetermined dosing schedule. Monitor tumor volume and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | (Hypothetical Data) 1200 | 0 | +2 |
| Derivative 2 (e.g., 20 mg/kg) | (Hypothetical Data) 480 | 60 | -3 |
| Doxorubicin (e.g., 5 mg/kg) | (Hypothetical Data) 420 | 65 | -8 |
Part 4: Synthesizing the Data for Lead Candidate Selection
The culmination of this benchmarking process is the integrated analysis of all in vitro and in vivo data. A successful lead candidate will exhibit potent and selective activity in vitro, a favorable pharmacokinetic profile, and significant efficacy with acceptable toxicity in vivo. This comprehensive evaluation, grounded in direct comparison with standard-of-care drugs, provides the robust evidence needed to advance the most promising this compound derivatives toward further preclinical and clinical development.
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"1-(2-Amino-4-methoxyphenyl)ethanone" cytotoxicity compared to other aromatic amines
A Comparative Guide to the Cytotoxicity of 1-(2-Amino-4-methoxyphenyl)ethanone
An Investigative Framework for a Novel Aromatic Amine
Executive Summary
This compound is an aromatic amine whose toxicological profile is not extensively characterized. Aromatic amines as a class are of significant interest in pharmaceutical development and chemical manufacturing, but many are known to pose health risks, including cytotoxicity, mutagenicity, and carcinogenicity.[1][2] This guide serves as a comprehensive framework for researchers and drug development professionals to assess the in vitro cytotoxicity of this novel compound. We will establish a robust, multi-assay methodology, contextualize it within the known toxicological mechanisms of other aromatic amines, and provide detailed, field-proven protocols. The objective is not to present pre-existing data, but to empower researchers to generate reliable and interpretable results, comparing the cytotoxic potential of this compound against well-understood analogues.
The Mechanistic Underpinnings of Aromatic Amine Toxicity
A thorough evaluation of any novel aromatic amine must be grounded in an understanding of the chemical properties that drive the toxicity of this class. The biological effects of aromatic amines are intrinsically linked to their chemical structure and metabolic fate.[3]
The Central Role of Metabolic Activation
The toxicity of most aromatic amines is not caused by the parent compound itself but by its metabolic byproducts.[4] The primary activation pathway involves N-oxidation of the amino group by cytochrome P450 (CYP) enzymes, primarily in the liver, to form N-hydroxylamine derivatives.[3][5][6][7] These intermediates can be further converted, through processes like esterification or protonation, into highly reactive nitrenium ions.[5][8] These electrophilic ions readily form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules, particularly DNA and proteins, leading to cellular damage, mutation, and initiation of carcinogenesis.[3][5][7] This shared mechanism is the reason why many aromatic amines are considered potential mutagens and carcinogens.[9]
Caption: General metabolic pathway for aromatic amine-induced toxicity.
Structural Determinants of Cytotoxicity
The cytotoxic potential of an aromatic amine is not uniform across the class but is modulated by its specific chemical structure. Key factors include:
-
Hydrophobicity: Increased hydrophobicity (lipophilicity) often correlates with greater carcinogenic potency, as it can facilitate membrane passage and interaction with metabolic enzymes.[10][11]
-
Electronic Properties: The electron-donating or withdrawing nature of substituents on the aromatic ring influences the reactivity of the amino group and the stability of the resulting nitrenium ion.[3][10] The methoxy group (-OCH3) on this compound is an electron-donating group, which can influence its metabolic activation.
-
Steric Factors: The size and position of substituents, especially those ortho to the amino group, can hinder the approach of metabolic enzymes, potentially decreasing the rate of activation and subsequent toxicity.[3][9]
A Multi-Pronged Strategy for Cytotoxicity Profiling
No single assay can fully capture the complexity of a compound's cytotoxic effects. A robust assessment relies on a battery of tests that probe different cellular vulnerabilities. We propose a three-tiered approach to characterize the cytotoxic profile of this compound, measuring metabolic viability, membrane integrity, and the induction of programmed cell death (apoptosis).
Caption: A workflow for comprehensive in vitro cytotoxicity assessment.
Comparative Compounds
To benchmark the activity of this compound, it should be tested alongside well-characterized aromatic amines. This provides essential context for its relative potency.
| Compound Name | Chemical Class | Typical Cytotoxic Profile | This compound IC50 (µM) |
| Aniline | Monocyclic Amine | Generally considered to have lower cytotoxic and carcinogenic potential than polycyclic amines.[3] | To be determined |
| 2-Naphthylamine | Polycyclic Amine | A known human bladder carcinogen with significant genotoxic activity.[5][6] | To be determined |
| 4-Aminobiphenyl | Polycyclic Amine | A recognized carcinogen, often used as a positive control in genotoxicity studies.[6] | To be determined |
| Benzidine | Polycyclic Amine | A potent human and animal carcinogen, known to induce tumors at multiple sites.[4] | To be determined |
| This compound | Monocyclic Amine | Profile to be determined by the following experimental protocols. | To be determined |
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data. The choice of a metabolically competent cell line, such as the human hepatoma line HepG2, is recommended as it expresses a range of CYP enzymes necessary for activating aromatic amines.
Protocol: MTT Assay for Metabolic Viability
This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability.[12] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, a process that is lost in dead or dying cells.[13]
Methodology:
-
Cell Plating: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound and control amines in culture medium. A suggested final concentration range is 0.1 µM to 1000 µM.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Protocol: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[15] It is a reliable marker for necrosis or late-stage apoptosis.
Methodology:
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol (Section 3.1) in a separate 96-well plate.
-
Establish Controls: Prepare three critical control wells for each treatment group:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Culture medium with no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][16]
-
Stop Reaction: Add 50 µL of the provided stop solution to each well.[15][16]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol: Caspase-3/7 Assay for Apoptosis Detection
Apoptosis is a regulated form of cell death characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[17] Caspases-3 and -7 are the primary "executioner" caspases, and their activation is a hallmark of apoptosis.[18] Luminescent or fluorescent assays using a specific peptide substrate (e.g., DEVD) provide a highly sensitive measure of this activation.
Methodology:
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol (Section 3.1) using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.
Data Interpretation and Mechanistic Insights
By integrating the results from these three assays, a detailed cytotoxic profile of this compound can be constructed.
Caption: A logic map for interpreting multi-assay cytotoxicity data.
-
Apoptotic Profile: A potent decrease in viability (MTT) accompanied by a strong increase in caspase-3/7 activity but only a modest increase in LDH release (especially at earlier time points) suggests that this compound induces programmed cell death.
-
Necrotic Profile: A sharp decrease in viability (MTT) that correlates closely with a high level of LDH release, without significant caspase activation, points towards a necrotic or membranolytic mode of cell death.
-
Comparative Potency: The calculated IC₅₀ values from the MTT assay for this compound can be directly compared to those of the benchmark amines (Aniline, 2-Naphthylamine, etc.) to classify its relative cytotoxic potency.
Conclusion
Evaluating the cytotoxic potential of a novel compound like this compound requires a systematic and mechanistically informed approach. By employing a suite of assays that interrogate cell metabolism, membrane integrity, and apoptotic pathways, researchers can build a comprehensive toxicological profile. This guide provides the necessary experimental framework and theoretical background to perform this assessment rigorously. The data generated will be crucial for making informed decisions regarding the safety and future development of this and other related aromatic amines.
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Neumann, H. G. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications. [Link]
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Bitsch, A., et al. (2000). Cytotoxicity of aromatic amines in rat liver and oxidative stress. PubMed. [Link]
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Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Metabolic activation of aromatic amines and azo dyes. PubMed. [Link]
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Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]
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Turesky, R. J. (2007). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. [Link]
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PubMed Central. (2021). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. PMC. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. [Link]
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Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. [Link]
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Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. ResearchGate. [Link]
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A Comparative Pharmacokinetic Profile of 1-(2-Amino-4-methoxyphenyl)ethanone and Structurally Related Aminophenones
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
This guide provides a comprehensive comparison of the anticipated pharmacokinetic profile of 1-(2-Amino-4-methoxyphenyl)ethanone with that of two key analogues: p-aminopropiophenone (PAPP) and 4-aminoacetophenone. By examining the known ADME properties of these related compounds, we can infer the likely metabolic fate and disposition of this compound and outline the experimental methodologies required for its definitive characterization.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
A molecule's physicochemical properties are key determinants of its pharmacokinetic behavior. The addition of a methoxy group and the specific positioning of the amino group in this compound are expected to influence its lipophilicity, solubility, and metabolic pathways compared to its simpler analogues.
| Property | This compound | p-Aminopropiophenone (PAPP) | 4-Aminoacetophenone | 4-Methoxyacetophenone |
| Molecular Formula | C₉H₁₁NO₂[1][2] | C₉H₁₁NO[3] | C₈H₉NO[4] | C₉H₁₀O₂[5][6] |
| Molecular Weight | 165.19 g/mol [1][2] | 149.19 g/mol [3] | 135.17 g/mol [4] | 150.17 g/mol [5][6] |
| Predicted LogP | ~0.8[1] | ~1.5 | ~0.83[7] | ~1.7[5] |
| Aqueous Solubility | Predicted to be sparingly soluble | Limited data | Soluble in hot water[8] | Slightly soluble in water[6] |
| Known Pharmacokinetic Data | Not available | Absorption: Rapidly absorbed (Tmax ~60 min in rats and dogs, 1-1.5h in monkeys). Oral bioavailability in dogs is 32-52%.[9] Distribution: Widely distributed. Metabolism: N-acetylation (rats), ring and aliphatic hydroxylation (dogs), N-acetylation and oxidation (monkeys).[10][11] Excretion: Primarily via urine (>70%).[9] | Detected in human blood, suggesting systemic absorption.[12] Limited further data available. | Limited pharmacokinetic data available. Primarily used as a chemical intermediate.[13] |
Predicted Pharmacokinetic Profile of this compound
Based on the comparative data, we can extrapolate the likely ADME properties of this compound:
-
Absorption: The presence of both an amino and a methoxy group may slightly increase its polarity compared to PAPP, potentially influencing its absorption rate. However, it is still expected to be orally bioavailable.
-
Distribution: Similar to other small molecule aminophenones, it is likely to be distributed throughout the body. Its ability to cross the blood-brain barrier would need to be experimentally determined.
-
Metabolism: The primary sites of metabolism are anticipated to be the amino and methoxy groups, as well as the aromatic ring. Key metabolic pathways are likely to include:
-
Excretion: The metabolites are expected to be more water-soluble and primarily excreted through the urine, consistent with the excretion pathway of PAPP.[9]
Experimental Workflows for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of this compound, a series of standardized in vitro and in vivo assays are required.
In Vitro ADME Assays
These initial screens provide crucial data on the compound's intrinsic properties and potential for drug-drug interactions.
Caption: In Vitro ADME Experimental Workflow.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.
Caption: In Vivo Pharmacokinetic Study Workflow.
Detailed Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the opposite chamber at specified time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human, rat, etc.) and a NADPH-regenerating system in a phosphate buffer.
-
Time Course Incubation: The reaction is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Sample Preparation: The test compound is spiked into plasma.
-
Dialysis: The plasma sample is added to one chamber of a RED device, and buffer is added to the other chamber, separated by a semipermeable membrane.
-
Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, a comparative analysis with its structural analogues, p-aminopropiophenone and 4-aminoacetophenone, provides a valuable predictive framework. The presence of the 2-amino and 4-methoxy substituents suggests that the compound will undergo significant metabolism, primarily through N-acetylation, O-demethylation, and hydroxylation, followed by conjugation. Its absorption and distribution are anticipated to be similar to other small-molecule aminophenones.
The experimental workflows and protocols detailed in this guide provide a clear roadmap for the comprehensive pharmacokinetic characterization of this compound. The data generated from these studies will be critical for assessing its potential as a drug candidate and for guiding further development efforts.
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Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. PubMed. [Link]
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The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. SciSpace. [Link]
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Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Products Foxecute Fox Bait and PAPP Wild Dog Bait. Australian Pesticides and Veterinary Medicines Authority. [Link]
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A Comparative Guide to the Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the reliable and reproducible production of key intermediates is paramount. 1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2-amino-4-methoxyacetophenone, is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparison of two distinct synthetic protocols for this important intermediate: the Fries Rearrangement of an N-acylated aniline and the Houben-Hoesch reaction of a substituted aniline. By examining the underlying chemical principles, step-by-step methodologies, and comparative performance data, this document aims to equip researchers with the insights necessary to select the most suitable protocol for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound presents an interesting challenge in regioselectivity. The two primary approaches discussed herein, the Fries Rearrangement and the Houben-Hoesch reaction, offer different strategies to achieve the desired ortho-amino acylation pattern.
The Fries Rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[1][2] In the context of our target molecule, this would involve the rearrangement of an N-acetylated aminophenol derivative. The reaction conditions, such as temperature and solvent, can influence the ratio of ortho and para isomers.[2]
The Houben-Hoesch reaction , on the other hand, is a method for synthesizing aryl ketones from an electron-rich aromatic compound and a nitrile in the presence of a Lewis acid and hydrogen chloride.[3][4] This reaction is particularly useful for the acylation of phenols and phenol ethers.
This guide will now delve into the detailed experimental protocols for each of these methods, followed by a comparative analysis of their key performance indicators.
Protocol 1: Synthesis via Fries Rearrangement of N-(3-methoxyphenyl)acetamide
This protocol follows a two-step process: the acylation of 3-methoxyaniline to form N-(3-methoxyphenyl)acetamide, followed by a Lewis acid-catalyzed Fries rearrangement to yield the target compound.
Experimental Protocol
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide
A solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate is cooled in an ice bath. Acetic anhydride (1.1 equivalents) is then added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-(3-methoxyphenyl)acetamide, which can be purified by recrystallization.
Step 2: Fries Rearrangement to this compound
To a cooled suspension of anhydrous aluminum chloride (3 equivalents) in a high-boiling inert solvent such as 1,2-dichloroethane, N-(3-methoxyphenyl)acetamide (1 equivalent) is added portion-wise. The reaction mixture is then heated to a temperature between 120-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the precipitate dissolves. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality and Experimental Choices
The choice of a high-boiling solvent in the Fries rearrangement is crucial to achieve the necessary reaction temperature for the acyl group migration to occur. The use of a significant excess of aluminum chloride is a hallmark of the Fries rearrangement, as the Lewis acid complexes with both the reactant and the product, driving the equilibrium towards the rearranged ketone.[5] The acidic workup is necessary to hydrolyze the aluminum-ketone complex and liberate the final product.
Protocol 2: Synthesis via Houben-Hoesch Reaction of 3-Methoxyaniline
This protocol offers a more direct, one-pot approach to the synthesis of this compound from 3-methoxyaniline and acetonitrile.
Experimental Protocol
A solution of 3-methoxyaniline (1 equivalent) and anhydrous zinc chloride (1.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer. The mixture is cooled in an ice-salt bath, and dry hydrogen chloride gas is bubbled through the solution for 1-2 hours while maintaining the low temperature. Acetonitrile (1.5 equivalents) is then added dropwise, and the reaction mixture is stirred at a low temperature for several more hours, followed by stirring at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the solvent is decanted, and the solid residue is washed with dry ether. The solid is then hydrolyzed by heating with water. The resulting solution is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Causality and Experimental Choices
The Houben-Hoesch reaction relies on the in-situ formation of a reactive electrophile from the nitrile and hydrogen chloride, catalyzed by the Lewis acid (zinc chloride).[3] The use of anhydrous conditions is critical to prevent the decomposition of the Lewis acid and the reactive intermediates. The electron-rich nature of 3-methoxyaniline makes it a suitable substrate for this electrophilic aromatic substitution. The final hydrolysis step is essential to convert the initially formed ketimine intermediate into the desired ketone.
Comparative Data Summary
| Parameter | Protocol 1: Fries Rearrangement | Protocol 2: Houben-Hoesch Reaction |
| Starting Material | 3-Methoxyaniline | 3-Methoxyaniline |
| Key Reagents | Acetic anhydride, Aluminum chloride | Acetonitrile, Zinc chloride, Hydrogen chloride |
| Number of Steps | Two | One (plus workup) |
| Reaction Temperature | High (120-150 °C) | Low to Room Temperature |
| Reported Yield | Moderate to Good (Varies) | Moderate to Good (Varies) |
| Key Challenges | High temperature, large excess of Lewis acid, potential for side products | Handling of gaseous HCl, strict anhydrous conditions |
| Purification | Column Chromatography | Column Chromatography |
Reproducibility and Practicality Analysis
Fries Rearrangement (Protocol 1): This two-step protocol is conceptually straightforward but can present challenges in reproducibility. The high reaction temperatures and the large excess of hygroscopic aluminum chloride require careful control of reaction conditions. The yield can be sensitive to the purity of the reagents and the efficiency of the heating. The formation of the para-isomer as a potential byproduct can also complicate purification and reduce the overall yield of the desired ortho-product. However, the starting materials are readily available and relatively inexpensive.
Houben-Hoesch Reaction (Protocol 2): The one-pot nature of this protocol is an attractive feature. However, the practical execution requires specialized equipment for handling gaseous hydrogen chloride and maintaining strictly anhydrous conditions. The success of the reaction is highly dependent on the quality of the reagents and the exclusion of moisture. While potentially more direct, the setup and handling requirements might be a barrier for some laboratories. Reproducibility can be excellent under well-controlled conditions, but deviations can lead to significant drops in yield.
Visualizing the Workflows
Fries Rearrangement Workflow
Caption: Workflow for the Fries Rearrangement synthesis.
Houben-Hoesch Reaction Workflow
Caption: Workflow for the Houben-Hoesch Reaction synthesis.
Conclusion
Both the Fries Rearrangement and the Houben-Hoesch reaction represent viable pathways for the synthesis of this compound. The choice between the two protocols will largely depend on the specific capabilities and priorities of the research laboratory.
The Fries Rearrangement may be favored in laboratories where high-temperature reactions are routine and where the two-step procedure is not a significant drawback. Its reliance on more common reagents might also be an advantage.
The Houben-Hoesch reaction , with its one-pot nature, offers a more elegant and potentially more efficient route. However, it demands more stringent control over experimental conditions, particularly the exclusion of moisture and the handling of gaseous reagents.
For researchers prioritizing operational simplicity and avoiding specialized gas handling, the Fries Rearrangement, despite its two-step nature and higher temperatures, might be the more reproducible and practical choice. Conversely, for those with the appropriate equipment and expertise in handling anhydrous and gaseous reagents, the Houben-Hoesch reaction could provide a more direct and efficient synthesis. Ultimately, a careful evaluation of the available resources and experimental expertise will be the deciding factor in selecting the optimal protocol for the synthesis of this important pharmaceutical intermediate.
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Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for the Analysis of 1-(2-Amino-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical analysis, the consistent and accurate quantification of key intermediates is paramount. This guide provides a comprehensive inter-laboratory comparison for the analysis of "1-(2-Amino-4-methoxyphenyl)ethanone," a crucial building block in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a deep understanding of the analytical rationale, enabling laboratories to achieve reproducible and reliable results.
While a formal, multi-site inter-laboratory study for this specific analyte is not publicly available, this guide synthesizes data from established methodologies for structurally similar aromatic amines to present a robust comparative framework. We will delve into the two most prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a critical evaluation of their performance characteristics.
The Imperative of Inter-Laboratory Consistency
Discrepancies in analytical results between laboratories can lead to significant delays in drug development, regulatory hurdles, and questions regarding product quality. The goal of this guide is to foster a harmonized approach to the analysis of this compound, ensuring that data generated across different sites is comparable and trustworthy. This is achieved through a thorough understanding of method validation principles as outlined by the International Council for Harmonisation (ICH) guidelines.[1]
A Tale of Two Techniques: HPLC-UV vs. GC-MS
The choice of analytical technique is a critical decision that influences the accuracy, precision, and overall reliability of the results. For this compound, both HPLC-UV and GC-MS present viable options, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.
The selection between these two techniques often hinges on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation.
Performance Comparison: A Data-Driven Approach
To provide an objective comparison, the following table summarizes typical performance data for the analysis of aromatic amines using HPLC-UV and GC-MS. These values, gleaned from various validation studies, serve as a benchmark for what well-validated methods can achieve.
| Parameter | HPLC-UV | GC-MS | Causality and Field-Proven Insights |
| Linearity (R²) | >0.999 | >0.995 | Both techniques can achieve excellent linearity. The slightly higher R² often seen in HPLC is due to the direct analysis of the compound in solution, whereas GC-MS may involve a derivatization step that can introduce minor variability. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC often demonstrates slightly better accuracy due to the direct injection of the sample. GC-MS accuracy can be influenced by the efficiency of the derivatization reaction and potential for thermal degradation in the injector. |
| Precision (%RSD) | < 2.0% | < 5.0% | The lower relative standard deviation (RSD) in HPLC reflects the high reproducibility of modern liquid chromatography systems. GC-MS precision can be affected by factors such as injection technique and the stability of the derivatized analyte. |
| Limit of Detection (LOD) | ~0.5 ng/mL[4][5] | ~1-10 pg/L (with derivatization)[6][7] | GC-MS, especially with derivatization and selective ion monitoring (SIM), generally offers superior sensitivity, making it the preferred choice for trace-level analysis. |
| Limit of Quantitation (LOQ) | ~2 ng/mL[4][5] | ~3-30 pg/L (with derivatization)[6][7] | Consistent with its lower LOD, GC-MS provides a lower limit of quantitation, allowing for the accurate measurement of very low concentrations of the analyte. |
Experimental Protocols: A Step-by-Step Guide to Reproducible Analysis
The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical setup is performing correctly before sample analysis.
HPLC-UV Method for the Analysis of this compound
This method is ideal for routine quality control and purity assessments where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Reagent and Standard Preparation:
-
Diluent: Mobile Phase
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.
System Suitability:
Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if:
-
The relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
The tailing factor is ≤ 2.0.
-
The theoretical plates are ≥ 2000.
Sample Preparation:
Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis:
Caption: Workflow for the HPLC-UV analysis of this compound.
GC-MS Method for the Analysis of this compound
This method is highly sensitive and specific, making it suitable for impurity profiling and trace-level quantification. A derivatization step is often required for aromatic amines to improve their volatility and chromatographic behavior.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Derivatization (Acetylation):
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
Reagent and Standard Preparation:
-
Solvent: HPLC-grade Ethyl Acetate
-
Derivatization Reagents: Acetic Anhydride, Pyridine
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare a series of working standards and derivatize them alongside the samples.
System Suitability:
Inject a derivatized working standard solution (e.g., 1 µg/mL) five times. The system is deemed suitable if:
-
The %RSD of the peak area is ≤ 5.0%.
-
The signal-to-noise ratio of the quantitation ion is ≥ 10.
Sample Preparation:
Dissolve the sample in ethyl acetate to a concentration within the calibration range and proceed with the derivatization step.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Trustworthiness: The Foundation of a Self-Validating System
The protocols described above are designed to be self-validating. The inclusion of system suitability tests before each analytical run ensures that the instrumentation is performing within established parameters. Furthermore, adherence to a comprehensive validation protocol is essential for establishing the trustworthiness of the analytical data. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variation).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For a detailed understanding of these parameters and their acceptance criteria, refer to the ICH Q2(R1) guideline on the validation of analytical procedures.[1]
Conclusion: Fostering Analytical Excellence
The successful analysis of this compound across different laboratories relies on a shared understanding of analytical principles and the implementation of robust, validated methods. While HPLC-UV offers a straightforward and reliable approach for routine analysis, GC-MS provides superior sensitivity for trace-level quantification. By carefully considering the analytical requirements and adhering to the principles of method validation, researchers and scientists can ensure the generation of high-quality, comparable data, ultimately contributing to the accelerated and successful development of new pharmaceutical products.
References
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
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Patil, S. T., et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impact Factor: 3.675. Retrieved from [Link]
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Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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Agilent Technologies. (2014). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Retrieved from [Link]
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Saito, T., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Retrieved from [Link]
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Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]
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Research & Reviews: Journal of Pharmaceutical Analysis. (2015). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Chromatography Online. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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A Comparative Guide to the Patent Landscape and Prior Art of 1-(2-Amino-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Intermediate
1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, is a substituted acetophenone derivative. Its strategic value lies in the trifecta of functional groups it possesses: a nucleophilic aromatic amine, a reactive ketone, and an electron-donating methoxy group that directs further electrophilic substitution. This unique combination makes it a highly sought-after starting material for the synthesis of a diverse range of heterocyclic compounds, including quinolones, flavones, and other scaffolds of significant pharmacological interest.[1] Its presence as a core fragment in numerous patented compounds underscores its importance in drug discovery programs targeting cancer, inflammation, and infectious diseases.
Part 1: Decoding the Patent Landscape
A thorough analysis of the patent landscape reveals that claims surrounding this compound are primarily focused on its application and derivatization rather than its fundamental synthesis. The synthesis of the core molecule is largely considered established prior art.
Key Patent Areas of Interest:
-
Novel Derivatives and Analogs: A significant portion of patents utilize this molecule as a starting point for creating extensive libraries of new chemical entities. The amino and ketone functionalities serve as convenient handles for diversification.[1]
-
Pharmaceutical Compositions: Patents frequently claim compositions containing derivatives of this compound, often formulated for specific therapeutic indications.
-
Process Patents for Complex Molecules: While the synthesis of the title compound itself is not novel, improved processes for synthesizing complex downstream molecules that use it as an intermediate are still patentable. These patents often focus on increasing yield, reducing steps, or improving the purity of the final active pharmaceutical ingredient (API).[2]
Illustrative Patent Search Workflow:
A systematic approach is crucial for navigating the patent databases. The following workflow outlines a typical strategy for identifying relevant intellectual property.
Caption: A structured workflow for patent landscape analysis.
Comparative Table of Representative Patent Areas:
| Patent Focus Area | Representative Claim Type | Example (Hypothetical) | Strategic Implication for Researchers |
| Novel Scaffolds | Composition of Matter | "A quinoline compound of Formula X, wherein the synthesis involves this compound..." | High potential for novel IP, but requires significant synthetic innovation. Freedom-to-operate is key. |
| New Medical Uses | Use | "Use of a compound derived from this compound for the treatment of Alzheimer's disease." | Opens avenues for repurposing known compounds. Requires extensive biological screening and clinical validation. |
| Improved Synthesis | Process | "An improved process for preparing Compound Y, comprising the step of reacting this compound with..." | Valuable for commercial scale-up. Focuses on efficiency, cost, and "green" chemistry principles.[3] |
Part 2: Prior Art Analysis & Established Synthetic Protocols
The synthesis of substituted acetophenones is a cornerstone of organic chemistry. The primary methods for producing this compound and its analogs rely on well-established reactions, primarily the Friedel-Crafts acylation and subsequent functional group manipulations.
Primary Synthetic Route: Friedel-Crafts Acylation of 3-Methoxyaniline
The most direct and widely recognized method involves the electrophilic aromatic substitution of 3-methoxyaniline with an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[4][5][6]
Reaction Causality and Mechanistic Insight:
The choice of 3-methoxyaniline as the starting material is critical. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. The acylation occurs predominantly at the C2 position (ortho to the amino group and para to the methoxy group) due to the powerful activating and directing influence of the amino group, which outweighs the steric hindrance. The methoxy group at the C4 position further activates the ring towards electrophilic attack.
Caption: Key steps in the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol:
This protocol is a representative example based on established Friedel-Crafts procedures and should be adapted and optimized for specific laboratory conditions.[4][5]
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL). The setup must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Formation of Electrophile: The suspension is cooled to 0°C in an ice-water bath. Acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane (20 mL) is added dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed 5°C. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the acylium ion complex.
-
Addition of Substrate: A solution of 3-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (30 mL) is added dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[4] This step is highly exothermic and must be performed in a fume hood with caution.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
Washing: The combined organic layers are washed sequentially with water (50 mL), 5% aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Alternative Synthetic Strategies and Comparative Analysis
While Friedel-Crafts acylation is dominant, other routes exist in the literature, often starting from more substituted precursors. These are less common for the direct synthesis of the title compound but are relevant for creating analogs.
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Fries Rearrangement | 3-Methoxyphenyl acetate | Lewis acid-catalyzed rearrangement | Utilizes a different starting material; can provide different isomer distribution. | Often requires harsher conditions; yields can be variable. |
| Houben-Hoesch Reaction | 3-Methoxyaniline | Reaction with acetonitrile and HCl | Good for synthesizing hydroxyacetophenones from phenols.[7] | Less common for amino-substituted rings; uses gaseous HCl. |
| Functional Group Interconversion | 1-(4-Methoxy-2-nitrophenyl)ethanone | Reduction of a nitro group | Avoids direct handling of aniline; useful if the nitro-compound is more accessible. | Adds an extra synthetic step (reduction). |
Conclusion and Future Outlook
The patent landscape for this compound is mature, with the compound itself firmly in the public domain. Intellectual property opportunities lie not in its synthesis, but in its innovative application as a scaffold for novel, high-value molecules. For the research scientist, a deep understanding of the established Friedel-Crafts acylation protocol is essential for reliably producing this key intermediate. Future work in this area will likely focus on developing greener, more efficient catalytic systems for its synthesis and on leveraging its versatile structure in diversity-oriented synthesis (DOS) programs to build libraries of pharmacologically active compounds.[1]
References
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Chem 344, University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
- US Patent 7,094,928 B2. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
- Japanese Patent JPH03200751A. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
-
Augustine, J. K., et al. (2008). Novel and Highly Regioselective Friedel–Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. Synlett, (15), 2431-2434. Available from: [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]
- US Patent 2,651,635 A. Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline. Google Patents.
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Organic Chemistry Lab Videos. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available from: [Link]
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Synthesis of 2-amino-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanone hydrochloride. PrepChem. Available from: [Link]
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N'Gompel, K., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6694. Available from: [Link]
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Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(39), 25381-25405. Available from: [Link]
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Synlett. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Amino-4-methoxyphenyl)ethanone
Introduction: Beyond the Synthesis
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the lifecycle of a chemical does not end with data acquisition. The responsible management and disposal of laboratory reagents like 1-(2-Amino-4-methoxyphenyl)ethanone are paramount, not only for regulatory compliance but for the foundational safety of our personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this aromatic amine, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step in managing its disposal. While comprehensive toxicological data for this compound is not extensively documented, its structure as an aromatic amine allows us to infer a hazard profile based on analogous compounds.[1][2] It must be treated as a hazardous substance.
Key hazards associated with similar aromatic amines include:
-
Eye Irritation: Causes serious eye irritation.[3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][3][4][5]
These potential hazards necessitate that this compound be disposed of as regulated hazardous waste, never via standard trash or sanitary sewer systems.[9][10][11]
| Property | Value / Information | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Appearance | Typically a solid powder | |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Harmful if Swallowed (Acute Toxicity, Oral, Category 4) | [3][6][7] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [1][12] |
Part 2: Immediate Safety and Spill Management
Safe disposal begins with safe handling at all stages. In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][13][14]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[13]
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, consider additional protective clothing.[4][13]
Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2][5][11]
-
Containment: For dry spills, carefully sweep or vacuum the material. AVOID generating dust.[6][11] Place the collected material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, per local policy.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.[15][16] Academic and research laboratories often operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides more flexibility than industrial settings.[17][18]
Step 1: Waste Characterization and Segregation
-
Characterize: This compound is a non-halogenated organic solid . This classification is critical for proper waste stream management.
-
Segregate: Do not mix this waste with other waste streams. Specifically, it must be kept separate from:
Step 2: Containerization
-
Select a Proper Container: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., the original manufacturer's container, or a new HDPE or glass container).[9][11][19]
-
Ensure Closure: The container must have a tightly sealing cap to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste.[9][19]
Step 3: Labeling
Proper labeling is a key EPA requirement and ensures safe handling by all personnel.[16][20]
-
Attach a Hazardous Waste Label: As soon as the first quantity of waste is added to the container, affix a completed hazardous waste label.
-
Required Information: The label must clearly state:
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[2][20] An SAA must be at or near the point of generation and under the control of the laboratory operator.[17][20]
-
Safe Storage Conditions: The SAA should be a secure, secondary containment area away from drains, heat sources, and incompatible chemicals.[9][11]
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical yourself. The final step is to arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[6][7][11][21]
-
Follow Institutional Procedures: Request a waste pickup when the container is nearly full (e.g., ¾ full) or before the regulatory time limit for storage is reached (this varies by your facility's generator status).[19]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not an ancillary task but an integral part of the scientific process. By adhering to this systematic approach—from hazard assessment and PPE use to correct labeling and EHS coordination—we uphold our commitment to safety, regulatory compliance, and environmental stewardship. This protocol serves as a self-validating system, ensuring that each step logically follows from the last to create a chain of custody that protects you, your colleagues, and the wider community.
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]
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EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008). Available at: [Link]
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Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
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Laboratory Waste Management: The New Regulations. Available at: [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024). Available at: [Link]
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1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2 - PubChem - NIH. Available at: [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Available at: [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. Available at: [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023). Available at: [Link]
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1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE - precisionFDA. Available at: [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific (2'-Methoxyacetophenone). (2025). Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Amino-4-methoxyphenyl)ethanone
This guide provides an essential framework for the safe handling of 1-(2-Amino-4-methoxyphenyl)ethanone, a chemical intermediate vital in pharmaceutical research and development. As laboratory professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, operational workflow, and disposal.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, and its common salt form, 2-Amino-4'-methoxyacetophenone hydrochloride, is classified with specific health hazards that mandate rigorous protective measures. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
The core hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1] Aromatic amines as a class can be readily absorbed through the skin, making robust skin protection non-negotiable.
-
Serious Eye Irritation (H319): The crystalline powder can cause significant mechanical and chemical irritation upon contact with the eyes, potentially leading to serious damage.[1]
-
Respiratory Irritation (H335): Inhalation of fine dust particles may irritate the respiratory tract.[2][3] While not always listed for the specific hydrochloride salt, it is a common hazard for powdered amine compounds and prudent practice dictates protecting against it.[4]
Understanding these hazards is the foundation of an effective PPE strategy. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential exposure routes.
Core PPE Recommendations
The selection of PPE is not a one-size-fits-all approach but should be based on a risk assessment of the specific procedure being performed. The following table summarizes the essential PPE for handling this compound in a powdered form.
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a significant risk of splashing or aerosolization.[5][6] | Protects against airborne particles and accidental splashes. A face shield provides an additional layer of protection for the entire face. |
| Skin & Body Protection | Chemical-impermeable gloves (Nitrile or Neoprene recommended). Flame-resistant lab coat, fully buttoned. Closed-toe shoes.[7][8][9] | Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent skin irritation.[8] A lab coat and closed-toe shoes prevent accidental skin contact from spills. |
| Respiratory Protection | Required if handling outside of a certified chemical fume hood or if dust is generated. A NIOSH-approved N95 respirator or a full-face respirator is recommended.[5][6][8] | Prevents inhalation of fine powder, mitigating the risk of respiratory tract irritation.[2][4] Use of respirators requires proper training and fit-testing.[8] |
Experimental Protocol: Safe Handling Workflow
Adherence to a systematic workflow is critical for safety. This protocol outlines the procedural steps for handling the chemical, from preparation to cleanup.
Step 1: Pre-Handling Preparation
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.[7]
-
Designate Work Area: Demarcate a specific area for handling the chemical, preferably within a certified chemical fume hood.[7]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal containers are within the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[10]
Step 2: Donning Personal Protective Equipment
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles. If a splash risk exists, add a face shield.
-
If required by your risk assessment, put on the appropriate respirator.
-
Inspect chemical-resistant gloves for any tears or defects before wearing.[6][7]
Step 3: Chemical Handling
-
Handle the chemical powder carefully to minimize dust generation. Use techniques like gentle scooping rather than pouring from a height.[4]
-
Work over a disposable bench cover to easily contain and clean up any minor spills.[4]
-
Immediately close the container after dispensing the required amount.
Step 4: Post-Handling and Doffing PPE
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface thoroughly.
-
Dispose of contaminated disposable items (e.g., weigh boats, bench covers, gloves) in a designated, sealed waste container.[7][11]
-
Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][7]
Operational & Disposal Plans
A clear and logical workflow minimizes the risk of exposure. The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for Chemical Powders.
Disposal Plan:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, clearly labeled hazardous waste container.[11] Never reuse disposable gloves.[7]
-
Chemical Waste: Unused this compound and reaction byproducts must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations. Do not pour chemicals down the drain.[7]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11]
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11]
-
Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Seek immediate medical attention.
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Avoid breathing dust.[6]
-
Wearing full PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[12]
By integrating these scientifically grounded safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- University of California, Riverside - Environment, Health & Safety.
- Benchchem. Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- Fisher Scientific.
- Echemi. Ethanone, 2-amino-1-(4-methoxyphenyl)
- GZ Industrial Supplies.
- Linn-Benton Community College. Chemical Safety in Laboratories: Best Practices for Handling and Storage.
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- CDH Fine Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
